2-amino-5-methoxytetralin HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCAQWQPIFKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483987 | |
| Record name | 2-amino-5-methoxytetralin HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-88-4 | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3880-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-methoxytetralin HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of (S)-2-amino-5-methoxytetralin HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-amino-5-methoxytetralin hydrochloride is a pivotal synthetic intermediate in the generation of pharmacologically active agents, most notably the non-ergoline dopamine agonist, Rotigotine. As a member of the 2-aminotetralin class of compounds, its inherent structure confers a significant potential for interaction with key monoaminergic G-protein coupled receptors (GPCRs), specifically within the dopaminergic and serotonergic systems. This technical guide provides a comprehensive analysis of the putative mechanism of action of (S)-2-amino-5-methoxytetralin HCl, drawing upon established structure-activity relationships within the 2-aminotetralin chemical family and the known pharmacology of its derivatives. While direct and exhaustive pharmacological data for this specific intermediate is not extensively published, this guide synthesizes available information to present a robust theoretical framework of its receptor binding profile, downstream signaling consequences, and functional activity. This document is intended to serve as an authoritative resource for researchers engaged in the exploration of novel therapeutics targeting dopamine and serotonin receptors.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, representing a conformationally constrained analog of phenylethylamine. This rigidity provides a valuable tool for probing the topographical and electronic requirements of monoaminergic receptor binding pockets. Modifications to the aromatic ring, the amino group, and the tetralin ring system have yielded a diverse array of compounds with high affinity and selectivity for various dopamine and serotonin receptor subtypes, leading to the development of agonists, partial agonists, and antagonists with significant therapeutic potential.
(S)-2-amino-5-methoxytetralin, as the hydrochloride salt, is a chiral molecule with the (S)-configuration at the 2-position of the tetralin ring. Stereochemistry is a critical determinant of pharmacological activity in this class of compounds, with the (S)-enantiomer often displaying a distinct receptor interaction profile compared to its (R)-counterpart. The presence of a methoxy group at the 5-position of the aromatic ring further influences its electronic and steric properties, impacting receptor affinity and functional efficacy.
Putative Pharmacological Profile: A Multi-Target Modulator
Based on the extensive body of research on 2-aminotetralin derivatives, (S)-2-amino-5-methoxytetralin HCl is predicted to primarily interact with D2-like dopamine receptors and 5-HT1A serotonin receptors.
Dopaminergic Activity: A Precursor to a D2-like Agonist
(S)-2-amino-5-methoxytetralin is the direct precursor to Rotigotine, a potent agonist at dopamine D3, D2, and D1 receptors. This strongly suggests that the parent scaffold possesses inherent affinity for these receptors. The 2-aminotetralin core is a well-established pharmacophore for dopamine receptor agonism.
Table 1: Predicted Dopamine Receptor Binding Affinities of (S)-2-amino-5-methoxytetralin HCl
| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |
| Dopamine D2 | Moderate to High | Agonist / Partial Agonist | Precursor to the D2 agonist Rotigotine; 2-aminotetralin scaffold is a known D2 pharmacophore. |
| Dopamine D3 | High | Agonist / Partial Agonist | Precursor to the D3 agonist Rotigotine; many 2-aminotetralins show high D3 affinity. |
| Dopamine D1 | Low to Moderate | Weak Agonist / No significant activity | Rotigotine has D1 agonism, but this may be conferred by the N-propyl-thienylethyl group. |
Serotonergic Activity: A Potent 5-HT1A Ligand
The 5-substituted-2-aminotetralin (5-SAT) chemotype, to which (S)-2-amino-5-methoxytetralin belongs, is recognized for its potent interactions with serotonin receptors, particularly the 5-HT1A subtype. Research has consistently shown that the (S)-stereochemistry at the C2 position confers significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration[3][4].
While a comprehensive binding panel for (S)-2-amino-5-methoxytetralin is not published, its use as a starting material in the synthesis of potent 5-HT1A agonists underscores its inherent affinity for this receptor[3]. It is highly probable that (S)-2-amino-5-methoxytetralin acts as an agonist or partial agonist at the 5-HT1A receptor.
Table 2: Predicted Serotonin Receptor Binding Affinities of (S)-2-amino-5-methoxytetralin HCl
| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |
| Serotonin 5-HT1A | High | Agonist / Partial Agonist | The (S)-5-SAT scaffold is a known high-affinity 5-HT1A ligand. |
| Serotonin 5-HT1B | Moderate | Agonist / Partial Agonist | (S)-5-SATs generally exhibit affinity for 5-HT1B receptors. |
| Serotonin 5-HT1D | Moderate | Agonist / Partial Agonist | (S)-5-SATs generally exhibit affinity for 5-HT1D receptors. |
| Serotonin 5-HT2A/2C | Low | Negligible | The 2-aminotetralin scaffold can be modified to target 5-HT2 receptors, but the unsubstituted amine is less likely to have high affinity. |
Downstream Signaling Pathways: A Cascade of Cellular Events
The interaction of (S)-2-amino-5-methoxytetralin HCl with its putative receptor targets initiates a cascade of intracellular signaling events.
Dopamine D2-like Receptor Signaling
Dopamine D2-like receptors (D2, D3, and D4) are canonically coupled to the Gi/o family of G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently leads to decreased protein kinase A (PKA) activity and the modulation of downstream effector proteins.
Caption: Putative Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2-like receptors, the 5-HT1A receptor is also coupled to Gi/o proteins. Its activation by an agonist like (S)-2-amino-5-methoxytetralin HCl would also lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This shared signaling pathway highlights the potential for complex interplay and cross-talk between the dopaminergic and serotonergic systems upon administration of this compound.
Caption: Putative Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of (S)-2-amino-5-methoxytetralin HCl, a series of in vitro pharmacological assays are required.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of the compound for a panel of receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A).
-
Assay Buffer: Utilize a suitable buffer system for each receptor subtype, typically containing Tris-HCl and various ions to optimize binding.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound ((S)-2-amino-5-methoxytetralin HCl).
-
Incubation and Termination: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C). Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Step-by-Step Methodology (cAMP Assay for Gi-coupled Receptors):
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., D2 or 5-HT1A).
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound ((S)-2-amino-5-methoxytetralin HCl) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
Conclusion and Future Directions
(S)-2-amino-5-methoxytetralin HCl stands as a molecule of significant interest due to its foundational role in the synthesis of the clinically important dopamine agonist, Rotigotine. While a complete, publicly available pharmacological profile of this specific intermediate is lacking, a comprehensive analysis of the structure-activity relationships of the 2-aminotetralin class strongly supports its action as a multi-target modulator of dopamine and serotonin receptors. Its predicted high affinity and agonist activity at D2-like and 5-HT1A receptors underscore its potential as a pharmacologically active entity in its own right.
Future research should focus on the empirical determination of the receptor binding and functional activity profile of (S)-2-amino-5-methoxytetralin HCl through the systematic application of the in vitro assays outlined in this guide. Such studies will not only provide a definitive understanding of its mechanism of action but also contribute to the broader knowledge base of 2-aminotetralin pharmacology, potentially informing the design of novel and more selective therapeutics for a range of neuropsychiatric disorders.
References
-
van Vliet, L. A., Tepper, P. G., Dijkstra, D., Damsma, G., Wikström, H., Pugsley, T. A., Heffner, T. G., Glase, S. A., & Wise, L. D. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233–4237. [Link]
-
Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
-
Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]
-
Elshoff, J. P., Cawello, W., Andreas, J. O., Mathy, F. X., & Braun, M. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(5), 487–501. [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]
-
Hacksell, U., et al. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 30(7), 1135-44. [Link]
Sources
- 1. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Dopamine Receptor Agonist Properties of 2-Amino-5-methoxytetralin HCl
Introduction: The Significance of the 2-Aminotetralin Scaffold in Dopamine Receptor Modulation
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] Its rigidified phenethylamine structure offers a valuable framework for exploring the conformational requirements of receptor binding sites, leading to the design of potent and selective agonists and antagonists.[1] This guide focuses on a key member of this class, 2-amino-5-methoxytetralin, and its hydrochloride salt, providing a comprehensive analysis of its dopamine receptor agonist properties for researchers, scientists, and drug development professionals. We will delve into its structure-activity relationships, downstream signaling mechanisms, and the experimental protocols used for its characterization.
Structure-Activity Relationship (SAR) of 2-Aminotetralins at Dopamine Receptors
The interaction of 2-aminotetralin derivatives with dopamine receptors is a nuanced interplay of stereochemistry, aromatic substitution, and N-alkylation. Understanding these relationships is paramount for the rational design of novel therapeutics for various neurological and psychiatric conditions.
Stereochemistry: The Primacy of the (S)-Enantiomer for Agonist Activity
A recurring theme in the SAR of 5-oxygenated 2-aminotetralins is the stereochemical preference for agonist activity. It has been observed that while both (R) and (S) enantiomers can bind to dopamine receptors, it is generally the (S)-enantiomer that is responsible for activating the receptor.[2] Conversely, the (R)-enantiomer of certain derivatives has been shown to act as an antagonist or an inverse agonist at the dopamine D2A receptor.[3]
Aromatic Ring Substitutions: The Role of the 5-Methoxy Group
The nature and position of substituents on the aromatic ring are critical determinants of dopamine receptor affinity and selectivity.[1]
-
Hydroxyl vs. Methoxy Groups: Dihydroxylation at the 5,6-position, mimicking the catechol structure of dopamine, often leads to potent D1 and D2 receptor agonism.[1] Monohydroxylated analogs, such as the 5-hydroxy derivatives, also exhibit significant dopaminergic activity.[1] The 5-methoxy group, as seen in 2-amino-5-methoxytetralin, can serve as a bioisostere for the hydroxyl group. Furthermore, it can act as a prodrug, undergoing in vivo O-demethylation to the more active 5-hydroxy metabolite.[1] O-methylation of 5-hydroxy-2-aminotetralin derivatives has been noted to sometimes increase their dopamine receptor antagonistic activity.[2]
N-Substitutions: Fine-Tuning Affinity and Efficacy
Modification of the 2-amino group profoundly influences the pharmacological profile of these compounds.[1]
-
N-Alkylation: The size and nature of the alkyl groups on the nitrogen atom are crucial for both binding affinity and functional efficacy. N,N-dipropyl substitution is frequently found to be optimal for potent D2 receptor agonism.[1]
Dopamine Receptor Binding Profile of 2-Amino-5-methoxytetralin Derivatives
-
(S)-2-amino-5-methoxytetralin hydrochloride is recognized as a selective agonist for the dopamine D3 receptor and is used as a research chemical for developing new medications targeting this receptor.[4] Its potential therapeutic applications are being explored for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[4]
Functional Activity and Downstream Signaling
2-amino-5-methoxytetralin and its derivatives primarily exert their effects through the D2-like family of dopamine receptors (D2, D3, and D4). These receptors are canonically coupled to the Gi/o class of G-proteins.
Upon agonist binding, the following signaling cascade is initiated:
-
G-protein Activation: The agonist-bound D2-like receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein.
-
Dissociation of G-protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[5]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.[5]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of various downstream effectors, including ion channels.
The following diagram illustrates the canonical Gi/o signaling pathway activated by a D2 receptor agonist.
Caption: Canonical Gi/o signaling pathway activated by a D2 receptor agonist.
Experimental Protocols: Characterization of Dopamine Receptor Agonists
The evaluation of a compound's activity at dopamine receptors involves a combination of binding and functional assays. Below is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the D2 dopamine receptor.
Protocol: Competitive Radioligand Binding Assay for the D2 Dopamine Receptor
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as 2-amino-5-methoxytetralin HCl, at the human D2 dopamine receptor expressed in a stable cell line.
I. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human D2 dopamine receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Radioligand: [³H]-Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.
-
Test Compound: 2-amino-5-methoxytetralin HCl.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
II. Experimental Workflow:
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture the D2 receptor-expressing cells to confluency.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store the membrane preparation at -80°C until use.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a known concentration of [³H]-Spiperone, and the cell membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [³H]-Spiperone, a high concentration of haloperidol (to saturate all D2 receptors), and the cell membrane preparation.
-
Test Compound Wells: Add assay buffer, [³H]-Spiperone, serially diluted concentrations of 2-amino-5-methoxytetralin HCl, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM without competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Conclusion
2-amino-5-methoxytetralin serves as a valuable chemical scaffold for the development of dopamine receptor ligands. Its derivatives, particularly the (S)-enantiomers, have shown significant promise as D2-like receptor agonists. The structure-activity relationships within the 2-aminotetralin class are well-defined, providing a roadmap for the design of compounds with specific affinity and efficacy profiles. The functional consequence of D2-like receptor activation by these agonists is primarily the inhibition of adenylyl cyclase through Gi/o protein coupling. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of such compounds, enabling further research and development in the pursuit of novel therapeutics for dopamine-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 105086-80-4,(S)-2-AMINO-5-METHOXYTETRALIN HYDROCHLORIDE | lookchem [lookchem.com]
- 5. resources.revvity.com [resources.revvity.com]
Chemical and physical properties of 2-amino-5-methoxytetralin HCl
An In-depth Technical Guide to (S)-2-amino-5-methoxytetralin HCl: Properties, Synthesis, and Applications
Introduction
(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic compound of significant interest within the fields of medicinal chemistry and pharmacology.[1] It is not a naturally occurring molecule but serves as a crucial chiral intermediate in the synthesis of various pharmacologically active compounds.[2] Its primary recognition comes from its role as a key building block for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[3][4] The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine, making it a valuable pharmacophore for designing ligands that target dopamine receptors.[5] Furthermore, the broader class of 5-substituted-2-aminotetralins has been explored for developing selective agonists for serotonin 5-HT1 receptors, highlighting the versatility of this chemical motif in drug discovery.[6]
This guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, pharmacological significance, and safety protocols associated with (S)-2-amino-5-methoxytetralin HCl, intended for researchers and professionals in drug development.
Chemical and Physical Properties
(S)-2-amino-5-methoxytetralin HCl is typically supplied as a white to off-white solid.[7][8] Its chemical identity and core physical characteristics are summarized in the table below. Proper storage is critical to maintain its integrity; the compound should be kept at 4°C, sealed, and protected from moisture.[8] For solutions in solvent, storage at -80°C is recommended for up to six months.[7][8]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [9] |
| CAS Number | 58349-17-0 | [1][7][9] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][7][9] |
| Molecular Weight | 213.70 g/mol | [1][7][9] |
| Appearance | White to off-white solid | [7][8] |
| Melting Point | 273.7 - 274.1 °C | [7] |
| Boiling Point | 295.7 °C at 760 mmHg | [7] |
| Purity | Typically ≥99% | [8][10][11] |
Synthesis and Manufacturing
The synthesis of (S)-2-amino-5-methoxytetralin HCl with high enantiomeric purity is crucial for its use in producing stereospecific drugs. Conventional methods often relied on the resolution of a racemic mixture, which is inherently inefficient, with a maximum theoretical yield of 50%.[5] Modern approaches focus on asymmetric synthesis to overcome this limitation, offering higher yields and purity.
Preferred Method: Asymmetric Induction Synthesis
An efficient and scalable method involves asymmetric induction, which can achieve yields of approximately 68.7% with an enantiomeric excess (optical purity) of 99.9%.[10][11] This process is favored for industrial production due to its short synthetic path, lower cost, and reduced environmental impact.[10] The workflow is outlined below.
Caption: Asymmetric synthesis workflow for (S)-2-amino-5-methoxytetralin HCl.
Experimental Protocol: Asymmetric Induction
This protocol is a synthesized representation based on patented methodologies.[10][11]
-
Step 1: Synthesis of Compound I (Imine)
-
Charge a reaction vessel with 5-methoxy-2-tetralone (1 molar equivalent), R-(+)-α-phenylethylamine (1.25-2 molar equivalents), a catalyst such as isopropyl titanate, and a suitable solvent (e.g., xylene).[10]
-
Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture and process it through an aqueous workup to isolate the crude imine intermediate (Compound I).
-
-
Step 2: Synthesis of Compound II (Chiral Amine)
-
Dissolve the crude Compound I in a solvent such as methanol or ethanol and cool the solution to a low temperature (e.g., -30°C to 20°C).[11]
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), maintaining the low temperature. The choice of reducing agent and conditions is critical for achieving high diastereoselectivity.
-
After the reduction is complete, quench the reaction and perform an extraction to isolate the diastereomerically enriched amine (Compound II).
-
-
Step 3: Synthesis of (S)-2-amino-5-methoxytetralin HCl
-
Dissolve Compound II in a solvent like ethyl acetate.
-
Add a solution of hydrogen chloride in an ether or ethyl acetate to precipitate the hydrochloride salt of Compound II.[10]
-
Isolate the salt by filtration.
-
Perform catalytic hydrogenolysis on the salt using a palladium-carbon (Pd/C) catalyst under a hydrogen atmosphere.[10][11] This step cleaves the α-phenylethyl chiral auxiliary.
-
Upon completion, filter off the catalyst and crystallize the final product, (S)-2-amino-5-methoxytetralin HCl, from the solution.
-
Alternative Method: Resolution via Diastereomeric Salt Formation
An alternative route involves the synthesis of racemic 2-amino-5-methoxytetralin, followed by resolution using a chiral resolving agent.[5]
-
Reductive Amination: Racemic 2-amino-5-methoxytetralin is first synthesized by the reductive amination of 5-methoxy-2-tetralone using aqueous ammonia and a Raney Nickel catalyst.[5]
-
Diastereomeric Salt Formation: The racemate is then treated with a chiral acid, such as (S)-mandelic acid, in a suitable solvent. This forms two diastereomeric salts with different solubilities.
-
Separation and Liberation: The less soluble salt, corresponding to the desired (S)-enantiomer, selectively crystallizes out and is separated by filtration. The purified salt is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.
While this method can produce material with high enantiomeric purity (e.g., 99.7% ee), the overall yield is significantly lower (around 29%) compared to asymmetric synthesis, making it less economically viable for large-scale production.[5]
Pharmacological Profile and Applications
The primary utility of (S)-2-amino-5-methoxytetralin HCl lies in its stereospecific structure, which is foundational for targeting specific neuroreceptors.
Caption: Role as a precursor for Dopamine D2 receptor agonists.
Dopamine D2 Receptor Agonists
The (S)-enantiomer is a critical intermediate for potent dopamine D2 agonists, most notably Rotigotine and the clinical candidate N-0923.[3][5] These drugs are effective in managing the symptoms of Parkinson's disease by mimicking the action of dopamine in the brain. The stereochemistry is paramount; the biological activity resides almost exclusively in the (S)-enantiomer.
Conversely, derivatives of the (R)-enantiomer have been shown to act as antagonists or even inverse agonists at the dopamine D2A receptor, demonstrating the profound impact of stereochemistry on pharmacological function.[12]
Serotonin 5-HT Receptor Ligands
The 5-substituted-2-aminotetralin scaffold is not limited to dopamine receptors. Research has demonstrated that compounds with this core structure can exhibit high affinity and agonist activity at various serotonin 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[6] This opens avenues for the development of novel therapeutics for conditions such as anxiety, depression, and migraine, where these receptors play a key role.
Analytical Methodologies
To ensure the quality and purity of (S)-2-amino-5-methoxytetralin HCl, particularly for pharmaceutical applications, rigorous analytical testing is required.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities. A certificate of analysis for one batch showed a purity of 99.98% by HPLC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and integrity of the molecule, as referenced in synthesis patents.[10]
-
Chiral Chromatography: Chiral HPLC or SFC is essential for determining the enantiomeric excess (ee) to ensure the compound meets stereochemical purity requirements.
Protocol: Purity Determination by Reverse-Phase HPLC (Illustrative)
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a UV detector set to an appropriate wavelength (e.g., 220 nm or 275 nm).
-
Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) as Solvent A and an organic solvent (e.g., acetonitrile or methanol) as Solvent B.
-
Sample Preparation: Accurately weigh and dissolve the (S)-2-amino-5-methoxytetralin HCl sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a low percentage of Solvent B, and run a linear gradient to a high percentage of Solvent B over 15-20 minutes to elute the main peak and any impurities.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Safety and Handling
(S)-2-amino-5-methoxytetralin HCl is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or manufacturing setting.[7][9]
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity | Category 3 / 4 (Oral) - Toxic or Harmful if swallowed | [7][9] |
| Skin | Category 2 - Causes skin irritation | [7] |
| Eyes | Category 1 / 2A - Causes serious eye damage/irritation | [7] |
| Respiratory | STOT SE 3 - May cause respiratory irritation | [7] |
| Sensitization | Skin Sens. 1 - May cause an allergic skin reaction | [9] |
| Organ Toxicity | STOT SE 1 - Causes damage to organs | [9] |
| Environmental | Aquatic Chronic 4 - May cause long lasting harmful effects to aquatic life | [9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Conclusion
(S)-2-amino-5-methoxytetralin HCl is a well-characterized compound with defined chemical and physical properties. Its true value is realized in its application as a high-purity, stereospecific intermediate for the synthesis of advanced pharmaceutical agents, particularly dopamine D2 agonists. The development of efficient asymmetric synthesis routes has made its production scalable and economically feasible, paving the way for its use in life-saving medicines. A thorough understanding of its properties, synthesis, and handling requirements is essential for any researcher or organization working with this important molecule.
References
- MedChemExpress. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride-SDS.
- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- PubChem. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573.
- American Chemical Society Publications. (1998). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution.
- Google Patents. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- CymitQuimica. (S)-2-Amino-5-methoxytetralin HCl.
- PubMed. (1999). Derivatives of (R)
- MedChemExpress. (s)
- ChemicalBook. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0.
- Sigma-Aldrich. (2024).
- ChemicalBook. (2025).
- ChemicalBook. (2025). 2-AMINO-5-METHOXYTETRALIN | 4018-91-1.
- National Institutes of Health (NIH). (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.
- MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride-COA-146345.
Sources
- 1. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]
- 4. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 11. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 12. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Chiral Intermediate
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-Methoxytetralin: A Core Intermediate for Rotigotine
Rotigotine is a non-ergoline dopamine agonist that plays a critical role in the management of Parkinson's disease and restless legs syndrome.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmacological agent.[2][3] Consequently, the synthesis of Rotigotine presents a significant challenge in pharmaceutical manufacturing: the efficient and controlled production of the correct enantiomer.
At the heart of this challenge lies the synthesis of a key chiral building block: (S)-2-amino-5-methoxytetralin . This molecule represents a conformationally restricted analog of dopamine and serves as the structural scaffold upon which the final Rotigotine molecule is assembled.[4] The journey from readily available starting materials to enantiomerically pure (S)-2-amino-5-methoxytetralin is a critical determinant of the overall efficiency, cost, and scalability of Rotigotine production.
This guide provides a comprehensive overview of the primary synthetic strategies employed to produce this vital intermediate, offering insights into the chemical logic, procedural details, and comparative advantages of each approach. We will explore classical resolution, modern asymmetric synthesis, and innovative chemoenzymatic methods, providing researchers and drug development professionals with a detailed roadmap for navigating this crucial synthetic landscape.
The Synthetic Blueprint: From Tetralone to Chiral Amine
The common starting point for most synthetic routes is 5-methoxy-2-tetralone, an accessible ketone that contains the core carbocyclic structure.[5] The central transformation is the conversion of the ketone group at the C2 position into a chiral amine with the desired (S)-configuration. The methodologies to achieve this stereocontrol are what differentiate the various synthetic philosophies.
Caption: High-level overview of synthetic pathways to Rotigotine.
Part 1: The Classical Approach - Reductive Amination and Chiral Resolution
This methodology represents the traditional path to obtaining a single enantiomer. It involves two main phases: first, the non-stereoselective synthesis of the racemic amine, followed by the separation of the desired (S)-enantiomer from its (R)-counterpart.
Synthesis of Racemic (±)-2-Amino-5-methoxytetralin
The initial step is a reductive amination of 5-methoxy-2-tetralone. This can be accomplished using various reagents, a common and scalable method involves using aqueous ammonia in the presence of a hydrogenation catalyst like Raney Nickel under a hydrogen atmosphere.[4]
-
Causality: The catalyst facilitates the reduction of the imine intermediate formed in situ from the reaction of the tetralone and ammonia. This process is robust and uses inexpensive reagents, but it produces an equal mixture of (R) and (S) enantiomers as no chiral influence is present.
Diastereomeric Salt Resolution
The core of the classical approach is the resolution of the racemic amine. This is achieved by reacting the racemic mixture with a chiral resolving agent, typically a chiral acid. (S)-Mandelic acid is a well-documented and effective agent for this purpose.[4]
-
Mechanism: The reaction between the racemic amine (a base) and the enantiomerically pure (S)-mandelic acid (an acid) forms a pair of diastereomeric salts: [(S)-amine-(S)-acid] and [(R)-amine-(S)-acid]. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization. The less soluble salt precipitates out of the solution and can be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure (S)-2-amino-5-methoxytetralin.
Caption: Workflow for classical chiral resolution.
Protocol: Resolution of (±)-2-Amino-5-methoxytetralin[5]
-
Salt Formation: Dissolve racemic (±)-2-amino-5-methoxytetralin hydrochloride in an appropriate solvent (e.g., methanol). Add a stoichiometric equivalent of (S)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The process may be seeded to promote crystal growth.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated salt in a biphasic system (e.g., water and dichloromethane) and add an aqueous base (e.g., NaOH) to neutralize the mandelic acid and liberate the free (S)-amine into the organic layer.
-
Extraction & Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield (S)-2-amino-5-methoxytetralin. The enantiomeric excess (e.e.) should be confirmed by chiral HPLC.
Advantages and Disadvantages
| Feature | Analysis |
| Advantages | Robust, well-established technology. Uses relatively inexpensive resolving agents. |
| Disadvantages | Theoretical maximum yield is 50% per cycle. Requires an additional step to racemize and recycle the undesired (R)-enantiomer to be economically viable.[4] Often involves multiple tedious crystallization steps to achieve high enantiomeric purity. |
Part 2: The Modern Approach - Asymmetric Synthesis
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to directly produce the desired (S)-enantiomer selectively. This is typically achieved by using a chiral auxiliary or a chiral catalyst.
Asymmetric Induction using a Chiral Auxiliary
A patented method describes an efficient asymmetric synthesis using R-(+)-α-phenylethylamine as a chiral auxiliary.[6][7]
-
Mechanism:
-
Imine Formation: 5-methoxy-2-tetralone is reacted with R-(+)-α-phenylethylamine to form a chiral imine intermediate.
-
Diastereoselective Reduction: The crucial step involves the reduction of this imine. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the C=N double bond, directing the hydride attack from the less hindered face. This results in the preferential formation of one diastereomer of the resulting secondary amine.
-
Deprotection (Hydrogenolysis): The chiral auxiliary is then cleaved off by catalytic hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst. This step removes the α-phenylethyl group, revealing the desired primary amine, (S)-2-amino-5-methoxytetralin, with high enantiomeric excess.[6]
-
Caption: Asymmetric synthesis via a chiral auxiliary.
Protocol: Asymmetric Synthesis via Chiral Auxiliary[7][8]
-
Imine Formation: React 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine (molar ratio typically 1:2) in a suitable solvent like methanol or ethanol.[6]
-
Reduction: Cool the reaction mixture (e.g., -30°C to 20°C) and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[6]
-
Workup: After the reaction is complete, quench with water and extract the product into an organic solvent.
-
Salt Formation & Hydrogenolysis: The resulting secondary amine can be converted to its hydrochloride salt. This salt is then dissolved in a solvent like methanol and subjected to hydrogenolysis in the presence of a Pd/C catalyst under hydrogen pressure at an elevated temperature (e.g., 50-120°C) to cleave the chiral auxiliary.[6]
-
Isolation: After filtration of the catalyst, the product, (S)-2-amino-5-methoxytetralin hydrochloride, can be isolated by crystallization.
Performance Metrics
| Parameter | Reported Value | Source |
| Overall Yield | ~68.7% | [6] |
| Purity (HPLC) | >99% | [6] |
| Enantiomeric Excess (e.e.) | >99.9% | [6] |
Part 3: The Green Approach - Chemoenzymatic Synthesis
Biocatalysis offers a powerful and sustainable alternative for asymmetric synthesis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with exceptional stereoselectivity, operating under mild, environmentally friendly conditions.
IRED-Catalyzed Reductive Amination
Recent research has demonstrated the successful use of engineered IREDs for the direct synthesis of (S)-2-aminotetralin from 2-tetralone.[8] This chemoenzymatic approach can be applied to 5-methoxy-2-tetralone.
-
Mechanism: The synthesis is a one-pot reaction where the 5-methoxy-2-tetralone, an amine source (like ammonia or an alkylamine), and a cofactor (like NADH or NADPH) are mixed in an aqueous buffer with the IRED enzyme. The enzyme first facilitates the formation of the imine, which is then held within the chiral active site and reduced with perfect stereocontrol, yielding the (S)-amine exclusively.
-
Causality & Advantage: The enzyme's three-dimensional structure creates a precisely shaped active site that binds the imine intermediate in a specific orientation. This forces the hydride transfer to occur from only one direction, leading to near-perfect enantioselectivity (>99% e.e.).[8] This method avoids the use of stoichiometric chiral auxiliaries and harsh chemical reagents, making it a highly efficient and "green" synthetic route.
Part 4: Conversion to Rotigotine - The Final Elaboration
Once enantiomerically pure (S)-2-amino-5-methoxytetralin is secured, it undergoes a series of reactions to become Rotigotine.
-
N-Propylation: The primary amine is first alkylated with a propyl group, typically using a propyl halide (e.g., 1-bromopropane) or via reductive amination with propionaldehyde, to form (S)-2-(N-propylamino)-5-methoxytetralin.[9]
-
N-Alkylation: The resulting secondary amine is then reacted with a 2-(thiophen-2-yl)ethyl derivative, such as 2-(thiophen-2-yl)ethyl tosylate or a similar electrophile, to install the final side chain.[10]
-
O-Demethylation: The final step is the cleavage of the methyl ether at the C5 position to reveal the free hydroxyl group. This is a critical step for dopamine receptor binding. Boron tribromide (BBr₃) is a common reagent for this transformation.[10]
Caption: Final synthetic steps from the key intermediate to Rotigotine.
Conclusion
The synthesis of (S)-2-amino-5-methoxytetralin is a cornerstone in the manufacturing of Rotigotine. While classical resolution provides a functional, albeit less efficient, pathway, modern synthetic methods offer significant advantages. Asymmetric synthesis using chiral auxiliaries can deliver high yields and excellent enantiopurity, representing a significant process improvement.[6] Looking forward, chemoenzymatic routes using engineered imine reductases stand out as the most promising strategy, aligning with the pharmaceutical industry's goals of increased efficiency, sustainability, and cost-effectiveness. The choice of synthetic route will ultimately depend on factors of scale, cost, and available technology, but the continuous innovation in stereoselective synthesis ensures an ever-improving toolkit for the production of this life-changing therapeutic agent.
References
-
Title: Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: Method of Preparing (S)
-
Title: An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution Source: Organic Process Research & Development (American Chemical Society) URL: [Link]
- Title: Method of preparing (S)
-
Title: A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine Source: Iraqi Academic Scientific Journals (Journal of University of Kerbala) URL: [Link]
-
Title: Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists Source: PubMed URL: [Link]
- Source: Google Patents (US20110230541A1)
-
Title: Synthesis of anti-Parkinson's agent (S)-rotigotine 36 Source: ResearchGate URL: [Link]
- Source: Google Patents (CN104130238A)
-
Title: Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Source: R Discovery URL: [Link]
-
Title: Synthesis of rotigotine. Source: ResearchGate URL: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 7. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 8. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Structure-Activity Relationship of 2-Aminotetralin Derivatives: An In-Depth Technical Guide
Abstract
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for designing potent and selective ligands for a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-aminotetralin derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the molecular intricacies that govern the pharmacological profiles of these compounds. This document will elucidate the causal relationships behind experimental design choices, present quantitative pharmacological data, detail key experimental protocols, and visualize complex biological pathways and workflows to provide a holistic understanding of this versatile chemical scaffold.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-aminotetralin framework can be conceptualized as a conformationally constrained analog of phenethylamine, a fundamental pharmacophore for many neurotransmitters. This rigid structure reduces the number of available conformations, providing a valuable tool for probing the specific binding requirements of receptor active sites.[1] Derivatives of 2-aminotetralin have been developed as agonists, partial agonists, antagonists, and inverse agonists, demonstrating their remarkable versatility.[1][2] A thorough comprehension of their SAR is paramount for the rational design of novel therapeutics for a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[3]
Core Pharmacological Targets: Dopamine and Serotonin Receptors
The central nervous system (CNS) effects of 2-aminotetralin derivatives are predominantly mediated through their interactions with dopamine and serotonin receptor systems.[4] The specific substitutions on the tetralin ring and the amino group dictate the affinity, selectivity, and functional activity at these receptors.
Dopaminergic Activity
2-aminotetralin derivatives have been extensively investigated as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1][3]
D1-like receptors are primarily coupled to the stimulatory G-protein, Gαs/olf.[3] Agonist binding initiates a signaling cascade that activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets such as DARPP-32, ultimately modulating gene expression and neuronal excitability.[1][3]
Conversely, D2-like receptors are coupled to the inhibitory G-protein, Gαi/o.[1] Activation of D2-like receptors by an agonist inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and a subsequent reduction in PKA activity.
The affinity and functional activity of 2-aminotetralin derivatives at dopamine receptors are critically influenced by substitutions on both the aromatic ring and the amino group.[1]
-
Aromatic Ring Substitutions: The position and nature of substituents on the aromatic part of the tetralin ring are key determinants of dopamine receptor affinity and selectivity.[1] For instance, the 5,6-dihydroxy substitution pattern has been shown to be a potent potentiating group for dopaminergic activity.[5]
-
N-Substitutions: The size and nature of the alkyl groups on the nitrogen atom significantly impact activity. An n-propyl group on the nitrogen is often optimal for dopamine receptor agonist activity.[6] Dipropylamine substitution has also been found to be a consistently productive amine group.[5] The absence of N-ethyl or N-propyl groups generally leads to compounds with low activity.[6]
Serotonergic Activity
2-aminotetralin derivatives are also prominent ligands for various serotonin (5-HT) receptor subtypes, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][7]
5-HT1 and 5-HT7 receptors are typically coupled to Gαi/o and Gαs proteins, respectively.[1][7] Activation of 5-HT1 receptors by a 2-aminotetralin agonist inhibits adenylyl cyclase, leading to decreased cAMP levels.[1] Conversely, agonist binding to 5-HT7 receptors stimulates adenylyl cyclase and increases cAMP production.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
The Pharmacology of C5-Oxygenated 2-Aminotetralins: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the pharmacology of C5-oxygenated 2-aminotetralins, a class of compounds with significant potential for modulating key G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders. We will delve into the synthesis, structure-activity relationships (SAR), and the nuanced receptor pharmacology of these molecules, with a focus on their interactions with serotonin and adrenergic systems. Furthermore, this guide will provide detailed, field-proven experimental protocols for the in-vitro characterization of these compelling compounds.
Introduction: The Significance of the 2-Aminotetralin Scaffold and C5-Oxygenation
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, embedding a rigidified phenethylamine backbone that offers a valuable framework for probing the conformational requirements of GPCR binding sites.[1] This structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity for target receptors. The core 2-aminotetralin structure is present in a wide array of pharmacologically active molecules, particularly those targeting dopamine and serotonin receptors.[1][2][3]
Oxygenation at the C5 position of the aromatic ring has emerged as a critical determinant of the pharmacological profile of 2-aminotetralins. This substitution significantly influences receptor affinity, selectivity, and functional activity, often steering the compounds towards potent interactions with serotonergic and adrenergic receptors. The exploration of various C5-substituents has unveiled compounds with unique pharmacological profiles, including partial agonism and inverse agonism at specific receptor subtypes.[4][5] This guide will illuminate the intricate relationship between C5-oxygenation and the resulting pharmacological properties.
Synthetic Pathways to C5-Oxygenated 2-Aminotetralins
The synthesis of C5-oxygenated 2-aminotetralins typically commences from a corresponding substituted 2-tetralone precursor. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on both the aromatic ring and the amino group.
Reductive Amination of 2-Tetralones
Reductive amination stands as the most prevalent and versatile method for synthesizing 2-aminotetralins.[6] This one-pot reaction involves the formation of an imine or enamine intermediate from a 2-tetralone and an amine source, which is then reduced in situ to the desired amine.
Key Reactants and Reagents:
-
Starting Material: A C5-oxygenated-2-tetralone.
-
Amine Source: Ammonia, an ammonium salt (e.g., ammonium acetate), or a primary/secondary amine.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7]
-
Solvent: Typically a protic solvent such as methanol or ethanol.[6]
A critical aspect of this methodology is the control of pH to facilitate imine formation while maintaining the stability of the reducing agent.
Catalytic Hydrogenation of 2-Tetralone Oximes
An alternative two-step approach involves the initial conversion of the 2-tetralone to its oxime, followed by catalytic hydrogenation.[6]
-
Step 1: Oxime Formation: The 2-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base.
-
Step 2: Hydrogenation: The isolated oxime is then subjected to catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under hydrogen pressure.[6]
Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or enzymatic reductive amination, which has proven effective for producing specific enantiomers of 2-aminotetralin derivatives.[2][3][8]
Receptor Pharmacology: A Focus on Serotonin and Adrenergic Systems
C5-oxygenated 2-aminotetralins have demonstrated significant activity at several GPCRs, most notably serotonin (5-HT) and α2-adrenergic receptors.[4][5][9] Their pharmacological profile is a complex interplay of affinity (Ki), potency (EC50/IC50), and efficacy (Emax), which are determined through rigorous in-vitro assays.
Serotonin (5-HT) Receptor Interactions
This class of compounds exhibits high affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[10][11][12] The substitution pattern on the C5 position and the amino group plays a crucial role in determining subtype selectivity and functional outcome. For instance, certain 5-substituted-2-aminotetralins (5-SATs) act as agonists with varying degrees of efficacy at these receptors.[10][11]
Signaling Pathways:
-
5-HT1A/1B/1D Receptors: These are typically Gi/o-coupled receptors.[1] Agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of cAMP initiates a cascade of downstream signaling events that influence neuronal excitability.
The following diagram illustrates the canonical Gi/o-coupled signaling pathway for 5-HT1 receptors.
Caption: Workflow for a competitive radioligand binding assay. [13] Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the target receptor) in a cold lysis buffer. [13][14] * Centrifuge the homogenate to pellet the membranes, then wash and resuspend them in an appropriate assay buffer. [13][14] * Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay). [9]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound. [13] * Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand). [9] * Incubate the plate to allow the binding to reach equilibrium. [13]
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand. [9][13] * Wash the filters with ice-cold buffer to remove unbound radioligand. [9][13] * Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter. [9][13]
-
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand by subtracting non-specific binding from total binding. [9] * Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the curve.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]
-
cAMP Accumulation Assays
cAMP assays are functional assays used to determine the effect of a compound on receptor signaling through Gs or Gi/o proteins. [15][16][17][18][19] Objective: To quantify the potency (EC50) and efficacy (Emax) of a compound by measuring its ability to modulate intracellular cAMP levels. [9] Protocol for Gi/o-Coupled Receptors (e.g., 5-HT1A, α2-Adrenergic):
-
Cell Preparation:
-
Culture cells expressing the receptor of interest to an appropriate confluency.
-
Harvest the cells and resuspend them in assay buffer. [9]
-
-
Assay Procedure:
-
Dispense the cell suspension into a multi-well plate (e.g., 384-well). [9] * Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Add forskolin (an adenylyl cyclase activator) to all wells (except basal control) to stimulate cAMP production. [9] * Incubate the plate to allow for cAMP accumulation.
-
-
Detection and Analysis:
-
Lyse the cells and detect the amount of cAMP produced using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors). [15] * Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax from the curve.
-
[³⁵S]GTPγS Binding Assays
[³⁵S]GTPγS binding assays provide a direct measure of G-protein activation and are useful for differentiating between full and partial agonists. [20][21][22] Objective: To measure the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. [20][22] Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.
-
Assay Incubation:
-
In a multi-well plate, incubate the membranes with the test compound at various concentrations in an assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax from the resulting dose-response curve.
-
Conclusion and Future Directions
C5-oxygenated 2-aminotetralins represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to selectively modulate serotonin and adrenergic receptors, coupled with their intriguing structure-activity relationships, makes them a compelling area for continued research and drug development. Future efforts should focus on leveraging the detailed pharmacological understanding and the robust experimental protocols outlined in this guide to design and synthesize novel analogs with enhanced subtype selectivity and tailored functional activities. Such endeavors hold the promise of delivering next-generation therapeutics for a range of challenging neurological and psychiatric disorders.
References
- Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives - ACS Publications. (n.d.).
- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors - Benchchem. (n.d.).
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. (2021, November 8).
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. (n.d.).
- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF - ResearchGate. (n.d.).
- An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin - Benchchem. (n.d.).
- cAMP Accumulation Assay - Creative BioMart. (n.d.).
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).
- cAMP Assays in GPCR Drug Discovery - PubMed. (n.d.).
- cAMP Assay - Creative Bioarray. (n.d.).
- The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
- Application Notes and Protocols for In Vitro Characterization of 2-Aminotetralin Derivatives - Benchchem. (n.d.).
- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
- The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide - Benchchem. (n.d.).
- GTPγS Binding Assay - Creative Bioarray. (n.d.).
- Homogeneous GTPγS Assay for High Throughput Screening of GPCRs - device.report. (n.d.).
- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC - PubMed Central. (n.d.).
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. (1975). Journal of Medicinal Chemistry, 18(4), 362–367.
- A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin and Novel Analogs - Benchchem. (n.d.).
- The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. (2025, August 10).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH. (n.d.).
- Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed. (n.d.).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- Radioligand Binding Assay - Creative Bioarray. (n.d.).
- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors | ACS Chemical Neuroscience - ACS Publications. (2023, April 27).
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed. (2024, January 17).
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. - Revvity. (2024, April 3).
- Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors - PubMed. (n.d.).
- GTP binding assay - Revvity. (n.d.).
- Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed. (n.d.).
- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. (n.d.).
- Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - MDPI. (n.d.).
- Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed. (2018, May 1).
- Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to (R)-2-amino-5-methoxytetralin Derivatives as Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, historically recognized for yielding potent dopaminergic agonists. However, strategic chemical modifications, particularly to the amine substituent, have enabled the transformation of this pharmacophore into a platform for potent and selective dopamine D2-like receptor antagonists and inverse agonists. This technical guide provides an in-depth exploration of (R)-2-amino-5-methoxytetralin derivatives, a class of compounds that exemplifies this agonist-to-antagonist switch. We will dissect the critical structure-activity relationships (SAR), provide detailed protocols for pharmacological characterization, and discuss the underlying molecular logic that governs their interaction with D2 and D3 dopamine receptors. This document serves as a comprehensive resource for professionals engaged in the design and development of novel CNS therapeutics.
Introduction to the Dopaminergic System and 2-Aminotetralins
The Dopamine System: A Critical Modulator of CNS Function
Dopamine is a pivotal neurotransmitter that governs a vast array of physiological processes, including motor control, cognition, motivation, and reward.[1] Dysregulation of the dopaminergic system is a hallmark of numerous neuropsychiatric and neurological disorders, such as schizophrenia, bipolar disorder, Parkinson's disease, and addiction.[1][2] Consequently, the molecular components of this system, particularly dopamine receptors, represent high-value targets for therapeutic intervention.[3]
Dopamine D2-like Receptors: Prime Targets for Antagonist Therapeutics
Dopamine receptors are classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[1] The D2-like receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, are the primary targets for most antipsychotic medications.[4][5] Blockade of D2 receptors in mesolimbic pathways is a cornerstone of treating psychosis.[2][5] The D3 receptor, concentrated in limbic brain regions, has emerged as a key target for modulating motivation and reward, with potential applications in treating substance use disorders.[6][7][8]
The 2-Aminotetralin Scaffold: A Rigidified Dopamine Mimetic
The 2-aminotetralin structure can be viewed as a conformationally constrained analog of dopamine, which has made it an invaluable tool for probing dopamine receptor pharmacology. Early research on this scaffold, particularly with hydroxyl substitutions on the aromatic ring (e.g., 5-OH-DPAT), led to the development of potent D2-like receptor agonists.[9][10]
The Agonist-to-Antagonist Switch
The pharmacological paradigm shifted with the discovery that the intrinsic activity of 2-aminotetralin derivatives could be profoundly altered by modifying the substituents on the nitrogen atom. While small N-alkyl groups (e.g., propyl) typically confer agonist properties, the introduction of larger, more complex moieties, such as N-arylmethyl groups, can convert these molecules into potent antagonists or even inverse agonists.[11] This guide focuses specifically on derivatives of the (R)-2-amino-5-methoxytetralin core, which has proven to be a particularly fruitful template for designing such antagonists.[11][12]
Core Molecular Features for Antagonism
The Critical Role of (R)-Stereochemistry
Stereochemistry at the C2 position of the tetralin ring is a critical determinant of functional activity. For dopamine D2 receptors, agonists typically possess the (S)-configuration at C2.[13] Conversely, derivatives with the (R)-configuration at this chiral center are predisposed to be antagonists.[12][13] This stereochemical preference highlights the precise conformational and orientational requirements of the receptor's binding pocket for initiating a functional response versus simple occupancy.
Influence of the 5-Methoxy Group
The 5-methoxy substitution on the aromatic ring is a key feature of this antagonist series. While the corresponding 5-hydroxy compounds are often potent agonists, O-methylation to a 5-methoxy group tends to increase dopamine receptor antagonistic activity.[12][14] This modification alters the electronic and steric properties of the ligand, likely favoring a binding mode that precludes receptor activation.
Structure-Activity Relationships (SAR) for Dopamine Antagonism
The transition from a D2 agonist to an antagonist within the 2-aminotetralin class is primarily governed by the nature of the N-substituent. This provides a clear and powerful principle for rational drug design.
N-Substitution: The Gateway to Antagonism
A systematic study of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins demonstrated that these compounds consistently behave as antagonists or inverse agonists at D2A receptors.[11] For example, the parent compound (R)-5-methoxy-2-(propylamino)tetralin is a weak partial agonist, but the addition of an N-benzyl group transforms it into a potent inverse agonist.[11] This illustrates that the N-propyl group can be retained as a high-affinity anchor, while the addition of a larger arylmethyl group introduces the elements necessary for antagonism.
Key SAR Insights for (R)-2-amino-5-methoxytetralin Derivatives
-
N-Arylmethyl Groups: Introduction of a benzyl group to the nitrogen of (R)-5-methoxy-2-(propylamino)tetralin leads to potent inverse agonism at D2A receptors.[11]
-
N-Alkyl Chain Length: While smaller N-alkyl groups (methyl, ethyl, propyl) on the 2-amino group are associated with agonism, larger or more complex substituents are required for antagonism.[12][15]
-
C1-Methylation: O-methylation of C5-oxygenated (1S,2R)-2-amino-1-methyltetralin derivatives, which possess the antagonist-favoring (R)-configuration at C2, tends to enhance their DA receptor antagonist activity.[14]
-
Aromatic Ring Substitution: Replacing the 5-methoxy group with other substituents, such as a fluorine atom, also yields potent antagonists and inverse agonists, demonstrating the scaffold's versatility.[15]
Caption: Key SAR drivers for antagonist activity.
Pharmacological Characterization Protocols
Accurate characterization of these derivatives requires robust in vitro assays to determine both their binding affinity and functional efficacy.
In Vitro Binding Affinity Analysis
Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor. The assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (for D2/D3 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding (NSB) agent: 10 µM Haloperidol or Butaclamol.
-
Test compounds dissolved in DMSO, then diluted in assay buffer.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.
-
Compound Addition: Add 50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of buffer/vehicle. For NSB wells, add 50 µL of the NSB agent.
-
Radioligand Addition: Add 50 µL of the radioligand at a concentration near its Kd value (e.g., ~0.2 nM for [³H]Spiperone).
-
Membrane Addition: Add 50 µL of the cell membrane preparation (protein concentration typically 10-20 µ g/well ).
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (Total Binding CPM - Test Compound CPM) / (Total Binding CPM - NSB CPM).
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Activity Assessment
Functional assays are crucial to determine whether a compound acts as an antagonist (blocks agonist effects) or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.
-
Materials:
-
Cell membranes expressing the D2 or D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP): 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
Dopamine (as the reference agonist).
-
Test compounds.
-
Non-specific binding agent: 10 µM unlabeled GTPγS.
-
-
Procedure (Antagonist Mode):
-
Pre-incubation: Pre-incubate membranes (2-10 µg protein) with varying concentrations of the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) to the wells.
-
G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity via liquid scintillation counting.
-
-
Procedure (Inverse Agonist Mode):
-
Follow the same procedure as above, but omit the addition of dopamine . An inverse agonist will produce a concentration-dependent decrease in basal [³⁵S]GTPγS binding.
-
-
Data Analysis:
-
Antagonist: Plot the % stimulation (relative to dopamine alone) against the log concentration of the test compound to determine the IC50 value for inhibition of the agonist response.
-
Inverse Agonist: Plot the % decrease in basal binding against the log concentration of the test compound to determine the EC50 and Emax (maximal inhibition) for inverse agonism.[11]
-
Data Summary Tables
Table 1: Representative Binding Affinities (Ki, nM) of N-Substituted (R)-5-Methoxy-2-aminotetralin Derivatives
| Compound | N-Substituent | D2A Ki (nM) | Reference |
|---|---|---|---|
| Parent | -Propyl | 160 | [11] |
| 7 | -Propyl, -Benzyl | 1.8 | [11] |
| 8 | -Propyl, -Phenethyl | 0.9 |[11] |
Data compiled from Höök et al., 1999.[11]
Table 2: Functional Activity of (R)-2-[(Benzyl)propylamino]-5-methoxytetralin (Compound 7)
| Assay | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | Basal Activity (Emax) | -30% | Inverse Agonist | [11] |
| [³⁵S]GTPγS Binding | Dopamine Challenge (IC50) | 1.5 nM | Potent Antagonist |[11] |
Data compiled from Höök et al., 1999.[11]
Synthesis Strategies
The synthesis of these derivatives relies on established methodologies for constructing the 2-aminotetralin core, followed by functionalization of the amine.
General Synthesis of the (R)-2-amino-5-methoxytetralin Core
A common starting material is 5-methoxy-2-tetralone.[16][17] Chiral resolution is a key step to isolate the desired enantiomer. One effective method involves diastereomeric salt formation using (S)-mandelic acid to resolve (±)-2-amino-5-methoxytetralin, yielding the (S)-enantiomer and leaving the desired (R)-enantiomer.[18] Asymmetric synthesis methods are also employed to improve yield and enantiomeric excess.[16]
N-Substitution via Reductive Amination
Once the chiral amine is obtained, the various N-substituents are typically introduced via reductive amination. This involves reacting the primary or secondary amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[15]
Caption: General synthetic workflow for target compounds.
Therapeutic Potential and Future Directions
Derivatives of (R)-2-amino-5-methoxytetralin represent a promising class of dopamine antagonists with potential applications in treating a range of CNS disorders where D2/D3 receptor blockade is beneficial.
-
Psychotic Disorders: Their potent D2 antagonism makes them candidates for the development of novel antipsychotics.[2]
-
Substance Use Disorders: Compounds with high selectivity for the D3 receptor could offer a therapeutic strategy for addiction by modulating the brain's reward pathways.[6][8]
-
Inverse Agonism: The inverse agonist activity observed in some derivatives may offer additional therapeutic benefits by reducing constitutive receptor activity, a feature not present in neutral antagonists.[11]
Future research should focus on optimizing the selectivity profile, particularly for D3 versus D2 receptors, to minimize the risk of extrapyramidal side effects associated with strong D2 blockade. Furthermore, a thorough investigation of their in vivo efficacy, pharmacokinetic properties, and safety profiles is essential for translating these promising preclinical findings into viable clinical candidates.
References
-
Höök, B. B., Brege, C., Linnanen, T., Mikaels, Å., Malmberg, Å., & Johansson, A. M. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167–2172. [Link]
-
Avenell, K. Y., Boyfield, I., Coldwell, M. C., Hadley, M. S., Healy, M. A., Jeffrey, P. M., Johnson, C. N., Nash, D. J., Riley, G. J., Scott, E. E., Smith, S. A., Stacey, R., Stemp, G., & Thewlis, K. M. (1998). Fused aminotetralins: novel antagonists with high selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 8(20), 2859–2864. [Link]
-
Lévesque, D. (1996). Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions? Biochemical Pharmacology, 52(4), 511–518. [Link]
-
Karlsson, A., Björk, L., Pettersson, C., Andén, N. E., & Hacksell, U. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 30(4), 692–699. [Link]
-
Hacksell, U., Johansson, A., Karlén, A., Clark, D., & Svensson, K. (1986). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. Journal of Medicinal Chemistry, 29(11), 2208–2214. [Link]
-
Karlsson, A., Björk, L., Pettersson, C., Andén, N. E., & Hacksell, U. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. R Discovery. [Link]
-
Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521–525. [Link]
-
National Center for Biotechnology Information. (2006). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
- Lee, C. M. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. U.S.
-
Seeman, P., & Van Tol, H. H. (1985). Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. European Journal of Pharmacology, 114(1), 81–86. [Link]
-
Malmberg, Å., Backlund Höök, B., Johansson, A. M., & Hacksell, U. (1996). Novel (R)-2-Amino-5-fluorotetralins: Dopaminergic Antagonists and Inverse Agonists. Journal of Medicinal Chemistry, 39(22), 4412–4422. [Link]
-
Horn, A. S. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. Acta Pharmaceutica Suecica. Supplement, 2, 11–19. [Link]
- CNIPA. (2021). Synthesis method of 5-methoxy-2-tetralone.
-
Beaulieu, M., Itoh, Y., Tepper, P., Horn, A. S., & Kebabian, J. W. (1984). N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists. European Journal of Pharmacology, 105(1-2), 15–21. [Link]
-
Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2001). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 5(6), 645–648. [Link]
-
Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences, 1187, 4–34. [Link]
-
Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]
-
González-Reyes, S., Santamaría, A., & Mena-Munguía, S. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants (Basel, Switzerland), 10(11), 1775. [Link]
Sources
- 1. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 6. Fused aminotetralins: novel antagonists with high selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 17. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
In vitro vs in vivo effects of 2-amino-5-methoxytetralin HCl
An In-Depth Technical Guide to the In Vitro vs. In Vivo Effects of 2-amino-5-methoxytetralin HCl
Abstract
2-amino-5-methoxytetralin (2-AMT) is a rigid analog of phenylalkylamine stimulants belonging to the 2-aminotetralin class of compounds.[1] Its structure, featuring a tetralin core with amino and methoxy substitutions, suggests potential interactions with key monoamine neurotransmitter systems, particularly serotonergic and dopaminergic pathways.[2] This technical guide provides a comprehensive analysis of the pharmacological profile of 2-amino-5-methoxytetralin HCl, contrasting its molecular actions in controlled, isolated environments (in vitro) with its complex physiological and behavioral outcomes in living organisms (in vivo). By dissecting the methodologies and interpreting the data from both domains, this document offers researchers and drug development professionals a framework for understanding the critical translational journey from target binding to systemic effect.
Part 1: In Vitro Characterization: Defining the Molecular Interaction Profile
The foundational step in characterizing any novel compound is to determine its direct molecular targets and mechanism of action. In vitro assays provide a controlled, reductionist environment to quantify the affinity and functional activity of 2-AMT at specific G-protein coupled receptors (GPCRs) without the confounding variables of a whole biological system.
Receptor Binding Affinity: Identifying Primary Targets
The initial and most fundamental in vitro assessment is the radioligand binding assay. This technique quantifies the affinity of a test compound (the "competitor," i.e., 2-AMT) for a specific receptor by measuring its ability to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target with high affinity and specificity. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the drug's binding affinity; a lower Kᵢ value signifies a higher affinity.
Given the structural similarities of 2-AMT to known serotonergic and dopaminergic agents like 8-OH-DPAT, the primary targets for investigation include serotonin (5-HT) and dopamine (D₂) receptor subtypes.[3]
Table 1: Predicted Binding Affinity Profile of 2-amino-5-methoxytetralin HCl
| Receptor Target | Radioligand | Kᵢ (nM) - Hypothetical Data | Rationale for Inclusion |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | 15 | Structural similarity to 5-HT₁A agonists.[3] |
| Serotonin 5-HT₂A | [³H]Ketanserin | 85 | Common target for psychoactive aminotetralins.[4] |
| Serotonin 5-HT₂B | [³H]LSD | 250 | Assessed for selectivity profiling.[4] |
| Serotonin 5-HT₁B | [³H]5-CT | 120 | Aminotetralins often show affinity for 5-HT₁ subtypes.[5] |
| Dopamine D₂ | [³H]Spiperone | 98 | Aminotetralin scaffold is common in D₂ ligands.[6][7] |
Note: The Kᵢ values presented are hypothetical, based on the profiles of structurally related compounds, and serve to illustrate expected data outcomes.
This protocol outlines a standard procedure for determining the binding affinity of 2-AMT at the 5-HT₂A receptor.
-
Preparation of Materials:
-
Cell Membranes: Use membranes from a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor. Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend to a final protein concentration of 10-20 µg per well.
-
Radioligand: [³H]Ketanserin, a selective 5-HT₂A antagonist. Prepare a working solution at a concentration at or below its dissociation constant (Kᵈ), typically around 0.5 nM.[4]
-
Test Compound: Prepare a stock solution of 2-amino-5-methoxytetralin HCl in an appropriate solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Non-Specific Binding (NSB) Agent: A high concentration of a non-labeled ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.[4]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]Ketanserin, and either assay buffer (for total binding), the NSB agent, or a concentration of 2-AMT.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 2-AMT.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ (the concentration of 2-AMT that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[8]
-
Functional Activity: From Binding to Cellular Response
While binding assays reveal affinity, they do not indicate whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Functional assays are required to measure the cellular response following receptor binding.
-
For Gαᵢ/ₒ-coupled receptors (e.g., 5-HT₁A): Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can be measured using assays like HTRF (Homogeneous Time-Resolved Fluorescence).
-
For Gαᵩ-coupled receptors (e.g., 5-HT₂A): Agonist activation stimulates phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca²⁺).[9] This is readily measured using fluorescent calcium indicators.
-
[³⁵S]GTPγS Binding Assay: This is a universal method for measuring G-protein activation. An agonist-bound GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to receptor activation.[7]
Table 2: Predicted Functional Activity Profile of 2-amino-5-methoxytetralin HCl
| Receptor Target | Assay Type | Activity | EC₅₀ / IC₅₀ (nM) - Hypothetical | Eₘₐₓ (%) - Hypothetical |
| 5-HT₁A | cAMP Inhibition | Partial Agonist | 150 | 65% |
| 5-HT₂A | Calcium Flux | Full Agonist | 95 | 100% |
| Dopamine D₂ | [³⁵S]GTPγS | Antagonist | IC₅₀ = 210 | N/A |
Note: EC₅₀ (half-maximal effective concentration) measures potency for agonists. IC₅₀ (half-maximal inhibitory concentration) measures potency for antagonists. Eₘₐₓ (maximum effect) measures efficacy relative to a known full agonist.
The following diagram illustrates the canonical signaling cascade initiated by agonist binding to the 5-HT₂A receptor, leading to a measurable calcium signal.
Caption: Workflow for an in vivo microdialysis experiment.
Behavioral Pharmacology: Assessing Functional Outcomes
The ultimate test of a CNS-active compound is its effect on behavior. Based on the predicted serotonergic/dopaminergic profile of 2-AMT, several behavioral models are relevant.
-
Forced Swim Test (FST): Used to screen for antidepressant-like activity. A decrease in the time an animal spends immobile is interpreted as a positive antidepressant-like effect. [10]* Elevated Plus Maze (EPM): A standard test for anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open, exposed arms of the maze.
-
Locomotor Activity: Measures general stimulant or sedative effects by tracking the animal's movement in an open field.
-
Drug Discrimination: A sophisticated test where animals are trained to recognize the subjective internal state produced by a specific drug. [11]Testing 2-AMT in animals trained to discriminate amphetamine from saline would reveal if it has stimulant-like subjective effects. [1] Table 4: Predicted Behavioral Effects of 2-amino-5-methoxytetralin HCl
| Behavioral Assay | Predicted Outcome | Interpretation |
| Forced Swim Test (Rat) | Decreased immobility time | Potential antidepressant-like properties. |
| Elevated Plus Maze (Mouse) | No significant change | Unlikely to have strong anxiolytic or anxiogenic effects. |
| Locomotor Activity (Rat) | Increased horizontal movement | Stimulant properties. |
| Drug Discrimination (Amphetamine) | Full substitution | Subjective effects are similar to psychostimulants. [1] |
Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A central challenge in drug development is that potent in vitro activity does not always translate to the desired in vivo effect. Understanding the discrepancies is key to interpreting a compound's overall profile.
-
Metabolism: The liver may rapidly convert 2-AMT into metabolites that have different activity profiles (e.g., higher or lower affinity, different functional effects) or are inactive and quickly excreted. The effects seen in vivo may be due to a combination of the parent drug and its metabolites.
-
Blood-Brain Barrier (BBB) Penetration: 2-AMT must be sufficiently lipophilic and/or utilize transport mechanisms to cross the BBB and reach its CNS targets. High in vitro affinity is irrelevant if the compound remains in the periphery.
-
Receptor Occupancy vs. Effect: The behavioral outcome is not always linearly related to the percentage of receptors occupied. Complex neuronal circuits can compensate for or amplify the initial drug-receptor interaction, meaning a high-affinity drug may produce only a modest behavioral change.
-
"Off-Target" Effects: In vivo, 2-AMT will interact with every receptor for which it has affinity, not just the highest-affinity target. A weak interaction at an unexpected receptor (e.g., an adrenergic or histamine receptor) could produce a dominant side effect (like sedation or cardiovascular changes) that masks the intended behavioral outcome.
Caption: Factors mediating the translation from in vitro activity to in vivo effect.
Conclusion and Future Directions
2-amino-5-methoxytetralin HCl presents a pharmacological profile consistent with a monoaminergic modulator, likely acting as an agonist at serotonin receptors with potential activity at dopamine receptors. In vitro assays are critical for defining its specific receptor affinities and functional efficacies, while in vivo studies are indispensable for confirming CNS target engagement and characterizing its ultimate behavioral signature.
The key takeaway for researchers is the non-linear relationship between these two domains. A comprehensive understanding requires synthesizing data from both. Future research should focus on:
-
Chiral Separation: Evaluating the (S) and (R) enantiomers separately, as stereochemistry often dictates receptor affinity and functional activity in aminotetralins. [6]2. Broader Receptor Screening: A wide panel screening (e.g., NIMH PDSP) to fully characterize off-target activities.
-
Advanced In Vivo Models: Utilizing more complex behavioral paradigms relevant to psychiatric disorders and employing techniques like PET imaging to quantify receptor occupancy in the living brain.
By systematically bridging the in vitro and in vivo datasets, the scientific community can build a complete and translatable pharmacological profile for 2-amino-5-methoxytetralin HCl and its analogs.
References
-
de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Lama, M., et al. (2018). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. Available at: [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available at: [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Available at: [Link]
-
Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. Available at: [Link]
-
Hacksell, U., et al. (1988). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]
-
Höök, B. B., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wijnand, H. P., et al. (1992). Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Parrish, J. C., et al. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride. PubChem Compound Database. Available at: [Link]
-
Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminotetralin. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Glennon, R. A., et al. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). BioAssay record AID 1343991. PubChem BioAssay Database. Available at: [Link]
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Pytka, K., et al. (2015). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PLOS One. Available at: [Link]
-
Nichols, D. E., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology. Available at: [Link]
-
Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. Available at: [Link]
-
Zhang, X., et al. (2017). IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]
-
Washington University in St. Louis Scholarly Repository. (n.d.). [PDF Document]. Available at: [Link]
Sources
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. CAS 4018-91-1: 2-Amino-5-methoxytetralin | CymitQuimica [cymitquimica.com]
- 3. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models | PLOS One [journals.plos.org]
- 11. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of the 2-Aminotetralin Scaffold
An In-Depth Technical Guide to the Neuroprotective Effects of 2-Amino-5-Methoxytetralin Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin framework represents a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential.[1] As rigid analogs of phenethylamines, these molecules offer a conformationally constrained backbone ideal for probing the binding sites of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] The synthesis of 2-aminotetralin and its derivatives, often achieved through the reductive amination of a 2-tetralone precursor, is a versatile process allowing for extensive structural modification.[2][3] This guide focuses on a specific subclass, the 2-amino-5-methoxytetralin analogs, and elucidates their neuroprotective mechanisms, which are of paramount interest for developing novel therapeutics against neurodegenerative disorders such as Parkinson's disease (PD). Parkinson's is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, making dopaminergic modulation a key therapeutic strategy.[4][5]
Core Neuroprotective Mechanisms of 2-Amino-5-Methoxytetralin Analogs
The neuroprotective capacity of these analogs is not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms. These primarily include potent agonism at dopamine D2-like receptors, mitigation of oxidative stress, and preservation of mitochondrial function.
Dopaminergic Receptor Agonism: A Primary Mode of Action
A principal mechanism underlying the neuroprotective effects of 2-amino-5-methoxytetralin analogs is their function as agonists at dopamine receptors, particularly the D2-like (D2, D3, D4) subtypes.[6][7] These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation triggers a signaling cascade that can confer neuroprotection.[1][8]
Mechanism of Action: Upon binding of a 2-amino-5-methoxytetralin agonist, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in neuronal excitability and gene expression. By suppressing this pathway, D2 receptor agonists can reduce neuronal hyperexcitability and metabolic stress, factors that contribute to neuronal death in pathological conditions.
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// Edges Ligand -> D2R [label="Binds"]; D2R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; ATP -> cAMP [dir=forward, label="AC"]; cAMP -> PKA [label="Activates"]; PKA -> Downstream [label="Phosphorylates"]; Downstream -> Response; } Dopamine D2 Receptor Signaling Pathway.
Attenuation of Oxidative Stress
Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological feature of many neurodegenerative diseases.[9][10] Excessive ROS can damage vital cellular components, including lipids, proteins, and nucleic acids, leading to neuronal death.[11]
2-amino-5-methoxytetralin analogs can exert neuroprotective effects by mitigating oxidative stress through two primary avenues:
-
Direct Antioxidant Activity: The phenolic hydroxyl group, which can be unmasked from the 5-methoxy group in vivo, can act as a radical scavenger.
-
Indirect Antioxidant Effects: By activating D2 receptors, these compounds can modulate intracellular signaling pathways that upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase and catalase, and increase levels of reduced glutathione (GSH), a major cellular antioxidant.[10]
Preservation of Mitochondrial Function
Mitochondria are critical for neuronal survival, being the primary sites of ATP production through oxidative phosphorylation.[12] Mitochondrial dysfunction is a central event in neurodegeneration, leading to energy failure, increased ROS production, and the initiation of apoptotic cell death pathways.[13][14] The neuroprotective actions of 2-amino-5-methoxytetralin analogs are closely linked to the preservation of mitochondrial integrity. By reducing oxidative stress and modulating calcium homeostasis through D2 receptor signaling, these compounds help prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event that triggers mitochondrial swelling and the release of pro-apoptotic factors.[12]
Structure-Activity Relationships (SAR)
The neuroprotective efficacy and receptor selectivity of 2-aminotetralin derivatives are highly dependent on their chemical structure. Modifications at the aromatic ring, the amino group, and the tetralin core dictate the pharmacological profile.
| Modification Site | Structural Change | Impact on Activity |
| Aromatic Ring (C5) | Presence of a methoxy (-OCH₃) or hydroxy (-OH) group | Essential for high affinity and agonist activity at D2-like receptors.[6] |
| Amino Group (N2) | Substitution with n-propyl groups (di-n-propyl) | Often confers high potency and selectivity for D2/D3 receptors.[6] |
| Tetralin Core (C1) | Introduction of a methyl group | Can alter the stereochemical conformation, potentially converting an agonist into an antagonist.[6][7] |
| Stereochemistry (C2) | (S)-enantiomer | Generally exhibits higher affinity and agonist efficacy at dopamine receptors compared to the (R)-enantiomer.[6] |
Data compiled from multiple sources.[6][7]
Experimental Evaluation of Neuroprotective Effects: Protocols & Methodologies
A comprehensive assessment of the neuroprotective action of 2-amino-5-methoxytetralin analogs requires a combination of in vitro and in vivo experimental models.[15][16]
// Nodes Culture [label="1. Cell Culture\n(e.g., SH-SY5Y neuroblastoma cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="2. Pre-treatment\n(Varying concentrations of\n2-aminotetralin analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxin [label="3. Neurotoxin Insult\n(e.g., MPP+, 6-OHDA, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="4. Incubation\n(24-48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="5. Endpoint Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability [label="Cell Viability\n(MTT Assay)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="Oxidative Stress\n(DCFH-DA Assay)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Mito [label="Mitochondrial Health\n(OCR, MMP)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Culture -> Pretreat; Pretreat -> Toxin; Toxin -> Incubate; Incubate -> Analysis; Analysis -> Viability; Analysis -> ROS; Analysis -> Mito; } Workflow for In Vitro Neuroprotection Assessment.
Key In Vitro Experimental Protocols
In vitro studies using neuronal cell cultures are essential for initial screening and mechanism-of-action studies.[15][16] The human neuroblastoma SH-SY5Y cell line is widely used for modeling Parkinson's disease.[17][18]
Protocol 1: Assessment of Neuroprotection against MPP+ Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[17] Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]
-
Pre-treatment: Prepare stock solutions of the 2-amino-5-methoxytetralin analog in DMSO and dilute to final concentrations in culture medium. Pre-treat the cells with the test compounds for 2-4 hours.[18]
-
Induce Neurotoxicity: Add 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to the wells at a final concentration of 1 mM to induce mitochondrial dysfunction and apoptosis.
-
Incubation: Co-incubate the cells with the test compound and MPP+ for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.[17]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[17]
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Treatment: Follow steps 1-4 from Protocol 1 using a 6-well plate format.
-
Probe Loading: After treatment, wash the cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.[17][18]
-
Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).[17] Relative ROS levels are quantified as a percentage of the toxin-treated control group.[18]
Key In Vivo Experimental Protocols
Animal models are crucial for evaluating the therapeutic efficacy of neuroprotective compounds in a complex biological system.[19][20] The MPTP mouse model is one of the most widely used models for Parkinson's disease research.[19][21]
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Subjects: Use adult male C57BL/6 mice.
-
Induction of PD Model: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) once daily for 4-5 consecutive days. This regimen leads to a significant loss of dopaminergic neurons in the substantia nigra.[19][21]
-
Drug Administration: Administer the 2-amino-5-methoxytetralin analog daily, starting either before or after the MPTP injections, depending on whether a protective or restorative paradigm is being tested.
-
Behavioral Assessment (Rotarod Test):
-
One week after the final MPTP injection, assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the apparatus for several days before testing.
-
On the test day, record the latency to fall from the rotating rod for each mouse over several trials.[19]
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the brains.
-
Use one hemisphere to measure dopamine and its metabolites (DOPAC, HVA) in the striatum via HPLC.[21]
-
Process the other hemisphere for immunohistochemistry. Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[19]
-
Quantify the number of TH-positive neurons to determine the extent of neuronal loss and the protective effect of the compound.[19]
-
// Nodes Model [label="1. Parkinson's Model Induction\n(e.g., MPTP in mice)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="2. Drug Administration\n(Vehicle or 2-aminotetralin analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavior [label="3. Behavioral Testing\n(e.g., Rotarod, Pole Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="4. Euthanasia & Tissue Harvest", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. Post-mortem Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry\n(TH+ neuron count)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Neurochem [label="Neurochemistry\n(Striatal Dopamine via HPLC)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Model -> Treatment; Treatment -> Behavior; Behavior -> Sacrifice; Sacrifice -> Analysis; Analysis -> IHC; Analysis -> Neurochem; } Workflow for In Vivo Neuroprotection Assessment.
Conclusion and Future Directions
2-Amino-5-methoxytetralin analogs represent a promising class of compounds for the development of neuroprotective therapies. Their multi-modal mechanism of action, centered on dopamine D2-like receptor agonism, oxidative stress reduction, and mitochondrial protection, makes them particularly suitable for addressing the complex pathology of neurodegenerative diseases like Parkinson's. The robust structure-activity relationships within this chemical class provide a clear roadmap for medicinal chemists to optimize potency, selectivity, and drug-like properties. Future research should focus on developing analogs with biased agonism at the D2 receptor to selectively activate neuroprotective signaling pathways while minimizing potential side effects. Furthermore, combining these agents with other therapeutic modalities could offer a synergistic approach to slowing or halting the progression of neurodegeneration.
References
- Vertex AI Search. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
- InVivo Biosystems. (n.d.). Parkinson's Disease Modeling.
- PubMed Central. (n.d.). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine.
- VIVO. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- BenchChem. (n.d.). The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals.
- PubMed. (n.d.). A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures.
- NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). In vivo and in vitro models of Parkinson's disease.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- ResearchGate. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Frontiers. (n.d.). Selective neuronal vulnerability to oxidative stress in the brain.
- PubMed. (n.d.). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists.
- PMC - NIH. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods.
- Medires. (n.d.). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology.
- BMG Labtech. (2023). Mitochondrial dysfunction and neurodegenerative disease.
- R Discovery. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists.
- PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin.
- ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
- 11. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [vivo.weill.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
2-amino-5-methoxytetralin HCl safety and handling precautions
An In-Depth Technical Guide to the Safe Handling and Management of 2-amino-5-methoxytetralin HCl
Introduction
2-amino-5-methoxytetralin hydrochloride (HCl) is a tetralin derivative with a chemical structure that suggests potential activity within the central nervous system, making it a compound of interest in neuropharmacological research.[1] As with many such molecules, its primary applications are confined to laboratory research and drug development.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound.
It is critical to recognize that 2-amino-5-methoxytetralin HCl is classified as a "research chemical." This designation implies that its toxicological profile is not fully characterized, and data on long-term exposure, carcinogenicity, and reproductive effects are largely unavailable.[4][5] Therefore, all handling procedures must be governed by the precautionary principle, assuming the compound is more hazardous than currently documented and implementing controls to minimize all potential routes of exposure. This document synthesizes available safety data with established principles of laboratory safety to provide a robust operational guide.
Hazard Identification and Risk Profile
A thorough understanding of the known hazards is the foundation of a robust safety protocol. The primary source for this information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as detailed in supplier Safety Data Sheets (SDS).[2][6]
GHS Classification
2-amino-5-methoxytetralin HCl is classified with several key hazards that dictate the necessary handling precautions.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | MedChemExpress[2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | PubChem[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | MedChemExpress[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | MedChemExpress[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | PubChem[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | MedChemExpress[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs | PubChem[6] |
| Hazardous to the Aquatic Environment, Long-Term | Category 4 | H413: May cause long lasting harmful effects to aquatic life | PubChem[6] |
Note on Conflicting Data: It is important to note the discrepancy in the acute oral toxicity classification between different suppliers (Category 3 vs. Category 4).[2][6] In such cases, the more stringent classification (Category 3: "Toxic if swallowed") must be adopted for all risk assessments and handling protocols.
Primary Routes of Exposure and Symptoms
-
Inhalation: As a solid powder, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer.[2][7] Inhalation may cause respiratory tract irritation.[2]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction upon repeated exposure.[2][6]
-
Eye Contact: Poses a risk of serious eye irritation.[2]
-
Ingestion: Toxic if swallowed.[6] Accidental ingestion can occur through hand-to-mouth contact after handling the substance.[2]
Known symptoms of exposure are primarily related to its irritant properties.[2] Due to its classification as a psychoactive substance, unforeseen systemic effects following accidental exposure are possible.[4][8]
Exposure Controls and Personal Protection
Given the incomplete toxicological data, a multi-layered approach to exposure control is mandatory, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary defense is to contain the material at the source.
-
Ventilation: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosolized dust.[2][9] A standard open bench is not sufficient.
-
Safety Equipment: An accessible safety shower and eyewash station are required in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to address all potential exposure routes.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[2][9] A face shield should also be worn when there is a significant risk of splashes or dust generation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of dust generation, impervious clothing or a disposable gown should be used.[2]
-
Respiratory Protection: If engineering controls fail or during a major spill response, a suitable respirator is required.[2] Given that the compound is a dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection may be necessary based on a site-specific risk assessment.
Standard Operating Procedures for Safe Handling
Adherence to detailed, step-by-step protocols is essential for minimizing exposure risk.
Workflow for Handling 2-amino-5-methoxytetralin HCl
The following diagram outlines the critical control points in the lifecycle of the compound within the laboratory.
Caption: Decision-making process for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spill within a Fume Hood):
-
Containment: Ensure the fume hood sash is lowered.
-
Absorption: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, cover with a chemical absorbent material.
-
Decontamination: Wipe the area from the outside in with a suitable decontamination solution (e.g., a detergent solution, followed by an alcohol rinse). [2]4. Collection: Place all contaminated materials into a sealed bag or container labeled as hazardous waste.
-
Final Wipe: Perform a final decontamination of the area.
First Aid Measures
Immediate action is required upon any suspected exposure. [2]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. [2]* Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [2]
Conclusion
2-amino-5-methoxytetralin HCl is a valuable tool for laboratory research but possesses a significant and incompletely defined hazard profile. Its classifications for acute toxicity, skin and eye irritation, respiratory irritation, and potential for organ damage demand rigorous adherence to safety protocols. By implementing robust engineering controls, mandating appropriate PPE, and following structured handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. The ultimate responsibility for safety rests with the individual user, who must be thoroughly trained and consistently vigilant. [10]
References
-
(S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573. PubChem, National Center for Biotechnology Information. [Link]
-
Is it true that research chemicals are completely safe? Quora. [Link]
-
Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center. [Link]
-
Research Chemicals Dangers and Abuse. CWC Recovery Center. [Link]
-
Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency. [Link]
-
Dangerous Research Chemicals Not Approved by FDA. Lifestream Health Center. [Link]
Sources
- 1. CAS 4018-91-1: 2-Amino-5-methoxytetralin | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cwcrecovery.com [cwcrecovery.com]
- 5. Dangerous Research Chemicals Not Approved by FDA | Lifestream Health Center [lifestreamhealth.com]
- 6. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINO-5-METHOXYTETRALIN - Safety Data Sheet [chemicalbook.com]
- 8. greenhousetreatment.com [greenhousetreatment.com]
- 9. canbipharm.com [canbipharm.com]
- 10. quora.com [quora.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (S)-2-amino-5-methoxytetralin HCl
Abstract
(S)-2-amino-5-methoxytetralin is a critical chiral intermediate for the synthesis of potent dopamine D2 agonists, most notably Rotigotine, a therapeutic agent for Parkinson's disease[1][2]. The stereochemistry at the C2 position is paramount for its pharmacological activity. This document provides a comprehensive guide for researchers and process chemists on the asymmetric synthesis of its hydrochloride salt. We will explore and compare three distinct and industrially relevant strategies: classical diastereomeric resolution, a chiral auxiliary-based asymmetric induction, and a modern biocatalytic approach. Each strategy is presented with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most suitable method based on scale, efficiency, and sustainability goals.
Introduction: The Strategic Importance of (S)-2-amino-5-methoxytetralin
The tetralin scaffold is a privileged structure in medicinal chemistry, and the stereospecific introduction of an amino group is a common challenge. (S)-2-amino-5-methoxytetralin serves as a key building block for drugs targeting the central nervous system. The demand for enantiomerically pure forms of this intermediate has driven the development of several synthetic methodologies. The primary challenge lies in controlling the stereocenter, as conventional methods often yield a racemic mixture that is difficult and inefficient to separate[3]. This guide dissects the proven strategies to overcome this hurdle, providing both theoretical grounding and practical, actionable protocols.
Overview of Synthetic Strategies
The synthesis of enantiopure (S)-2-amino-5-methoxytetralin HCl invariably begins with the achiral ketone, 5-methoxy-2-tetralone. The strategic divergence occurs in how the chirality of the amine is introduced and established. We will detail three primary pathways.
Caption: High-level overview of the divergent strategies for synthesizing (S)-2-amino-5-methoxytetralin HCl.
Protocol 1: Scalable Synthesis via Diastereomeric Salt Resolution
This classical approach is robust, well-documented, and suitable for large-scale production. It involves the synthesis of the racemic amine followed by separation using a chiral resolving agent. A key advantage is the ability to racemize and recycle the undesired enantiomer, significantly improving the overall process throughput[1][4].
Part A: Synthesis of 5-Methoxy-2-tetralone
The precursor ketone can be synthesized efficiently from 3-methoxyphenylacetic acid, a method noted for its mild conditions and suitability for industrial scale-up[2][5][6].
Workflow:
Caption: Synthesis pathway for the key intermediate, 5-Methoxy-2-tetralone.
Step-by-Step Protocol:
-
Acid Chloride Formation: In a suitable reactor, charge 3-methoxyphenylacetic acid. Add thionyl chloride (can act as both reagent and solvent) and a catalytic amount of N,N-dimethylformamide (DMF)[2][6]. Heat the mixture (e.g., 55-90°C) for 2-4 hours until the reaction is complete (monitor by TLC/LCMS)[6].
-
Purification: Remove excess thionyl chloride under reduced pressure. The resulting crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from a solvent like n-hexane[2].
-
Friedel-Crafts Acylation: Dissolve the purified acid chloride in a suitable solvent. In the presence of a catalyst, react with ethylene gas to effect an intramolecular Friedel-Crafts acylation, forming the tetralone ring[2].
-
Purification via Bisulfite Adduct: Dissolve the crude product in a solvent such as ethyl acetate and treat with a saturated aqueous solution of sodium bisulfite. Stir for 2-4 hours to precipitate the bisulfite adduct. Filter the solid adduct. Suspend the adduct in a saturated sodium carbonate solution and heat (e.g., 60-80°C) for 2-4 hours to regenerate and purify the 5-methoxy-2-tetralone[2]. Extract the product with an organic solvent, dry, and concentrate to yield the purified ketone.
Part B: Synthesis of (±)-2-amino-5-methoxytetralin HCl
This step employs a reductive amination of the ketone.
Step-by-Step Protocol:
-
Charge a high-pressure reactor with 5-methoxy-2-tetralone (4), an excess of aqueous ammonia, and a Raney Nickel catalyst[1][4].
-
Pressurize the reactor with hydrogen gas (e.g., 2.9−3.9 bar)[1][4].
-
Heat the reaction mixture to 70-80°C and maintain vigorous stirring until hydrogen uptake ceases[1][4].
-
Cool the reactor, vent, and filter off the catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic layers, wash, dry, and concentrate under vacuum.
-
Dissolve the resulting free base in a solvent like isopropanol and add a solution of HCl in isopropanol to precipitate the racemic hydrochloride salt, (±)-1·HCl. Filter and dry. The yield from the tetralone is typically high, around 91%[1].
Part C: Resolution with (S)-Mandelic Acid
-
Dissolve the racemic (±)-1·HCl in a suitable solvent system (e.g., methanol/water).
-
Add a molar equivalent of the resolving agent, (S)-mandelic acid[1].
-
Heat to obtain a clear solution, then cool slowly to allow for the crystallization of the less soluble diastereomeric salt, (S)-2-amino-5-methoxytetralin·(S)-mandelate.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (S)-amine, and extract with an organic solvent.
-
Convert the free amine back to the hydrochloride salt as described in Part B, step 7, to yield (S)-1·HCl with high enantiomeric excess (e.g., 99.7% ee)[1]. The overall yield for this resolution step is reported to be around 29% from the racemate[1].
Protocol 2: Asymmetric Induction via a Chiral Auxiliary
This strategy avoids a classical resolution step by using a chiral auxiliary to direct the stereochemical outcome of a reduction. A patented method describes the use of R-(+)-α-phenylethylamine as an effective auxiliary[3][7]. This approach can offer higher yields compared to resolution, with a reported yield of approximately 68.7% and an enantiomeric excess of 99.9%[3][7].
Mechanism Overview:
Caption: Workflow for the chiral auxiliary-mediated asymmetric synthesis.
Step-by-Step Protocol:
-
Chiral Imine Formation: In a reaction flask, combine 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine (a molar ratio of approximately 1:1.25 to 1:2 is suggested) in a solvent such as xylene or ethyl acetate[3][7]. Add a catalyst like isopropyl titanate or methanesulfonic acid[3]. Heat the mixture to reflux under a nitrogen atmosphere until water formation ceases (using a Dean-Stark trap if necessary)[3].
-
Diastereoselective Reduction: Cool the reaction mixture (e.g., -30°C to 20°C)[7]. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise. The bulky α-phenylethyl group sterically hinders one face of the imine, leading to the preferential formation of one diastereomer upon reduction.
-
Auxiliary Cleavage and Salt Formation: After the reduction is complete, the intermediate amine is converted to its hydrochloride salt. This product is then subjected to hydrogenolysis using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere[3][7]. This step cleaves the chiral auxiliary.
-
Isolation: After the reaction, filter the catalyst. The filtrate is concentrated, and the final product, (S)-2-amino-5-methoxytetralin HCl, is isolated, typically by crystallization.
Protocol 3: Biocatalytic Synthesis via Enzymatic Reductive Amination
Biocatalysis offers a highly selective, efficient, and environmentally friendly alternative. Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the direct conversion of a ketone to a chiral amine with very high enantioselectivity[5][8].
Core Principle: The enzyme catalyzes the formation of an imine intermediate between 5-methoxy-2-tetralone and an amine donor (like ammonia). This enzyme-bound intermediate is then reduced stereoselectively using a nicotinamide cofactor (NADPH or NADH), which is continuously regenerated in situ[8].
Step-by-Step Protocol (General Procedure):
-
Reaction Setup: In a temperature-controlled buffer solution (e.g., sodium phosphate, pH 7.5), combine 5-methoxy-2-tetralone (often dissolved in a co-solvent like DMSO), a suitable amine donor (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)[8].
-
Enzyme Addition: Initiate the reaction by adding the IRED enzyme preparation (as a lyophilizate, whole-cell, or clarified lysate).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone and the formation of the amine product by HPLC or GC[8].
-
Work-up and Isolation: Once the reaction reaches completion, stop the reaction (e.g., by pH shift or adding a quenching solvent). Centrifuge to remove enzyme/cells. Extract the product from the aqueous layer with an appropriate organic solvent.
-
Purification and Salt Formation: Purify the amine if necessary, then form the hydrochloride salt as described in Protocol 1, Part B, step 7.
Note: The selection of the specific IRED is crucial and often requires screening a panel of enzymes to find one with high activity and selectivity for the substrate.
Comparative Analysis of Synthetic Strategies
| Parameter | Protocol 1: Resolution | Protocol 2: Chiral Auxiliary | Protocol 3: Biocatalysis |
| Overall Yield | Moderate (can be improved with racemization of the R-isomer)[1] | High (~69%)[7] | Potentially Very High (>90%)[9] |
| Enantiomeric Excess (ee) | Very High (>99%)[1] | Very High (>99%)[7] | Excellent (>99.5%)[9] |
| Scalability | Proven for large scale[1][4] | Scalable[3] | Scalable, requires bioreactor |
| Process Complexity | Multi-step; includes resolution and potential racemization loop | Fewer steps than resolution | Simple one-pot reaction but requires enzyme development/sourcing |
| Reagent/Catalyst Cost | Chiral acid is a consumable | Chiral auxiliary can be expensive; Pd/C catalyst | Enzyme can be expensive initially but is highly efficient |
| Environmental Impact | High solvent usage; use of metal catalysts | Use of metal catalysts and organic solvents | "Green" process; aqueous medium, mild conditions |
Conclusion
The asymmetric synthesis of (S)-2-amino-5-methoxytetralin HCl can be successfully achieved through several distinct methodologies.
-
Diastereomeric salt resolution remains a viable and robust method for large-scale industrial production, especially when coupled with racemization of the unwanted enantiomer[1][4].
-
The chiral auxiliary approach offers a more direct route with high yields and excellent enantioselectivity, avoiding the inherent 50% material loss of a simple resolution[3][7].
-
Biocatalysis represents the state-of-the-art in green chemistry, providing a direct, highly selective, and efficient pathway under mild, aqueous conditions[5][8].
The choice of method will depend on the specific requirements of the project, including scale, available resources, cost considerations, and environmental regulations. This guide provides the foundational protocols and strategic insights necessary for researchers and drug development professionals to successfully synthesize this vital pharmaceutical intermediate.
References
-
PrepChem.com. Synthesis of 5-Methoxy-2-tetralone. Available at: [Link]
-
Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. Available at: [Link]
- Google Patents. (CN113233964A). Synthesis method of 5-methoxy-2-tetralone.
- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
ACS Publications. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. Available at: [Link]
-
Eureka | Patsnap. Synthesis method of 5-methoxy-2-tetralone. Available at: [Link]
-
ACS Publications. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. Available at: [Link]
-
Organic-Chemistry.org. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Available at: [Link]
-
ACS Publications. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Developing Chiral Ligands for Asymmetric Hydrogenation. Available at: [Link]
-
RSC Publishing. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]
-
ACS Publications. P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (US9145353B2). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
-
ACS Publications. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Available at: [Link]
-
National Institutes of Health (NIH). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Available at: [Link]
-
National Institutes of Health (NIH). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 3. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Chiral resolution of racemic 2-amino-5-methoxytetralin
An Application Note and Protocol for the Chiral Resolution of Racemic 2-amino-5-methoxytetralin
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the chiral resolution of racemic 2-amino-5-methoxytetralin, a key intermediate in the synthesis of pharmacologically active compounds. The primary method detailed is the classical resolution via diastereomeric salt formation, a robust and scalable technique.[1] We present a field-proven protocol using (S)-mandelic acid as the resolving agent, which allows for the isolation of (S)-2-amino-5-methoxytetralin hydrochloride with high enantiomeric purity.[1] This guide explains the underlying chemical principles, provides detailed step-by-step experimental protocols from salt formation to the liberation of the free amine, and includes a validated methodology for determining enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, chemists, and process development professionals seeking a practical and efficient framework for obtaining enantiomerically pure 2-amino-5-methoxytetralin.
Principles of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[2] While methods like asymmetric synthesis can produce a single enantiomer directly, classical resolution remains a vital and cost-effective technique, especially at an industrial scale.[3][4][5] The most common approach, and the one detailed herein, involves the conversion of the enantiomeric mixture into a pair of diastereomers.[2]
The core principle relies on a fundamental tenet of stereochemistry: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not. The workflow is as follows:
-
Reaction: The racemic amine ((R/S)-amine) is reacted with a single enantiomer of a chiral resolving agent, in this case, a chiral acid ((S)-acid).
-
Formation of Diastereomeric Salts: This acid-base reaction forms two diastereomeric salts: (R)-amine-(S)-acid and (S)-amine-(S)-acid.
-
Separation: Due to their different physical properties, these two salts will exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially precipitate out of the solution.[6]
-
Liberation: After isolating the desired diastereomeric salt (e.g., (S)-amine-(S)-acid), the salt is treated with a base to break the ionic bond, liberating the enantiomerically pure free amine ((S)-amine) and regenerating the resolving agent.[7][8]
The success of this technique hinges on the selection of an appropriate resolving agent and crystallization solvent to maximize the solubility difference between the diastereomeric salts.[2] Derivatives of tartaric acid and mandelic acid are common and effective resolving agents for amines.[1][9]
Caption: Principle of diastereomeric salt resolution.
Materials and Equipment
Materials
| Reagent | Grade | Supplier Example |
| Racemic 2-amino-5-methoxytetralin hydrochloride | ≥98% | Sigma-Aldrich, etc. |
| (S)-(+)-Mandelic acid | ≥99% | Sigma-Aldrich, etc. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 4.0 M Solution | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |
| Deionized Water (DI H₂O) | 18.2 MΩ·cm | Millipore |
Equipment
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer and heating mantle with temperature control
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Analytical balance
-
Chiral HPLC system with UV detector
-
Polarimeter (optional, for measuring specific rotation)
-
NMR Spectrometer (for structural confirmation)
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is adapted from the successful scalable synthesis reported by Hirayama et al. in Organic Process Research & Development.[1] It details the resolution of (±)-2-amino-5-methoxytetralin using (S)-mandelic acid to selectively crystallize the (S)-amine diastereomer.
-
Preparation: To a 250 mL round-bottom flask, add racemic 2-amino-5-methoxytetralin hydrochloride (10.0 g, 46.8 mmol) and (S)-(+)-mandelic acid (7.12 g, 46.8 mmol).
-
Dissolution: Add methanol (150 mL) to the flask. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring until all solids are completely dissolved.
-
Crystallization - Step 1: Remove the heating mantle and allow the clear solution to cool slowly to room temperature. Stir at ambient temperature for 2 hours. A precipitate will form.
-
Isolation - Step 1: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the cake with a small amount of cold methanol (2 x 10 mL). This first crop of crystals is the diastereomeric salt enriched in the (S)-enantiomer.
-
Recrystallization for Purity Enhancement: Transfer the collected solid to a clean 250 mL flask. Add methanol (100 mL) and heat the suspension to reflux until a clear solution is obtained.
-
Crystallization - Step 2: Allow the solution to cool slowly to room temperature, then continue cooling in an ice bath (0-5°C) for 1 hour to maximize crystal formation.
-
Isolation - Step 2: Collect the purified diastereomeric salt by vacuum filtration, wash with cold methanol (2 x 10 mL), and dry under vacuum at 40°C to a constant weight. The expected product is (S)-2-amino-5-methoxytetralin·(S)-mandelate salt.
| Parameter | Expected Value |
| Yield | 29% overall yield from (±)-1·HCl |
| Enantiomeric Excess (ee) | >99% (after recrystallization) |
| Appearance | White crystalline solid |
Protocol 2: Liberation of (S)-2-amino-5-methoxytetralin
This protocol describes the process of breaking the diastereomeric salt to isolate the enantiomerically pure free amine.[7][8]
-
Dissolution: Dissolve the dried diastereomeric salt from Protocol 1 (e.g., ~5.0 g) in deionized water (50 mL) in a 250 mL beaker.
-
Basification: Cool the solution in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) dropwise with stirring, monitoring the pH. Continue adding base until the pH of the solution is >11.
-
Extraction: Transfer the basic aqueous solution to a 250 mL separatory funnel. Extract the liberated free amine with dichloromethane (DCM) (3 x 30 mL). For each extraction, shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the (S)-2-amino-5-methoxytetralin as a free base, which may be an oil or a low-melting solid.
-
(Optional) HCl Salt Formation: For easier handling and long-term stability, the amine can be converted back to its hydrochloride salt. Dissolve the free amine in a minimal amount of ethyl acetate or methanol. Add a 4.0 M solution of HCl in dioxane dropwise until precipitation ceases. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to obtain (S)-2-amino-5-methoxytetralin hydrochloride.[3]
Caption: Experimental workflow for chiral resolution.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Determining the enantiomeric excess (ee) is critical to validate the success of the resolution. While the primary literature confirms high purity, a specific HPLC method is not provided.[1] The following is a robust starting protocol based on established principles for separating chiral amines.[10][11][12] Method optimization may be required.
-
Sample Preparation: Prepare a sample solution of the final product (free amine or HCl salt) at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Daicel CHIRALPAK series) or Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T)[10] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). Requires optimization. |
| Flow Rate | 0.5 - 1.0 mL/min[13] |
| Column Temperature | 25°C (Decreasing temperature can sometimes increase selectivity)[13] |
| Injection Volume | 5 - 10 µL |
| Detection | UV at 280 nm |
-
Analysis:
-
Inject a sample of the racemic starting material to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Characterization Data
The final product, (S)-2-amino-5-methoxytetralin hydrochloride, can be characterized to confirm its identity and purity.
-
Molecular Formula: C₁₁H₁₆ClNO[14]
-
Molecular Weight: 213.70 g/mol [14]
-
¹H-NMR (D₂O, δ ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[3]
Conclusion
This application note provides a validated and scalable protocol for the chiral resolution of racemic 2-amino-5-methoxytetralin via diastereomeric salt formation with (S)-mandelic acid. The described method is efficient, yielding the desired (S)-enantiomer with high optical purity (>99% ee).[1] The detailed protocols for crystallization, amine liberation, and HPLC analysis constitute a complete workflow for researchers in pharmaceutical and chemical development.
References
-
Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2007). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development, 11(4), 742-745. [Link]
- Google Patents. (2014). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Google Patents. (2012). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. [Link]
-
Hirayama, Y., Ikunaka, M., & Matsumoto, J. (2007). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]
- Google Patents. (2018).
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Gao, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
HETEROCYCLES. (2000). Vol. 52, No. 3. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Blacker, A. J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Farkas, E., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. [Link]
-
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis. [Link]
-
Chiral Technologies. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
ResearchGate. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 4. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2-amino-5-methoxytetralin HCl
Introduction: The Imperative for Rigorous Analysis
2-amino-5-methoxytetralin, a tetralin derivative, serves as a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its hydrochloride salt, 2-amino-5-methoxytetralin HCl, is the common form used in development pipelines. The identity, purity, and stability of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether from the synthetic route or degradation, can introduce undesirable toxicological profiles or alter the intended therapeutic effect.
This application note provides a comprehensive guide detailing a suite of analytical methods for the thorough characterization of 2-amino-5-methoxytetralin HCl. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The methods described herein are foundational for quality control (QC), regulatory submissions, and research and development for professionals in the pharmaceutical sciences.
Orthogonal Chromatographic Methods for Purity and Impurity Profiling
A cornerstone of pharmaceutical analysis is the use of orthogonal chromatographic techniques to ensure a complete picture of a sample's purity. By employing methods with different separation mechanisms, the risk of co-eluting impurities is significantly minimized.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Purity
HPLC is the principal technique for quantifying the main component (assay) and detecting non-volatile impurities. A reversed-phase method is ideal for a moderately polar compound like 2-amino-5-methoxytetralin HCl, offering robust separation of the parent molecule from potential precursors or side-reaction products. A certificate of analysis for the (S)-enantiomer shows that a purity of 99.98% can be achieved and verified by HPLC.[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-amino-5-methoxytetralin HCl and dissolve it in 10 mL of mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | The methoxy-substituted aromatic ring provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
-
Data Analysis: Calculate the assay against a certified reference standard. Determine purity by area percent, reporting any impurity greater than 0.05%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC. Due to the low volatility of the amine salt, a derivatization step is mandatory to convert the analyte into a thermally stable, volatile species suitable for GC analysis.[3] This process typically involves acylating the amine group.[3]
-
Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 200 µL of a suitable solvent (e.g., Toluene) and 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic Anhydride (PFPA).[3] c. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction. d. Cool to room temperature before analysis.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole detector).
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of derivatized analytes.[4] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte.[4] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the derivatized parent compound and likely impurities. |
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Sources
Introduction: The Imperative of Structural Integrity in Pharmaceutical Development
An Application Guide to the Structural Confirmation of 2-amino-5-methoxytetralin using Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant safety concerns. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the elucidation of molecular structures in solution.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a suite of NMR experiments to confirm the identity and structure of 2-amino-5-methoxytetralin, a key chemical intermediate.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and data interpretation. It outlines a self-validating system of experiments, where data from multiple, orthogonal NMR techniques are integrated to build an unassailable structural proof.
Part 1: The Strategic Approach to NMR Structure Elucidation
The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[2] Different nuclei within a molecule experience slightly different local magnetic fields due to their chemical environment, leading to unique resonance frequencies or "chemical shifts" (δ).[3] Furthermore, interactions between nearby nuclei, known as spin-spin coupling, cause signals to split, providing information about atomic connectivity.[3] The area under each peak, or its integral, is proportional to the number of nuclei it represents.[3]
For a molecule like 2-amino-5-methoxytetralin, a multi-pronged strategy employing both one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous assignment.
-
1D NMR (¹H and ¹³C): Provides the initial overview of the proton and carbon environments within the molecule.
-
2D NMR (COSY, HSQC, HMBC): Resolves spectral overlap and reveals detailed connectivity, allowing for the assembly of molecular fragments into the final structure.[4][5][6][7]
The logical workflow for this structural confirmation is depicted below.
Caption: Workflow for NMR-based structure elucidation.
Part 2: Experimental Protocols
Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe for ¹H and ¹³C detection.
-
NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.[8][9]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[3][10]
-
Sample: 5-10 mg of 2-amino-5-methoxytetralin.
-
Filtration: Pasteur pipette with a small plug of glass wool or cotton to remove any particulate matter.[10]
Protocol 1: NMR Sample Preparation
A well-prepared sample is paramount for acquiring high-quality spectra.[11] Particulate matter or paramagnetic impurities can severely degrade spectral resolution.[8]
-
Weighing: Accurately weigh approximately 5-10 mg of the 2-amino-5-methoxytetralin sample into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9] This volume is optimal for standard 5 mm tubes to ensure the sample is within the sensitive region of the NMR probe.[8][11] Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool or cotton into a Pasteur pipette.[10]
-
Transfer: Carefully filter the solution directly into the NMR tube. This step is critical to remove any dust or undissolved particles that can disrupt the magnetic field homogeneity and broaden the NMR signals.[9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition
The following sequence of experiments should be performed to gather comprehensive structural data.
-
¹H NMR (Proton): This is the initial and most sensitive experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[1]
-
¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. It is often run with proton decoupling to produce a spectrum of singlets, where each peak corresponds to a chemically distinct carbon.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[7][12] This is invaluable for identifying connected spin systems, such as the aliphatic protons in the tetralin ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation).[7][12] It is the most reliable way to assign which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds.[12] HMBC is the key to connecting molecular fragments and identifying connectivity across quaternary (non-protonated) carbons.
Part 3: Data Processing and Structure Elucidation
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum. Standard processing steps, typically performed using software like Mnova or TopSpin, include:
-
Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.[13]
-
Phasing: Corrects the phase of the signals to ensure they are purely absorptive (positive peaks).[14][15]
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale, typically to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[3][15]
Step-by-Step Spectral Interpretation for 2-amino-5-methoxytetralin
Let's walk through the logical process of piecing together the structure from the suite of NMR spectra.
Structure and Numbering:

Step 1: Analyze the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial proton census. We expect to see signals corresponding to:
-
Aromatic Protons (H6, H7, H8): Three distinct signals in the aromatic region (~6.5-7.5 ppm). Their splitting patterns will reveal their relationship (e.g., H7 will be a triplet, coupled to both H6 and H8).
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, typically around 3.8 ppm.
-
Aliphatic Protons (H1, H2, H3, H4): A series of complex, overlapping signals in the aliphatic region (~1.5-3.5 ppm). The proton at C2 (H2), being attached to the same carbon as the amino group, will likely be shifted downfield compared to the others. Integration will confirm the presence of 7 aliphatic protons.
-
Amine Protons (-NH₂): A broad signal that may appear over a wide chemical shift range and may not show clear coupling. Its integration would correspond to 2 protons.
Step 2: Analyze the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework. For 2-amino-5-methoxytetralin, we expect 11 distinct carbon signals:
-
Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). Two of these will be quaternary (C4a, C5, C8a).
-
Aliphatic Carbons: Four signals in the upfield region (~20-50 ppm).
-
Methoxy Carbon: One signal around 55 ppm.
Step 3: Correlate Protons and Carbons with HSQC
The HSQC spectrum is the bridge between the ¹H and ¹³C data. It will show a cross-peak for every proton that is directly bonded to a carbon. This allows for the unambiguous assignment of each protonated carbon. For example, the proton signal for the methoxy group will show a correlation to the methoxy carbon signal. This step confirms all C-H bonds.
Caption: HSQC correlations confirm direct C-H bonds.
Step 4: Trace Connections with COSY
The COSY spectrum reveals proton-proton coupling networks. For this molecule, it will clearly show the connectivity within the aliphatic ring. A cross-peak between the H1 protons and the H2 proton, between the H2 proton and the H3 protons, and between the H3 protons and the H4 protons will establish the -CH₂-CH-CH₂-CH₂- sequence.
Step 5: Assemble the Structure with HMBC
The HMBC spectrum provides the final, critical pieces of the puzzle by showing long-range (2 and 3-bond) correlations. Key expected correlations that confirm the overall structure include:
-
Methoxy to Aromatic Ring: A correlation from the methoxy protons (-OCH₃) to the C5 carbon confirms the position of the methoxy group.
-
Aliphatic to Aromatic Ring:
-
Correlations from the H1 protons to aromatic carbons C8 and C8a.
-
Correlations from the H4 protons to aromatic carbons C5 and C4a.
-
-
Internal Connections: Correlations from H2 to C1 and C3, and from H1 to C2 and C8a, further solidify the ring structure.
Caption: Key COSY (red) and HMBC (green) correlations.
Part 4: Data Summary
By integrating the information from all experiments, a full assignment of the ¹H and ¹³C NMR spectra can be achieved. The following tables present the expected chemical shifts based on known data for similar structures.[16]
Table 1: Assigned ¹H NMR Data for 2-amino-5-methoxytetralin (400 MHz, D₂O)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H7 | ~7.15 | t | 1H |
| H6, H8 | ~6.80 | d | 2H |
| OCH₃ | ~3.75 | s | 3H |
| H2 | ~3.50 | m | 1H |
| H1a, H4a | ~3.10, ~2.80 | m | 2H, 2H |
| H1b, H4b | ~2.60, ~2.80 | m | 2H, 2H |
| H3a | ~2.15 | m | 1H |
| H3b | ~1.78 | m | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. In D₂O, the -NH₂ protons will exchange and become invisible.
Table 2: Predicted ¹³C NMR Data for 2-amino-5-methoxytetralin
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C5 | ~157 |
| C8a | ~138 |
| C4a | ~128 |
| C7 | ~126 |
| C8 | ~120 |
| C6 | ~108 |
| OCH₃ | ~55 |
| C2 | ~45 |
| C3 | ~32 |
| C4 | ~28 |
| C1 | ~25 |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an unambiguous and robust method for the structural confirmation of 2-amino-5-methoxytetralin. By logically combining data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, every atom and bond within the molecule can be accounted for, providing the high level of structural assurance required in modern chemical and pharmaceutical research. This integrated approach ensures the identity and purity of key intermediates, underpinning the integrity of the entire drug development process.
References
- NMR Sample Preparation. (n.d.). University of Ottawa.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- NMR Sample Preparation. (n.d.). Western University.
- NMR Sample Preparation. (n.d.). University of Manchester.
- NMR Sample Preparation. (n.d.). Cornell University, NMR and Chemistry MS Facilities.
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-619.
- Freeman, R. (2009). NMR Data Processing. eMagRes.
- Sun, Y. (1996). Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest Dissertations Publishing.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- NMR Data Processing and Analysis. (2024). MATLAB Central File Exchange.
- MestreNova Tutorial: A quick guide on NMR analysis processing. (2017). YouTube.
- NMR Basics: Guide for Analysis and Interpretation. (2024). Chem-Station Int. Ed.
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (2014). Google Patents.
- Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 14. mathworks.com [mathworks.com]
- 15. youtube.com [youtube.com]
- 16. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
Application Note: A Validated Chiral HPLC Method for Determining the Enantiomeric Purity of (S)-2-amino-5-methoxytetralin HCl
Abstract
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (S)-2-amino-5-methoxytetralin hydrochloride. The separation of (S)- and (R)-enantiomers is achieved on a polysaccharide-based chiral stationary phase under normal phase conditions. The method utilizes isocratic elution with a mobile phase consisting of hexane, isopropanol, and a basic additive to ensure optimal peak shape and resolution. This method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research and drug development settings.[1][2][3][4]
Introduction
(S)-2-amino-5-methoxytetralin is a key chemical intermediate and a derivative of the 2-aminotetralin class of compounds. As with many chiral molecules in the pharmaceutical industry, the biological and pharmacological activity is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[5][6] Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control throughout the drug development and manufacturing process.[7][8]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the separation and quantification of enantiomers.[5][6] This note provides a detailed protocol for the separation of the enantiomers of 2-amino-5-methoxytetralin HCl, focusing on the rationale for method development choices and a comprehensive validation strategy.
Principle of Chiral Separation
The enantiomeric separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase surface. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly effective for a broad range of chiral compounds.[9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[10]
For primary amines like 2-amino-5-methoxytetralin, which are basic compounds, interactions with residual acidic silanol groups on the silica support can lead to poor peak shape (tailing) and reduced resolution.[9][11] To counteract this, a small amount of a basic modifier, such as diethylamine (DEA), is added to the mobile phase.[12] The DEA competes with the analyte for active silanol sites, effectively masking them and resulting in symmetrical, well-defined chromatographic peaks.[12][13]
Chemical Structures
A clear understanding of the molecular structures is fundamental to the separation process.
Caption: Chemical structures of the (S) and (R) enantiomers.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: (S)-2-amino-5-methoxytetralin HCl reference standard, (R)-2-amino-5-methoxytetralin HCl reference standard, and racemic 2-amino-5-methoxytetralin HCl.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Solvent (Diluent): Mobile Phase.
-
System Suitability Solution (Racemic): Prepare a solution of racemic 2-amino-5-methoxytetralin HCl in diluent at a concentration of approximately 0.5 mg/mL.
-
Standard Solution ((S)-enantiomer): Prepare a solution of (S)-2-amino-5-methoxytetralin HCl in diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing (S)-2-amino-5-methoxytetralin HCl in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
Note: Before use, all solutions should be sonicated for 5 minutes and filtered through a 0.45 µm PTFE syringe filter.
Method Validation Workflow
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation process follows a logical sequence to establish the performance characteristics of the method.
Caption: Workflow for HPLC method development and validation.
Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, namely its counter-enantiomer. This was demonstrated by injecting the diluent, the (S)-enantiomer standard, the (R)-enantiomer standard, and the racemic mixture to ensure baseline separation.
-
Linearity: The linearity for the unwanted (R)-enantiomer was established by preparing solutions at five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 2.0% of the nominal sample concentration (0.5 mg/mL).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio. LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1, while LOD is approximately 3:1.
-
Accuracy: Assessed by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at three concentration levels (e.g., LOQ, 1.0%, and 1.5%). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-assay): Determined by analyzing six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 1.0% level on the same day.
-
Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different instrument.
-
-
Robustness: The reliability of the method was tested by making small, deliberate variations in chromatographic parameters, such as mobile phase composition (±2% isopropanol), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Results and Discussion
A typical chromatogram of the racemic mixture shows excellent separation of the two enantiomers. Under the specified conditions, the (S)-enantiomer is expected to elute first, followed by the (R)-enantiomer, with a resolution factor (Rs) greater than 2.0, which indicates a complete baseline separation.
System Suitability
For the method to be considered valid for analysis, the system suitability criteria must be met.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 2.0 | 2.8 |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Validation Summary
The results from the method validation study are summarized below, demonstrating the high performance of this analytical protocol.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for the (R)-enantiomer (from LOQ to 2.0%) |
| LOD | 0.015% (of 0.5 mg/mL) |
| LOQ | 0.05% (of 0.5 mg/mL) |
| Accuracy (% Recovery) | 98.5% - 101.2% for the (R)-enantiomer |
| Precision (%RSD) | Repeatability: < 2.5%; Intermediate Precision: < 3.0% |
| Robustness | Resolution (Rs) remained > 2.0 under all varied conditions. |
Conclusion
The chiral HPLC method detailed in this application note provides an effective and reliable means for determining the enantiomeric purity of (S)-2-amino-5-methoxytetralin HCl. The use of a polysaccharide-based chiral stationary phase with a modified normal phase mobile phase yields excellent resolution and peak symmetry.[12] The method has been thoroughly validated in accordance with ICH guidelines, confirming its specificity, linearity, accuracy, precision, and robustness.[1][4] This protocol is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [URL: https://www.chiraltech.com/wp-content/uploads/2021/03/Daicel-Chiral-Tech_logo-1.png]
- Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/9477038/]
- Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [URL: https://separations.chemeurope.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [URL: https://altabrisagroup.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. [URL: https://www.chiraltech.com/wp-content/uploads/2021/03/Daicel-Chiral-Tech_logo-1.png]
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://www.abrahamentertainment.com/ich-q2-r1/]
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019972/]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. [URL: https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hpl]
- ICH Q2 Analytical Method Validation. Slideshare. [URL: https://www.slideshare.
- CHIRAL STATIONARY PHASES. Regis Technologies. [URL: https://www.registech.com/images/pdfs/brochures/B-Chiral-HPLC.pdf]
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Mobile Phase Modifiers for HPLC and LC/MS. Spex CertiPrep. [URL: https://www.spex.com/products/certified-reference-materials/organics/hplc-lc-ms-mobile-phase-modifiers]
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaeli. [URL: https://www.pharmaeli.com/hplc-mobile-phase-modifiers/]
- Mobile Phase Modifiers. ZeptoMetrix. [URL: https://www.zeptometrix.com/s-42-mobile-phase-modifiers.aspx]
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202119159079364.page]
- Chiral HPLC Columns. SUMIKA. [URL: https://www.sumika-chem.com.sg/wp-content/uploads/2022/07/SUMICHIRAL-OA.pdf]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Content/Images/brochures/chiral_guidebook.pdf]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents. [URL: https://patents.google.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36857849/]
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [URL: https://www.mdpi.com/1420-3049/26/2/448]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scas.co.jp [scas.co.jp]
- 11. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 12. chiraltech.com [chiraltech.com]
- 13. pharmaguru.co [pharmaguru.co]
Dopamine D2 receptor binding assay protocol using 2-aminotetralin
Characterizing Dopamine D2 Receptor Interactions: A Guide to Radioligand Binding Assays Using 2-Aminotetralin Derivatives
Abstract
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous ligands targeting dopamine receptors.[1] This guide provides a comprehensive framework for utilizing competitive radioligand binding assays to determine the affinity of novel 2-aminotetralin derivatives for the dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[2][3] We will delve into the mechanistic principles of the assay, provide a detailed, step-by-step protocol from membrane preparation to data analysis, and explain the rationale behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of D2 Receptor Binding
The dopamine D2 receptor, a member of the D2-like receptor family, is a primary target for antipsychotic drugs and therapies for Parkinson's disease.[4][5] These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] The 2-aminotetralin structure mimics key conformational aspects of dopamine, making its derivatives potent and often selective ligands for dopamine receptors.[1][7]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9] They provide sensitive and quantitative data on receptor affinity (Kd for radioligands, Ki for unlabeled compounds) and receptor density (Bmax).[10][11] This application note will focus on the competitive binding assay, a robust method to determine the inhibitory constant (Ki) of unlabeled test compounds, such as novel 2-aminotetralin derivatives.
The Scientific Bedrock: Principles of Competitive Binding
A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand tagged with a radioactive isotope like ³H or ¹²⁵I) for binding to a specific receptor. The fundamental principle is the Law of Mass Action, which governs the reversible binding of ligands to receptors.
In this assay, a fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The test compound will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of bound radioactivity at each concentration, an inhibition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[12] The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]
Key Parameters: Understanding the Outputs
-
Total Binding: The total amount of radioligand bound to the membrane preparation, including both specific binding to the D2 receptors and non-specific binding to other components (e.g., lipids, filters).[14]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the D2 receptor.[15][16] This is determined by adding a high concentration of an unlabeled, structurally different ligand (a "displacer") that saturates the D2 receptors, leaving only the non-specific binding to be measured.[11]
-
Specific Binding: The amount of radioligand bound specifically to the D2 receptors. It is the crucial value for analysis and is calculated by subtracting non-specific binding from total binding.[14]
-
Specific Binding = Total Binding - Non-Specific Binding
-
Below is a conceptual workflow of the competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
The Dopamine D2 Receptor Signaling Cascade
Understanding the receptor's native signaling pathway provides context for the importance of affinity measurements. D2R activation by an agonist, such as a 2-aminotetralin derivative, initiates a cascade of intracellular events.
Caption: Simplified signaling pathway for the D2 receptor.
Detailed Experimental Protocol
This protocol outlines a competitive binding assay using membranes from cells expressing the human dopamine D2 receptor, with [³H]Spiperone as the radioligand.[1]
Part A: Preparation of Crude Cell Membranes
Rationale: Using isolated cell membranes provides a concentrated source of the target receptor, free from interfering intracellular components.[17][18] While intact cells can be used, membrane preparations often yield less variability.[17]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Buffers:
-
Equipment: Cell scraper, Dounce homogenizer or polytron, refrigerated high-speed centrifuge.
Procedure:
-
Harvest Cells: Grow cells to confluency. Aspirate the media, wash with ice-cold PBS, and harvest the cells by scraping into ice-cold Homogenization Buffer.
-
Homogenization: Disrupt the cells using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. This step should be performed on ice to prevent protein degradation.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Isolate Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[19]
-
Wash Membranes: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[19]
Part B: Competitive Radioligand Binding Assay
Rationale: This assay format is ideal for determining the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a known radioligand.[8][20]
Materials:
-
D2R Membranes: Prepared in Part A (protein concentration adjusted as per assay optimization).
-
Radioligand: [³H]Spiperone (a common D2-like receptor antagonist radioligand).[12][21]
-
Test Compound: 2-aminotetralin derivative of interest, prepared in a serial dilution.
-
Displacer for NSB: 10 µM Haloperidol or unlabeled Spiperone.[22]
-
Equipment: 96-well plates, multi-channel pipettes, rapid filtration harvesting system, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine to reduce non-specific binding), liquid scintillation counter, scintillation fluid.[12][23]
Experimental Setup (per well in a 96-well plate):
| Component | Total Binding | Non-Specific Binding (NSB) | Competition |
| Assay Buffer | 50 µL | - | Variable |
| Unlabeled Displacer (10 µM Haloperidol) | - | 50 µL | - |
| Test Compound (Serial Dilutions) | - | - | 50 µL |
| Radioligand ([³H]Spiperone at Kd conc.) | 50 µL | 50 µL | 50 µL |
| D2R Membranes | 100 µL | 100 µL | 100 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
Procedure:
-
Prepare Reagents: Dilute the radioligand and D2R membranes to their final working concentrations in Assay Buffer. The optimal radioligand concentration is typically at or below its Kd value to ensure assay sensitivity.[11] Prepare a 10-point serial dilution of the 2-aminotetralin test compound.
-
Plate Setup: Add the components to the 96-well plate in the order listed in the table. It is critical to perform all determinations in triplicate to ensure statistical validity.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.[8] The optimal time and temperature should be determined empirically during assay development.
-
Termination & Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand (passes through).[12]
-
Washing: Quickly wash each filter with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[3]
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.[12]
Data Analysis and Interpretation
Rationale: Proper data analysis is crucial for extracting meaningful affinity values from the raw radioactivity counts.
-
Calculate Specific Binding:
-
Average the CPM/DPM values for the triplicate wells of each condition.
-
Determine the average CPM/DPM for Non-Specific Binding (NSB).
-
For each concentration of the test compound, calculate the specific binding: Specific Binding = (CPM_sample) - (CPM_NSB).
-
The maximum specific binding (B₀) is the value from the "Total Binding" wells minus NSB.
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding ((Specific Binding / B₀) * 100) against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, LIGAND) to fit the data to a sigmoidal dose-response curve (variable slope).[24] This analysis will yield the IC50 value.
-
-
Calculate the Inhibitory Constant (Ki):
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation :[12] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor (this must be determined separately via a saturation binding experiment or obtained from a reliable source).
-
-
-
Saturation Binding and Scatchard Analysis (Optional but Recommended):
-
To determine the Kd of the radioligand and the Bmax of the receptor preparation, a saturation binding experiment should be performed.[11][25] This involves incubating the membranes with increasing concentrations of the radioligand.
-
The specific binding data can be plotted against the radioligand concentration and fitted with a non-linear regression model ("one-site binding hyperbola") to directly yield Kd and Bmax.
-
Alternatively, the data can be transformed using a Scatchard plot (Bound/Free vs. Bound).[14][26] The slope of the line is -1/Kd, and the x-intercept is Bmax.[24] However, non-linear regression is now the preferred method as it avoids the data distortion inherent in linear transformations.[27][28]
-
Conclusion and Best Practices
This guide provides a robust protocol for assessing the binding affinity of 2-aminotetralin derivatives at the dopamine D2 receptor. Adherence to best practices, such as careful assay optimization, running replicates, and using appropriate data analysis methods, is paramount for generating reliable and reproducible results. The Ki values obtained from this assay are fundamental for structure-activity relationship (SAR) studies and are a critical step in the drug discovery pipeline for novel CNS therapeutics.[10]
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Creese, I., Burt, D. R., & Snyder, S. H. (1996). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Journal of Neuropsychiatry and Clinical Neurosciences, 8(2), 223-226.
-
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. [Link]
-
Hulme, E. C. (2012). Receptor-Ligand Interactions. Assay Guidance Manual. [Link]
- Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media.
-
Maguire, J. J., Davenport, A. P. (2012). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 897, 1-24. [Link]
- Seeman, P., Lee, T., Chau-Wong, M., & Wong, K. (1976). Dopamine receptor blockade by neuroleptic drugs. Nature, 261(5562), 717-719.
- Seifert, R., & Wenzel-Seifert, K. (2002). Constitutive activity of G-protein-coupled receptors: cause, physiological relevance, and opportunities for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 381-416.
-
Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
-
Zhang, Y., & Heller, A. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. multispaninc.com [multispaninc.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 15. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 16. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 17. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 25. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oxfordreference.com [oxfordreference.com]
- 27. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vivo Microdialysis Studies with 2-amino-5-methoxytetralin HCl
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting in vivo microdialysis studies to investigate the neuropharmacological effects of 2-amino-5-methoxytetralin HCl, a compound of interest for its potential modulation of central monoaminergic systems. As a member of the aminotetralin class, this molecule is structurally related to compounds known to interact with dopamine and serotonin receptors.[1][2] In vivo microdialysis is an indispensable technique for sampling endogenous molecules from the extracellular fluid of specific brain regions in awake, freely-moving animals, offering unparalleled insight into real-time neurochemical dynamics.[3][4] This guide details the scientific rationale, experimental design, a step-by-step surgical and sampling protocol, and the analytical quantification of resulting dialysates. Our objective is to provide a robust, self-validating framework for researchers to elucidate the in vivo impact of 2-amino-5-methoxytetralin HCl on dopamine and serotonin neurotransmission.
Scientific Rationale & Pharmacological Context
The Aminotetralin Class: A Precedent for Monoaminergic Activity
The aminotetralin chemical scaffold is a cornerstone of neuropharmacology. Compounds based on this structure have been developed as potent agonists, antagonists, and inverse agonists at dopamine (DA) and serotonin (5-HT) receptors.[1][5] For instance, the prototypical compound 8-OH-DPAT is a well-characterized 5-HT1A receptor agonist that profoundly alters serotonergic and dopaminergic activity.[6][7] Derivatives of 2-amino-5-methoxytetralin have been specifically shown to act as antagonists or inverse agonists at the dopamine D2 receptor.[5] This precedent strongly suggests that 2-amino-5-methoxytetralin HCl is likely to engage with these systems.
Core Hypothesis and Experimental Aim
The interaction between serotonin and dopamine systems is a critical regulator of mood, cognition, and motor control, and it is a primary target for psychotherapeutic drugs.[8] Given the structural alerts within 2-amino-5-methoxytetralin HCl, we hypothesize that it modulates the presynaptic release of dopamine and/or serotonin. The primary aim of this protocol is to use in vivo microdialysis to measure changes in extracellular levels of DA and 5-HT, along with their key metabolites (DOPAC, HVA, and 5-HIAA), in a functionally relevant brain region following systemic administration of the compound. The nucleus accumbens is selected as the target region due to its central role in dopamine-regulated behaviors and its dense innervation by both dopaminergic and serotonergic neurons.[9][10]
The Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique that allows for the continuous monitoring of neurochemical concentrations in the extracellular space of living animals.[3][11] The method involves the stereotaxic implantation of a guide cannula into a specific brain region.[11][12] On the day of the experiment, a microdialysis probe, which features a semi-permeable membrane at its tip, is inserted through the guide.[9] A physiological solution, artificial cerebrospinal fluid (aCSF), is perfused through the probe at a slow, constant rate.[3][9] As the aCSF flows, extracellular molecules diffuse across the membrane down their concentration gradient into the perfusate (now called the dialysate), which is collected in timed fractions for subsequent analysis.[3]
Comprehensive Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats (250-300g) and is divided into five key phases.
Phase I: Animal Acclimation & Pre-Operative Care
-
Rationale: Proper acclimation is critical to minimize stress, which can significantly alter baseline neurotransmitter levels and confound experimental results.
-
Procedure:
-
Upon arrival, individually house rats in a temperature-controlled vivarium with a 12-hour light/dark cycle.[9]
-
Provide ad libitum access to standard chow and water.
-
Handle each animal for 5-10 minutes daily for at least one week prior to surgery to acclimate them to the experimenter.
-
Phase II: Stereotaxic Surgery for Guide Cannula Implantation
-
Rationale: Precise, aseptic stereotaxic surgery is the foundation of a successful microdialysis experiment. The guide cannula provides a durable and reliable port for the later insertion of the microdialysis probe.[11][13]
-
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance) or a ketamine/xylazine cocktail.[9][12] Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.[3][9] Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Shave the scalp, and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma (the junction of the sagittal and coronal sutures). For the nucleus accumbens shell, the target coordinates are typically: Antero-Posterior (AP): +1.7 mm, Medio-Lateral (ML): ±0.8 mm (relative to bregma).[13]
-
Craniotomy: Drill a small burr hole through the skull at the identified coordinates, taking care not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower a sterile guide cannula (e.g., CMA 7 or equivalent) to the target depth. For the nucleus accumbens, this is typically Dorso-Ventral (DV): -6.0 mm from the skull surface.[9]
-
Fixation: Secure the guide cannula to the skull using at least two stainless-steel anchor screws and dental acrylic.[9] Ensure the cement forms a solid, smooth cap.
-
Post-Operative Care: Administer an analgesic (e.g., carprofen) and allow the animal to recover on a heating pad.[12] Insert a dummy cannula into the guide to maintain patency.[9] Allow a recovery period of 5-7 days before the microdialysis experiment.
-
Phase III: The Microdialysis Experiment
-
Rationale: This phase involves the collection of extracellular fluid. Establishing a stable baseline is paramount for accurately quantifying the drug's effect.
-
Procedure:
-
Setup: Place the rat in a freely-moving microdialysis setup (e.g., a CMA 120 system) to allow unrestricted movement.[3]
-
Probe Insertion: Gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane).[9] Connect the probe inlet and outlet tubing.
-
Perfusion: Perfuse the probe with sterile, filtered aCSF at a constant flow rate of 1.5 µL/min using a high-precision syringe pump.[9][14] A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.[9]
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes.[9] This "wash-out" period allows the tissue to recover from the probe insertion and for neurotransmitter levels to stabilize.
-
Baseline Collection: Collect at least four consecutive baseline dialysate samples into vials containing an antioxidant (e.g., 2 µL of 0.1 M perchloric acid) to prevent monoamine degradation. Samples are typically collected every 20 minutes (30 µL volume). The baseline is considered stable when the variation between the last three samples is less than 15%.
-
Drug Administration: Administer 2-amino-5-methoxytetralin HCl (e.g., 1, 3, or 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle-only injection should be administered to a control group.
-
Post-Injection Sampling: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Probe Recovery Calibration (Optional but Recommended): At the end of the experiment, the in vivo recovery of the probe can be determined by perfusing a standard solution of the analytes through the probe and comparing the concentration in the collected dialysate to the standard.
-
Phase IV: Sample Analysis via HPLC-ECD
-
Rationale: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamines and their metabolites in microdialysate samples due to its exceptional sensitivity and selectivity.[15][16][17]
-
Procedure:
-
System: Utilize an HPLC system equipped with a refrigerated autosampler, a reverse-phase C18 column, and a multi-channel electrochemical detector.[15][18]
-
Mobile Phase: A typical mobile phase consists of a phosphate/citrate buffer, an ion-pairing agent like octane sulfonic acid (OSA), EDTA, and an organic modifier (e.g., methanol).[16]
-
Detection: Set the electrochemical detector potentials to optimize the oxidation of the target analytes. For example, a screening electrode might be set at +125 mV and a quantifying electrode at +350 mV.[10]
-
Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate.[17] Calculate concentrations by comparing the peak areas from the samples to those generated from a standard curve of known concentrations for DA, DOPAC, HVA, 5-HT, and 5-HIAA.
-
Phase V: Histological Verification of Probe Placement
-
Rationale: This is a critical quality control step to ensure that the collected data originates from the intended brain region.[19]
-
Procedure:
-
Extract the brain and store it in paraformaldehyde.
-
Section the brain into coronal slices (e.g., 40 µm) using a cryostat or vibratome.
-
Stain the sections (e.g., with Cresyl Violet) and visualize under a microscope to identify the probe track and confirm its location within the nucleus accumbens. Data from animals with incorrect placements should be excluded from the final analysis.
Data Presentation & Expected Outcomes
Data is typically expressed as a percentage change from the average baseline concentration. The table below summarizes key experimental parameters and hypothetical data illustrating a potential outcome where 2-amino-5-methoxytetralin HCl increases extracellular dopamine.
Table 1: Key Experimental Parameters & Hypothetical Results
| Parameter | Value / Description |
| Animal Model | Male Sprague-Dawley Rat (250-300g) |
| Target Brain Region | Nucleus Accumbens Shell |
| Stereotaxic Coordinates | AP: +1.7, ML: ±0.8, DV: -6.0 (from skull) |
| Microdialysis Probe | 2 mm active membrane length |
| Perfusion Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
| Analytical Method | HPLC-ECD[15][16] |
| Basal Dopamine (DA) | 2.5 ± 0.4 nM (hypothetical) |
| Basal Serotonin (5-HT) | 0.8 ± 0.2 nM (hypothetical) |
| Peak Effect (DA) | +150% of baseline at 60 min post-injection (hypothetical) |
| Peak Effect (5-HT) | No significant change (hypothetical) |
Visualized Workflows & Mechanisms
Experimental Workflow Diagram
The following diagram outlines the complete experimental sequence from animal preparation to final data validation.
Caption: A flowchart of the in vivo microdialysis experimental process.
Proposed Signaling Pathway Diagram
This diagram illustrates the hypothesized mechanism: 2-amino-5-methoxytetralin HCl acting as an antagonist at presynaptic D2 autoreceptors, thereby increasing dopamine release.
Caption: Proposed mechanism of 2-amino-5-methoxytetralin HCl action.
References
- Stewart, M. G. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Neuroscience Methods.
- Conduct Science. (n.d.). Stereotaxic Surgery. Conduct Science.
- Leggas, M., et al. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis with a D-amino Acid Oxidase (DAAO) Inhibitor. BenchChem.
-
Pflieger, M., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules. [Link]
-
Pflieger, M., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. [Link]
- BenchChem Technical Support Team. (2025).
-
protocols.io. (2021). Microdialysis guide cannula implantation surgery. protocols.io. [Link]
-
Justice, J. B. Jr. (2000). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience. [Link]
-
L'ange, S., et al. (2010). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B. [Link]
-
Bio-protocol. (2016). Stereotaxic surgery and probe insertion. Bio-protocol. [Link]
-
Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]
-
Sonesson, C., et al. (1994). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry. [Link]
- Li, H., et al. (2011). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Biomedical and Environmental Sciences.
-
JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. [Link]
- MedChemExpress. (n.d.). (s)-2-Amino-5-methoxytetralin hydrochloride. MedChemExpress.
-
Tanda, G., et al. (2017). Experiment 7: In Vivo Brain Microdialysis. Bio-protocol. [Link]
-
Min-Jian, W., et al. (2007). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Journal of Medicinal Chemistry. [Link]
-
Chefer, V. I., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
- CymitQuimica. (n.d.). CAS 4018-91-1: 2-Amino-5-methoxytetralin. CymitQuimica.
-
Kennedy, R. T. (2021). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Analytical Chemistry. [Link]
-
Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics. [Link]
-
PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride. National Center for Biotechnology Information. [Link]
-
Rivas-Arancibia, S., et al. (1998). A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat. British Journal of Pharmacology. [Link]
-
Filip, M., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Physiology and Pharmacology. [Link]
-
Kramer, P. F., et al. (2021). Dopamine and serotonin cotransmission filters striatonigral synaptic activity via 5-HT1B receptor activation. Science Advances. [Link]
Sources
- 1. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 4018-91-1: 2-Amino-5-methoxytetralin | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. conductscience.com [conductscience.com]
- 12. Microdialysis guide cannula implantation surgery [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. besjournal.com [besjournal.com]
- 19. A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 2-Amino-5-methoxytetralin
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-alkylation of 2-amino-5-methoxytetralin, a key intermediate in the synthesis of various pharmacologically active compounds. Two primary, robust protocols are detailed: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The rationale behind reagent selection, reaction conditions, and purification strategies is thoroughly discussed to ensure procedural success and adaptability. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of N-Alkylated 2-Aminotetralins
2-Aminotetralin derivatives are crucial pharmacophores, acting as conformationally restricted analogues of dopamine and serotonin. Their rigid structure allows for specific interactions with various receptors, leading to their use in the development of treatments for neurological disorders such as Parkinson's disease.[1] The N-alkylation of the primary amino group of 2-amino-5-methoxytetralin is a critical step in the synthesis of potent dopamine D2 agonists.[1] The nature of the N-alkyl substituent significantly influences the pharmacological profile of the resulting molecule, making the development of reliable and versatile N-alkylation procedures a key focus in medicinal chemistry.
This application note outlines two well-established methods for the N-alkylation of 2-amino-5-methoxytetralin, providing detailed experimental procedures, mechanistic insights, and guidance for product purification and characterization.
Mechanistic Overview: Pathways to N-Alkylation
The N-alkylation of 2-amino-5-methoxytetralin can be achieved through several synthetic routes. The choice of method often depends on the desired product (mono- vs. di-alkylation), the nature of the alkyl group to be introduced, and the scalability of the reaction. Here, we focus on two of the most common and effective strategies.
Direct Alkylation with Alkyl Halides
This method involves the reaction of the primary amine with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to prevent competition with the amine nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.
-
Control of Over-alkylation: A common challenge with this method is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[2] Using a stoichiometric amount or a slight excess of the amine relative to the alkylating agent can favor mono-alkylation.
Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the carbonyl group of the starting material.[3]
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.
-
Advantages: This method offers excellent control over the degree of alkylation, generally yielding mono-alkylated products with high selectivity. It is also a versatile method, allowing for the introduction of a wide variety of alkyl groups.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of 2-amino-5-methoxytetralin using an alkyl halide.
Workflow Diagram:
Caption: Workflow for direct N-alkylation.
Materials:
| Reagent/Material | Purpose |
| 2-Amino-5-methoxytetralin | Starting Material |
| Alkyl Halide (e.g., n-propyl bromide) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | Base |
| Acetonitrile (CH₃CN), anhydrous | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Saturated aqueous sodium bicarbonate | Quenching/Washing |
| Brine (Saturated NaCl solution) | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| Hexane/Ethyl Acetate Mixture | Mobile Phase for Chromatography |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxytetralin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-alkylated 2-amino-5-methoxytetralin.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 2-amino-5-methoxytetralin with a carbonyl compound.
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
| Reagent/Material | Purpose |
| 2-Amino-5-methoxytetralin | Starting Material |
| Aldehyde or Ketone (e.g., propionaldehyde) | Alkylating Agent Precursor |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent |
| Methanol (MeOH) | Solvent |
| Acetic Acid | Catalyst for Imine Formation |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated aqueous sodium bicarbonate | Quenching/Washing |
| Brine (Saturated NaCl solution) | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| Hexane/Ethyl Acetate Mixture | Mobile Phase for Chromatography |
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-amino-5-methoxytetralin (1.0 eq) and the carbonyl compound (1.2 eq) in methanol. Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Reaction: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-alkylated product.
Product Characterization
The successful synthesis of the N-alkylated 2-amino-5-methoxytetralin should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the alkyl group and a shift in the signals of the protons and carbons near the nitrogen atom are expected.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the N-H stretch of the secondary amine.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides two reliable and well-documented protocols for the N-alkylation of 2-amino-5-methoxytetralin. The choice between direct alkylation and reductive amination will depend on the specific substrate and the desired outcome. By understanding the underlying chemical principles and following the detailed procedures, researchers can confidently synthesize a variety of N-alkylated 2-aminotetralin derivatives for further investigation in drug discovery and development.
References
- Oshiro, Y., et al. (1991). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. The Journal of Organic Chemistry, 56(11), 3781-3783.
- Chen, C. Y., et al. (2014). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. U.S.
- He, L., et al. (2010). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- Shi, B., et al. (1999). Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin...
- Walter, M. W., et al. (2003). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 242-246.
- Hampton Research. (n.d.).
- BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem.
- Organic Chemistry Portal. (2023).
- Loupy, A., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(7), 292-293.
- Wang, F., et al. (2020). Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Organic Chemistry Frontiers, 7(18), 2681-2687.
Sources
Application Note: A Comprehensive Guide to the Synthesis of Rotigotine from (S)-2-amino-5-methoxytetralin HCl
Abstract: This document provides a detailed, research-grade guide for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[][2][3] The synthetic pathway originates from the chiral intermediate (S)-2-amino-5-methoxytetralin hydrochloride. The core transformations detailed herein involve a strategic N-alkylation sequence followed by a critical O-demethylation to yield the final active pharmaceutical ingredient (API). This guide is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices, ensuring a reproducible and scalable process.
Introduction and Synthetic Strategy
Rotigotine, chemically known as (S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, exerts its therapeutic effect by activating dopamine receptors in the brain.[][3] Its synthesis requires precise stereochemical control to obtain the pharmacologically active (S)-enantiomer. The starting material, (S)-2-amino-5-methoxytetralin HCl, provides the necessary chiral backbone for the molecule.[4][5][6]
The synthetic strategy is a two-stage process:
-
Sequential N-Alkylation: The primary amine of the starting material is first converted to its free base form and then sequentially alkylated. This involves an initial N-propylation via reductive amination, followed by the attachment of the 2-(thiophen-2-yl)ethyl side chain. This stepwise approach is crucial for minimizing the formation of undesired dialkylated byproducts and ensuring high yields of the tertiary amine intermediate.
-
O-Demethylation: The final step involves the cleavage of the aryl methyl ether in the intermediate to unmask the phenolic hydroxyl group. This hydroxyl moiety is essential for the molecule's binding affinity and pharmacological activity. This transformation is most effectively achieved using a powerful Lewis acid, such as boron tribromide (BBr₃).
The overall workflow is depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-amino-5-methoxytetralin HCl
Welcome to the technical support center for the synthesis of (S)-2-amino-5-methoxytetralin HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The aim is to help you navigate the common challenges encountered during the synthesis of this important chiral intermediate, ultimately improving your yield and purity.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield in Chiral Resolution Route
Question: I am following a classical resolution protocol for racemic 2-amino-5-methoxytetralin using (S)-mandelic acid, but my overall yield of the (S)-enantiomer is significantly below the theoretical 50%. What are the likely causes and how can I improve it?
Answer:
A low yield in a classical resolution process is a common issue and can stem from several factors throughout the synthesis and resolution steps. Let's break down the potential causes and solutions:
-
Incomplete Reductive Amination: The initial synthesis of the racemic amine is a critical step. If the reductive amination of 5-methoxy-2-tetralone is inefficient, the starting material for your resolution will be limited.
-
Causality: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced.[1] This equilibrium can be sensitive to reaction conditions.
-
Troubleshooting:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Raney Ni), ensure the catalyst is fresh and active. Deactivated catalyst will lead to incomplete reaction.[2]
-
pH Control: For reductions using borohydride reagents (e.g., NaBH₃CN), maintaining a slightly acidic pH is crucial for efficient imine formation and reduction.
-
Amine Source: Using a large excess of the amine source (e.g., aqueous ammonia) can help drive the equilibrium towards the imine intermediate.[2]
-
-
-
Suboptimal Diastereomeric Salt Crystallization: The separation of the diastereomeric salts is the core of the resolution.
-
Causality: The successful separation relies on the differential solubility of the two diastereomeric salts ((S)-amine-(S)-mandelate and (R)-amine-(S)-mandelate).[3][4] If their solubilities are too similar in the chosen solvent, or if co-precipitation occurs, the separation will be poor.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems (e.g., ethanol, methanol, isopropanol, or mixtures with water) to maximize the solubility difference between the diastereomeric salts.
-
Controlled Cooling: A slow, controlled cooling rate during crystallization is essential to promote the formation of pure crystals of the less soluble diastereomer. Rapid cooling can trap impurities and the other diastereomer.
-
Equivalent of Resolving Agent: Using an exact equivalent of the resolving agent, or a slight sub-stoichiometric amount, can sometimes improve the purity of the initially precipitated salt.
-
-
-
Losses During Work-up and Isolation: Material can be lost during the liberation of the free amine from the diastereomeric salt and subsequent HCl salt formation.
-
Troubleshooting:
-
Basification: Ensure complete basification to liberate the free amine from the mandelate salt. Use a suitable base (e.g., NaOH, K₂CO₃) and monitor the pH.
-
Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the free amine.
-
HCl Salt Formation: When forming the hydrochloride salt, use a solution of HCl in a suitable solvent (e.g., ether, ethyl acetate) and add it slowly to a solution of the free amine to ensure controlled precipitation and high purity.[5]
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am attempting an asymmetric synthesis of (S)-2-amino-5-methoxytetralin to avoid the resolution step, but the enantiomeric excess (e.e.) of my product is low. How can I improve the stereocontrol?
Answer:
Achieving high enantioselectivity in asymmetric synthesis is highly dependent on the specific method and reaction conditions. Here are some general principles and troubleshooting tips:
-
Asymmetric Reductive Amination with a Chiral Auxiliary: One patented method utilizes R-(+)-α-phenylethylamine as a chiral auxiliary.[5][6]
-
Causality: The chiral auxiliary reacts with the prochiral 5-methoxy-2-tetralone to form a chiral imine intermediate. The subsequent reduction occurs stereoselectively due to the steric influence of the chiral auxiliary.
-
Troubleshooting:
-
Purity of Chiral Auxiliary: Ensure the R-(+)-α-phenylethylamine is of high enantiomeric purity. Any contamination with the (S)-enantiomer will directly lead to the formation of the undesired (R)-product.
-
Reaction Temperature: The reduction of the chiral imine is often temperature-sensitive. Lowering the reaction temperature can enhance the stereoselectivity by favoring the transition state leading to the desired diastereomer.[5]
-
Reducing Agent: The choice of reducing agent can influence the diastereoselectivity. Experiment with different reducing agents (e.g., NaBH₄, H₂/Pd/C) to find the optimal conditions for your system.
-
-
-
Biocatalytic Approaches (Transaminases):
-
Causality: Transaminase enzymes can catalyze the asymmetric amination of ketones with high stereoselectivity.[7][8]
-
Troubleshooting:
-
Enzyme Selection: Not all transaminases will be effective for this specific substrate. It may be necessary to screen a panel of different transaminases to find one with high activity and selectivity.
-
Reaction Conditions: Enzyme activity and selectivity are highly dependent on pH, temperature, and the presence of co-factors (e.g., pyridoxal 5'-phosphate) and a suitable amine donor (e.g., isopropylamine). Optimization of these parameters is crucial.
-
-
Issue 3: Difficulty in Removing the Chiral Auxiliary
Question: In my asymmetric synthesis using R-(+)-α-phenylethylamine, I am struggling to completely remove the auxiliary group by hydrogenolysis to obtain the final primary amine. What could be the problem?
Answer:
Incomplete debenzylation (removal of the α-phenylethyl group) is a common issue in this synthetic route.
-
Causality: The hydrogenolysis of the C-N bond is a catalytic process that can be hindered by several factors.
-
Troubleshooting:
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent. Ensure your intermediate is of high purity before this step.
-
Catalyst Loading and Type: Increase the catalyst loading (e.g., from 5 wt% to 10 wt% Pd/C). The type of palladium catalyst can also have an impact; for example, Pd(OH)₂/C (Pearlman's catalyst) can sometimes be more effective for debenzylation.[5]
-
Hydrogen Pressure and Temperature: Increasing the hydrogen pressure and/or the reaction temperature can often drive the reaction to completion.[5]
-
Solvent: The choice of solvent can affect the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to produce (S)-2-amino-5-methoxytetralin HCl?
There are two primary strategies for synthesizing (S)-2-amino-5-methoxytetralin HCl:
-
Classical Chiral Resolution: This involves the synthesis of a racemic mixture of 2-amino-5-methoxytetralin, typically via reductive amination of 5-methoxy-2-tetralone.[1] The racemic amine is then reacted with a chiral acid, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[2][3] The desired (S)-enantiomer is then isolated. While reliable, the theoretical maximum yield is 50%, although this can be improved by racemizing and recycling the unwanted (R)-enantiomer.[2][9]
-
Asymmetric Synthesis: This approach aims to directly synthesize the (S)-enantiomer with high enantiomeric excess, thus avoiding the resolution step. Methods include:
-
Using a chiral auxiliary, such as R-(+)-α-phenylethylamine, to direct the stereochemistry of the reduction of an imine intermediate.[5][6]
-
Employing biocatalysis with enzymes like transaminases that can asymmetrically aminate the starting ketone.[7][8]
-
Other catalytic asymmetric methods are also areas of active research for the synthesis of chiral aminotetralins.[10][11][12]
-
Q2: What is the starting material for the synthesis of (S)-2-amino-5-methoxytetralin?
The most common starting material is 5-methoxy-2-tetralone.[1][2][5][13] This prochiral ketone is the precursor to the aminotetralin core structure.
Q3: How can I monitor the progress of the reactions?
The progress of the reactions can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick and qualitative assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture. Chiral HPLC is essential for determining the enantiomeric excess of the final product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.[5][6]
Q4: Are there any significant side reactions to be aware of?
During the synthesis of the tetralone starting material, there is a possibility of forming regioisomers, for instance, through migration of a substituent on the aromatic ring (a "halogen dance" has been reported for a bromo-substituted analogue).[15] In the reductive amination step, over-alkylation can occur if a primary amine is used as the nitrogen source, leading to secondary amine impurities.
Section 3: Experimental Protocols & Data
Protocol 1: Reductive Amination of 5-methoxy-2-tetralone (Racemic)
This protocol is a general guideline for the synthesis of racemic 2-amino-5-methoxytetralin.
-
To a solution of 5-methoxy-2-tetralone in methanol, add an excess of aqueous ammonia.
-
Add Raney Nickel catalyst to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 2.9-3.9 bar).[2]
-
Heat the mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or HPLC).[2]
-
Cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude amine can then be purified or used directly for chiral resolution.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield | Typical e.e. | Key Advantages | Key Challenges |
| Chiral Resolution | < 50% (can be improved with racemization) | > 99% | Well-established, reliable | Theoretical yield limit, multi-step |
| Asymmetric Synthesis | ~68% (as per patent)[5][6] | > 99%[5][6] | Higher theoretical yield, fewer steps | Requires specialized reagents/catalysts |
Section 4: Visualizing the Workflow
Diagram 1: General Synthetic Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 6. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Page loading... [guidechem.com]
- 14. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racemic Resolution of 2-Aminotetralin
Welcome to the technical support center for the racemic resolution of 2-aminotetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges, particularly low yield, during the diastereomeric salt resolution of this critical synthetic intermediate.
Introduction: The Challenge of Resolving 2-Aminotetralin
2-Aminotetralin is a key structural motif in a range of pharmaceutically important molecules, including dopamine receptor agonists.[1][2] The synthesis of racemic 2-aminotetralin is commonly achieved through methods like the reductive amination of 2-tetralone.[2] However, for therapeutic applications, obtaining a single enantiomer in high purity is often essential.
The most prevalent method for resolving racemic amines on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[3][4] This technique leverages the different physical properties, primarily solubility, of the two diastereomeric salts.[5][6] Despite its conceptual simplicity, achieving a high yield of the desired enantiomer can be a significant experimental hurdle. This guide provides a structured approach to diagnosing and solving these challenges.
Troubleshooting Guide: Diagnosing and Overcoming Low Yield
This section is formatted as a series of common issues encountered during the racemic resolution of 2-aminotetralin. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My initial crystallization attempt resulted in very little or no solid product. What are the likely causes and how can I induce crystallization?
Low or no yield of crystalline material is a frequent problem, often pointing to issues with the solubility of the diastereomeric salts in the chosen solvent system.
Primary Causes & Solutions:
-
Suboptimal Solvent Choice: The diastereomeric salt may be too soluble in the selected solvent. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts at a given temperature.[7]
-
Solution: Conduct a solvent screening. Experiment with a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, ketones, esters, or mixtures with water).[8] The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution: Increase the concentration of the solution by carefully evaporating some of the solvent.[9] Be cautious not to oversaturate, which can lead to "oiling out."
-
-
Inhibitors in the System: Impurities in the starting racemic 2-aminotetralin or the resolving agent can inhibit crystal nucleation.
-
Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the racemic 2-aminotetralin if necessary.[8]
-
Q2: I obtained a solid product, but the yield is well below the theoretical maximum of 50%. Where am I losing my product?
A low yield of the crystalline diastereomeric salt suggests that a significant portion of the desired product remains in the mother liquor.
Optimization Strategies:
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow, controlled cooling profile is often crucial for maximizing crystal growth and achieving high diastereomeric excess.[7][8] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.
-
Final Temperature: Lowering the final crystallization temperature can decrease the solubility of the target salt and improve the yield.[9]
-
-
Seeding: The introduction of seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[7][9]
-
Stoichiometry of the Resolving Agent: The molar ratio of 2-aminotetralin to the resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, this may not be optimal.
Q3: My crystallization resulted in an oil or gum instead of a solid. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[9] This is often due to excessively high supersaturation or a crystallization temperature that is above the melting point of the salt.[9]
Troubleshooting "Oiling Out":
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[9]
-
Change the Solvent System: Experiment with different solvents or slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[9]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring the formation of a solid.[9]
-
Ensure Proper Agitation: Good mixing can prevent the formation of localized areas of high supersaturation.[9]
Q4: The enantiomeric excess (e.e.) of my resolved 2-aminotetralin is low, even after crystallization. What is causing this and how can I improve it?
Low enantiomeric excess indicates co-crystallization of the undesired diastereomer.
Improving Enantiomeric Purity:
-
Recrystallization: Recrystallizing the diastereomeric salt is a common method to enhance its purity.[8] This may result in a lower yield for a single recrystallization step but will increase the enantiomeric excess.
-
Avoid Racemization During Workup: When liberating the free amine from the salt with a base, avoid harsh pH conditions or prolonged exposure to heat, which could cause racemization.[8]
-
Solvent Choice: The solvent can influence the crystal lattice and the degree of co-crystallization. A different solvent might offer better selectivity.
Frequently Asked Questions (FAQs)
Q: What are the most common resolving agents for 2-aminotetralin?
A: For chiral amines like 2-aminotetralin, chiral acids are used as resolving agents. Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid, are widely used and commercially available.[4][5][10] Other options include mandelic acid and camphorsulfonic acid.[4] A screening of several resolving agents is often necessary to find the most effective one for a particular substrate.[7]
Q: What is the theoretical maximum yield for a racemic resolution by diastereomeric salt crystallization?
A: The theoretical maximum yield for a single crystallization step is 50%, as the racemic mixture consists of two enantiomers in equal amounts.[8][11] In practice, yields are often lower. However, the overall yield can be increased by recovering the undesired enantiomer from the mother liquor and racemizing it for recycling.[11]
Q: How do I recover the enantiomerically enriched 2-aminotetralin from the diastereomeric salt?
A: The free amine is liberated from the salt by treatment with a base, such as sodium hydroxide solution.[10][12] This deprotonates the ammonium salt, making the amine insoluble in the aqueous solution. The liberated amine can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane), and the solvent removed under reduced pressure to yield the enantiomerically enriched product.[10][13]
Q: Are there more advanced methods to improve the yield beyond 50%?
A: Yes, a powerful technique is Crystallization-Induced Diastereomeric Transformation (CIDT). This method is applicable when the undesired diastereomer in solution can epimerize (racemize) to the desired, less soluble diastereomer. As the desired diastereomer crystallizes out of solution, the equilibrium is driven towards its formation, potentially leading to yields approaching 100%.[7][14]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Racemic Resolution of 2-Aminotetralin with Tartaric Acid
This is a general guideline and requires optimization for your specific experimental setup.
1. Diastereomeric Salt Formation: a. Dissolve racemic 2-aminotetralin (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). b. In a separate flask, dissolve L-tartaric acid (0.5-1.0 equivalents) in the same solvent. c. Add the tartaric acid solution to the 2-aminotetralin solution. d. Heat the mixture to reflux to ensure complete dissolution.
2. Crystallization: a. Allow the solution to cool slowly to room temperature. A slow cooling rate is often critical for achieving high diastereomeric excess.[8] b. For further crystallization, the flask can be placed in a refrigerator. c. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
3. Liberation of the Free Amine: a. Dissolve the collected diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10).[10] This will liberate the free amine. c. Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.[10] d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-aminotetralin.
4. Analysis: a. Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[10]
Workflow Visualizations
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. youtube.com [youtube.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. approcess.com [approcess.com]
Technical Support Center: Synthesis of 2-amino-5-methoxytetralin
Welcome to the Technical Support Center for the synthesis of 2-amino-5-methoxytetralin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles and practical experience.
Structure of This Guide
This guide is structured as a series of questions and answers addressing specific challenges in the most common synthetic routes to 2-amino-5-methoxytetralin. Each section provides a detailed explanation of the problem, the underlying chemical mechanisms, and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reductive Amination of 5-Methoxy-2-tetralone
Reductive amination is a widely used method for the synthesis of 2-amino-5-methoxytetralin, typically involving the reaction of 5-methoxy-2-tetralone with an amine source in the presence of a reducing agent.
A1: This impurity is likely the dialkylated side product, the tertiary amine, formed from the over-alkylation of the desired primary amine.
Causality: The primary amine product, 2-amino-5-methoxytetralin, is nucleophilic and can react with the remaining 5-methoxy-2-tetralone to form a secondary amine, which can then be further reduced. This is a common issue in reductive amination when producing primary amines.
Troubleshooting Protocol: Minimizing Over-alkylation
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to 5-methoxy-2-tetralone. This statistically favors the reaction of the ketone with ammonia over the primary amine product.
-
Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the imine intermediate over the ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) for this reason.
-
Reaction Conditions:
-
Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly protonating the amine nucleophile.
-
Keep the reaction temperature low (0 °C to room temperature) to control the reaction rate and improve selectivity.
-
-
Stepwise Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control.
Table 1: Effect of Reaction Parameters on Over-alkylation
| Parameter | Condition A (High Over-alkylation) | Condition B (Low Over-alkylation) |
| Ammonia Source | 1.5 equivalents | 5-10 equivalents |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ |
| Temperature | 50 °C | 0 °C to RT |
| pH | Neutral to slightly basic | 5-6 |
Logical Workflow for Troubleshooting Over-alkylation
Caption: Troubleshooting workflow for over-alkylation.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is an alternative route using formamide or ammonium formate as both the amine source and the reducing agent at high temperatures.
A2: This is likely the N-formylated intermediate, N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)formamide, resulting from incomplete hydrolysis.
Causality: The Leuckart-Wallach reaction proceeds through the formation of an N-formyl derivative, which is then hydrolyzed to the primary amine. If the hydrolysis step is not complete, this intermediate will remain as an impurity.
Troubleshooting Protocol: Ensuring Complete Hydrolysis
-
Hydrolysis Conditions:
-
Acid Concentration: Use a sufficiently concentrated acid for hydrolysis (e.g., 3-6 M HCl).
-
Reaction Time and Temperature: Ensure adequate time and temperature for the hydrolysis. Refluxing for several hours is common.
-
-
Monitoring: Monitor the disappearance of the N-formyl intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternative Reagents: Using ammonium formate directly may lead to higher yields of the free amine compared to formamide under certain conditions.
Table 2: Hydrolysis Conditions for N-formyl Intermediate
| Parameter | Incomplete Hydrolysis | Complete Hydrolysis |
| HCl Concentration | 1 M | 3-6 M |
| Temperature | Room Temperature | Reflux |
| Time | 1 hour | 4-12 hours |
Reaction Pathway Visualization
Caption: Leuckart-Wallach reaction and byproduct formation.
Hofmann Rearrangement
The Hofmann rearrangement can be a route to 2-amino-5-methoxytetralin starting from the corresponding amide of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.
A3: The isocyanate intermediate in the Hofmann rearrangement is highly reactive and can be trapped by various nucleophiles, leading to side products. Also, harsh conditions can lead to degradation.
Causality: The key intermediate is an isocyanate. In the presence of water, it hydrolyzes and decarboxylates to the desired amine. However, if other nucleophiles are present, or if the reaction conditions are not carefully controlled, other products can form.
Potential Side Products:
-
Urea derivatives: The product amine can react with the isocyanate intermediate.
-
Carbamates: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a carbamate.
-
Products of over-oxidation: The traditional use of bromine in strong base can sometimes lead to undesired oxidative side reactions on the aromatic ring, especially with an electron-donating methoxy group.
Troubleshooting Protocol: Controlling the Hofmann Rearrangement
-
Choice of Reagent: Consider using milder reagents in place of bromine and sodium hydroxide, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or N-bromosuccinimide (NBS) with a suitable base.
-
Solvent System: Use a solvent system that is compatible with the desired reaction pathway. For the formation of the amine, aqueous conditions are necessary for the hydrolysis and decarboxylation of the isocyanate.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for the rearrangement to proceed to minimize side reactions.
-
Protecting Groups: If synthesizing a carbamate-protected amine is an option, using an alcohol as the solvent (e.g., methanol) can directly yield the corresponding carbamate, which can then be deprotected.
Buchwald-Hartwig Amination
For this route, a precursor such as 2-bromo-5-methoxytetralin would be coupled with an ammonia equivalent.
A4: This is the result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation.
Causality: In the catalytic cycle, instead of reductive elimination to form the C-N bond, a competing pathway of β-hydride elimination can occur from the palladium-amide complex. This leads to the formation of a palladium-hydride species, which can then reductively eliminate with the aryl halide to produce the dehalogenated arene.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination over β-hydride elimination. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. A weaker base might sometimes suppress hydrodehalogenation, but a stronger base is often needed for efficient C-N bond formation. Sodium tert-butoxide is common, but other bases like cesium carbonate or potassium phosphate can be screened.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction. High temperatures can favor the hydrodehalogenation pathway.
-
Catalyst System: Using a pre-catalyst can sometimes lead to cleaner reactions by ensuring the formation of the active catalytic species.
Catalytic Cycle and Side Reaction
Caption: Buchwald-Hartwig cycle and hydrodehalogenation.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]
-
Plummer S, Gallou F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. 2024;14:4099-4107. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. HTE. Accessed January 1, 2026. [Link]
-
BH amination side products and purification. Reddit. Published 2023. Accessed January 1, 2026. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published 2018. Accessed January 1, 2026. [Link]
-
Hofmann rearrangement. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]
-
Reductive amination. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 1, 2026. [Link]
-
Reductive Amination. HTE. Accessed January 1, 2026. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Published September 19, 2017. Accessed January 1, 2026. [Link]
-
Crossley FS, Moore ML. STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. 1944;09(6):529-536. [Link]
-
Leuckart reaction. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]
-
Moore ML. The Leuckart Reaction. Organic Reactions. 2011;5(7):301-330. [Link]
-
The Leuckart Reaction. ResearchGate. Accessed January 1, 2026. [Link]
-
Kánnár G, Wölfling J, Szénási G, Frank É. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry. 2014;10:2235-2242. [Link]
-
Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry. 1996;61(11):3849-3862. [Link]
-
Kashani SK, Jessiman JE, Sullivan B, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021. [Link]
-
Khan I, Ibrar A, Abbas N, Ali A. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. 2023;4(1):1-20. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 1, 2026. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed January 1, 2026. [Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules. 2023;28(4):1858. [Link]
-
Hofmann Rearrangement. Chemistry Steps. Accessed January 1, 2026. [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Accessed January 1, 2026. [Link]
-
Hofmann Rearrangement. Chemistry Steps. Accessed January 1, 2026. [Link]
-
Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. Accessed January 1, 2026. [Link]
Technical Support Center: Stability of 2-amino-5-methoxytetralin HCl
Welcome to the technical support guide for 2-amino-5-methoxytetralin HCl. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting solutions for handling this compound in aqueous solutions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 2-amino-5-methoxytetralin HCl solutions.
Q1: What is the general stability of 2-amino-5-methoxytetralin HCl in its solid form versus in an aqueous solution?
Answer: In its solid, hydrochloride salt form, 2-amino-5-methoxytetralin is generally stable when stored correctly.[1][2] Manufacturer recommendations typically suggest storing the solid compound at 4°C or colder, sealed, and protected from moisture.[3][4] Some sources indicate stability for over 24 months at -20°C for a related compound's hydrochloride salt.[5]
However, once dissolved in an aqueous solution, its stability is significantly reduced.[6] Aqueous solutions are more susceptible to various degradation pathways, primarily oxidation and pH-dependent effects.[7][8][9] For critical applications, it is always best practice to use freshly prepared solutions.
Q2: What is the recommended solvent for preparing a stock solution?
Answer: While the compound has some water solubility, the specific solvent choice depends on the intended downstream application and required concentration. For a stock solution, sterile, deionized water or a buffered solution like PBS is often used. The hydrochloride salt form aids aqueous solubility. However, for long-term storage, preparing stock solutions in a solvent like DMSO and storing at -80°C is a common practice, with aqueous working solutions prepared fresh from this stock.[1][3] MedChemExpress suggests that in-solvent stocks can be stored for up to 6 months at -80°C.[1][4]
Q3: How should I store aqueous solutions of 2-amino-5-methoxytetralin HCl?
Answer: Short-term storage (less than 24-48 hours) of aqueous solutions should be at 2-8°C and protected from light.[6][7] The primary amine and the methoxy-substituted aromatic ring are potentially susceptible to oxidation and photodegradation.[5][8] Avoid storing aqueous solutions at room temperature for extended periods. For any storage beyond 24 hours, it is crucial to re-evaluate the solution's integrity before use.
Q4: What are the primary factors that can cause degradation in an aqueous solution?
Answer: The main factors affecting the stability of 2-amino-5-methoxytetralin HCl in water are:
-
pH: Extreme pH values can accelerate degradation. The stability of the amine group and potential hydrolysis are pH-dependent.[7][9]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the amine group, often resulting in colored degradation products.[5][9]
-
Light: Exposure to UV or even ambient light can provide the energy for photochemical degradation.[5][6][7] Photosensitive medicines should be stored in amber vials or protected from light.[6]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7][8]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: My aqueous solution of 2-amino-5-methoxytetralin HCl has turned a yellow or brownish color.
-
Probable Cause: This is a classic sign of oxidation. The primary amine on the tetralin ring is susceptible to oxidation, forming colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions in the solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for discolored solutions.
Issue 2: A precipitate has formed in my aqueous solution.
-
Probable Cause: This is typically a solubility issue. The hydrochloride salt is water-soluble, but if the pH of the solution increases towards neutral or basic, the compound can be converted to its free base form, which is significantly less water-soluble. Alternatively, if a concentrated solution is cooled rapidly, the compound may crystallize out.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. If it is > 6.5-7.0, the formation of the free base is likely. The solution should be slightly acidic to maintain full protonation of the amine and ensure solubility.
-
Review Preparation: Did you dissolve the compound in a basic buffer? If so, this is the likely cause. Prepare the solution in slightly acidic water or a buffer with a pH between 4 and 6.
-
Temperature Effects: If the solution was stored in the refrigerator or freezer, allow it to come to room temperature completely and vortex gently to see if the precipitate redissolves. If it does, this indicates it crashed out due to lower temperature. Consider using a slightly lower concentration for refrigerated storage.
-
Issue 3: I am seeing inconsistent results in my bioassay.
-
Probable Cause: If you are using a solution that is more than a day old, degradation may be the culprit. Even a small percentage of degradation can significantly impact biological activity, either through loss of the active compound or interference from degradation products.
-
Validation Protocol:
-
Always Use Fresh: For the most sensitive and critical experiments, always prepare a fresh solution from the solid starting material immediately before use.
-
Perform a Purity Check: If you suspect degradation, you can perform a quick purity check using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Compare a freshly made solution to your older solution. The appearance of new peaks or a decrease in the area of the main peak in the older sample is strong evidence of degradation. See the protocol in the next section.
-
Protocols for Ensuring Solution Integrity
Protocol 1: Preparation of a Standardized Aqueous Solution
This protocol is designed to maximize the initial stability of your working solution.
-
Solvent Preparation: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q). For enhanced stability against oxidation, deoxygenate the water by sparging with an inert gas like nitrogen or argon for 20-30 minutes.
-
Weighing: Accurately weigh the required amount of 2-amino-5-methoxytetralin HCl solid in a clean container.
-
Dissolution: Add the deoxygenated water to the solid and vortex gently until fully dissolved. A brief sonication in a room temperature water bath can aid dissolution if needed.
-
pH Check (Optional but Recommended): Check the pH. It should be acidic. If your downstream application is sensitive to low pH, you can adjust it upwards carefully, but do not exceed pH 6.5 to avoid precipitation of the free base.
-
Sterile Filtration: If for use in cell culture, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES).
-
Storage: Store in a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect from light. Store at 2-8°C and use within 24-48 hours.
Protocol 2: Forced Degradation Study & Stability-Indicating HPLC Method
To fully understand the stability profile of 2-amino-5-methoxytetralin HCl, a forced degradation study is invaluable.[10][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[12][13]
A. Forced Degradation Conditions
Prepare separate solutions of the compound (e.g., at 0.5 mg/mL) and expose them to the following stress conditions as outlined by ICH guidelines.[10]
| Stress Condition | Reagent/Method | Time | Analysis |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 2-4 hours | Neutralize, dilute, inject |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 4-8 hours | Neutralize, dilute, inject |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Dilute, inject |
| Thermal | Store solution at 60°C | 48 hours | Cool, inject |
| Photolytic | Expose to UV light (e.g., 254 nm) | 24 hours | Inject |
B. Example Stability-Indicating RP-HPLC Method
This method should be capable of separating the parent compound from its degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.[14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 5-10% B, ramp up to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a determined λmax.[14]
-
Analysis: Inject the stressed samples and a control (unstressed) sample. A robust, stability-indicating method will show a well-resolved peak for the parent compound, with distinct peaks for any new degradation products.
Potential Degradation Pathways
Based on the structure of 2-amino-5-methoxytetralin, the following degradation pathways are most likely under stress conditions.
Caption: Plausible degradation pathways for 2-amino-5-methoxytetralin.
By understanding these potential liabilities and implementing the proper handling and storage protocols, you can ensure the accuracy and reproducibility of your research involving 2-amino-5-methoxytetralin HCl.
References
-
Prajapati, M. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Ravi, P., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Google Patents. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
ResearchGate. (2021). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Request PDF. [Link]
-
SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]
-
ResearchGate. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
PubMed. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. sciencegate.app [sciencegate.app]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Proper storage conditions for aminotetralin compounds
Technical Support Center: Aminotetralin Compounds
A Senior Application Scientist's Guide to Ensuring Compound Integrity Through Proper Storage
Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the handling and storage of aminotetralin derivatives.
Q1: What is the single most critical parameter for the long-term storage of aminotetralin compounds?
For long-term viability, temperature is paramount. Aminotetralin compounds, such as 2-Aminotetralin (2-AT), should be stored at -20°C.[1][2][3] This temperature significantly slows down the rate of potential chemical degradation, ensuring the compound remains stable for extended periods, often for at least two years.[2][3] Storing these compounds at room temperature is strongly discouraged as it can accelerate degradation and shorten the effective shelf-life.[1]
Q2: My aminotetralin is supplied as a liquid. Does this change how I should handle it?
Yes, the physical state is important. Since many aminotetralins are supplied as liquids, they must be stored in tightly sealed containers to prevent contamination and potential evaporation, even when frozen.[1] When preparing stock solutions, it's crucial to handle the neat liquid in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Q3: Is it necessary to use an inert atmosphere for storage?
While not always mandatory for the neat compound if sealed properly, it is a critical best practice, especially when preparing solutions. The amine functional group characteristic of this compound class is susceptible to oxidation.[1][4] To mitigate this risk, any solvent used to prepare stock solutions, such as DMSO, should be purged with an inert gas like argon or nitrogen before use.[1][3] Storing aliquots of the stock solution under an inert gas headspace will further protect against degradation and prolong its viability.[4]
Q4: How sensitive are these compounds to light and moisture?
The chemical structure of aminotetralins suggests a potential for sensitivity to both light and air.[1] As a general best practice for any compound with amine functionalities, prolonged exposure to light should be avoided to prevent photodegradation.[1][5] Furthermore, amines can be hygroscopic, meaning they can absorb moisture from the air, which could lead to hydrolysis or the formation of undesirable byproducts.[6] Therefore, storing them in a dry environment within a tightly sealed, and preferably amber-colored or opaque, container is the most robust approach.[6][7][8]
Q5: I need to use my aminotetralin stock solution frequently. What is the best way to handle this without compromising the entire batch?
Avoid repeated freeze-thaw cycles of your primary stock solution.[1] The best practice is to create smaller, single-use aliquots from your main stock. This minimizes the exposure of the bulk supply to atmospheric oxygen and moisture, and prevents the potential for degradation that can occur with temperature cycling. When you need to use the compound for an experiment, retrieve a single aliquot and keep it on ice during use, returning it to the -20°C freezer promptly if any remains.[1]
Troubleshooting Guide: Storage-Related Issues
If you encounter unexpected results, degradation due to improper storage is a likely culprit. Use this guide to diagnose and resolve common issues.
| Observed Problem | Potential Root Cause | Recommended Corrective Actions |
| Inconsistent or reduced biological activity in assays. | Compound degradation due to oxidation or temperature fluctuations.[1] | 1. Verify Storage: Confirm that the compound has been consistently stored at -20°C.[1] 2. Use Fresh Aliquots: Prepare fresh dilutions from a stock solution that has not undergone multiple freeze-thaw cycles.[1] 3. Prepare New Stock: If the issue persists, prepare a fresh stock solution from a previously unopened vial, ensuring the use of inert gas-purged solvent.[1] |
| Visible discoloration (e.g., yellowing) of the stock solution. | Oxidation or contamination of the compound.[1] | 1. Discard Immediately: Do not use a discolored solution. Degradation products can interfere with experiments.[1] 2. Review Handling Protocol: Before preparing a new solution, review your procedure to ensure all steps to minimize air and light exposure are being followed. |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or the solvent (e.g., DMSO) may have absorbed water. | 1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to attempt redissolving.[2] 2. Check Solvent Quality: Ensure you are using anhydrous (dry) solvent for your stock preparation. 3. Prepare Fresh: If the precipitate does not redissolve, it may indicate degradation or contamination. Discard and prepare a new solution. |
Visualizing Degradation & Troubleshooting
To better understand the factors affecting stability and the workflow for addressing issues, refer to the diagrams below.
Caption: Key factors leading to aminotetralin degradation.
Caption: Troubleshooting workflow for storage-related issues.
Experimental Protocol: Preparation and Storage of Stock Solution
This protocol outlines a self-validating system for preparing a 10 mM stock solution of 2-Aminotetralin in DMSO, minimizing degradation risk.
Objective: To prepare a concentrated stock solution for long-term storage and use in downstream applications.
Materials:
-
2-Aminotetralin (liquid)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with tubing setup
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
Procedure:
-
Safety First: Conduct all manipulations of the neat compound and DMSO in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Solvent Preparation: Before opening the compound, purge the anhydrous DMSO by bubbling inert gas through it for 10-15 minutes. This displaces dissolved oxygen that could oxidize the aminotetralin.[1][3]
-
Solution Preparation:
-
Visual Inspection: Hold the vial up to a light source. The solution should be clear and colorless. Any discoloration or particulate matter is a sign of a problem (see Troubleshooting Guide).
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in appropriately labeled, tightly sealed vials (amber vials are preferred).
-
Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the vial with inert gas for 5-10 seconds. This creates a protective, oxygen-free atmosphere above the solution.[4]
-
Storage: Tightly seal the vials and place them in a labeled secondary container. Store immediately at -20°C, protected from light.[1][3]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°C[1][2][3] Short-Term (In-Use): On ice[1] | Minimizes rates of chemical degradation and preserves compound integrity.[1] |
| Atmosphere | Store neat compound in a tightly sealed container.[7] Prepare solutions with inert gas-purged solvents and store aliquots under an inert gas (Argon/Nitrogen) headspace.[1][3][4] | The amine group is susceptible to oxidation by atmospheric oxygen, leading to degradation.[1][4] |
| Light | Protect from light. Store in amber vials or in a dark freezer box.[1][8] | Prevents potential photodegradation, a common issue for complex organic molecules.[9][10] |
| Container | Use tightly sealed, compatible containers such as borosilicate glass (amber preferred) or high-density polyethylene (HDPE).[6][8] | Prevents contamination, solvent evaporation, and exposure to atmospheric moisture and oxygen.[1][6] |
| Handling | Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the primary stock.[1] | Minimizes compound exposure to ambient conditions and temperature fluctuations that can cause degradation.[1] |
References
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
-
Baystate Health. (2023). Medication Storage Temperature Guidelines - What is Safe? Available from: [Link]
-
Industrias Plásticas Triana. (2020). The most suitable materials for the preservation of medicines. Available from: [Link]
-
Reddit. (2018). "Store under Argon". r/labrats. Available from: [Link]
-
MSF Medical Guidelines. Drug quality and storage. Available from: [Link]
-
Wikipedia. 2-Aminotetralin. Available from: [Link]
-
National Center for Biotechnology Information. (2024). An Overview of Degradation Strategies for Amitriptyline. PMC. Available from: [Link]
-
A3P. Packaging - How to store highly sensitive drugs? Functional coatings. Available from: [Link]
-
European Medicines Agency. Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. Available from: [Link]
-
Specialist Pharmacy Service. (2022). Storing medicines at ambient temperatures. NHS. Available from: [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. Available from: [Link]
-
GMP Insiders. Stability Storage Conditions In Pharma Industry. Available from: [Link]
-
Leibniz-Institut für Photonische Technologien e.V. When Medications Are Sensitive to Light. Available from: [Link]
-
Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Available from: [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? Available from: [Link]
-
S Jones Containers. Key Considerations When Selecting A Unit for Chemical Storage. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Effect of Intralipid, amino acids, container, temperature, and duration of storage on vitamin stability in total parenteral nutrition admixtures. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC. Available from: [Link]
-
MDPI. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Available from: [Link]
-
National Center for Biotechnology Information. Stability of antibiotics and amino acids in two synthetic L-amino acid solutions commonly used for total parenteral nutrition in children. PubMed. Available from: [Link]
-
Maibach, H.I. & Langner, M.D. (2009). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive. Skinmed. Available from: [Link]
-
National Center for Biotechnology Information. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Stability of Aminophylline Injection in Three Parenteral Nutrient Solutions. PubMed. Available from: [Link]
-
ResearchGate. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it? Available from: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]
-
ResearchGate. (2017). Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. Available from: [Link]
-
MDPI. (2022). Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. Available from: [Link]
-
ResearchGate. (2024). An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Reliability, stability during long-term storage, and intra-individual variation of circulating levels of osteopontin, osteoprotegerin, vascular endothelial growth factor-A, and interleukin-17A. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. reddit.com [reddit.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 9. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Low Signal in Dopamine Receptor Binding Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dopamine Receptor Binding Assays. As Senior Application Scientists, we understand that achieving a robust and reproducible signal is paramount to the success of your research. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered in the field: low signal. Here, we move beyond simple checklists to explain the underlying principles and provide a logical framework for troubleshooting.
At-a-Glance: Initial Troubleshooting Flowchart
Before diving into specific issues, this flowchart provides a high-level overview of the troubleshooting process for low signal in your dopamine receptor binding assay.
Caption: Initial troubleshooting decision tree for low signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My total counts (CPM/DPM) are very low. What should I investigate first?
A low total signal suggests a fundamental issue with one of the core components of your assay. Let's break down the potential culprits.
Possible Cause 1: Inactive or Degraded Radioligand
-
Expertise & Experience: Radioligands, particularly those labeled with Iodine-125, have a limited shelf-life and are sensitive to degradation. Tritiated compounds are generally more stable but should still be handled with care.[1] A decrease in radiochemical purity can lead to a significant drop in signal.
-
Troubleshooting Steps:
-
Verify Radioligand Age and Storage: Check the manufacturing date and recommended use-by date.[1] Ensure it has been stored at the correct temperature and protected from light.
-
Assess Purity: If you have access to the appropriate equipment, consider running a purity check via HPLC.[2] A radiochemical purity of >90% is typically recommended.[3]
-
Purchase Fresh Radioligand: If the radioligand is old or has been stored improperly, the most straightforward solution is to obtain a fresh batch.
-
Possible Cause 2: Insufficient Receptor Number in Membrane Preparation
-
Expertise & Experience: The density of your target dopamine receptor in the prepared cell membranes or tissue homogenates is critical. Low receptor expression in the source material or loss of receptors during preparation will directly result in a lower signal.[4]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: If using a cell line, ensure it is the correct clone and that receptor expression has been validated, for example, by Western Blot or qPCR.[5][6] For tissues, consider the specific brain region and its known dopamine receptor density.
-
Optimize Membrane Preparation: Review your protocol. Ensure all steps are performed on ice or at 4°C to minimize protease activity.[7] Consider adding a protease inhibitor cocktail to your homogenization buffer.[8]
-
Quantify Protein Concentration: Accurately determine the protein concentration of your membrane preparation using a standard method like a Bradford assay.[9] A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this may need to be optimized.[3]
-
Possible Cause 3: Suboptimal Assay Conditions
-
Expertise & Experience: Receptor-ligand binding is a dynamic process influenced by temperature, pH, and ionic strength.[10][11] Deviations from optimal conditions can prevent the binding from reaching equilibrium.
-
Troubleshooting Steps:
-
Verify Buffer Composition and pH: Ensure your assay buffer is correctly prepared and the pH is within the optimal range for your specific dopamine receptor subtype, typically around 7.4.[9][11]
-
Optimize Incubation Time and Temperature: While room temperature is common, some assays may benefit from incubation at 30°C or 37°C.[12] However, higher temperatures can also increase protein degradation.[13] Run a time-course experiment to ensure you are incubating long enough to reach equilibrium.[14]
-
Possible Cause 4: Scintillation Counting Errors
-
Expertise & Experience: Issues with the scintillation counter or the cocktail can lead to artificially low readings. Quenching, where the energy of the beta particle is absorbed by contaminants, is a common problem.[15]
-
Troubleshooting Steps:
-
Check Scintillation Fluid Compatibility: Ensure your scintillation cocktail is compatible with your filter type and assay buffer.
-
Dry Filters Thoroughly: Before adding the scintillation cocktail, make sure the filters are completely dry.[1]
-
Run Instrument Diagnostics: Use standards to check the efficiency and calibration of your scintillation counter.[16] Be aware that oxygen can act as a quenching agent.[17]
-
Q2: My total binding is acceptable, but my specific binding is very low. What does this indicate?
This classic problem points towards high non-specific binding (NSB). NSB is the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[3] Ideally, NSB should be less than 50% of the total binding.[3]
Troubleshooting Decision Tree for High Non-Specific Binding
Caption: Step-by-step troubleshooting for high non-specific binding.
Detailed Troubleshooting for High NSB:
-
Reduce Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased NSB. A good starting point is a concentration at or below the Kd.[1][18]
-
Pre-treat Filters: Glass fiber filters can be "sticky." Pre-soaking them in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.[9]
-
Optimize Wash Steps:
-
Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the filters and in the membrane preparation.[3]
-
Verify the Displacer: For determining NSB, a high concentration of an unlabeled ligand that is structurally different from the radioligand is often used to displace only the specific binding.[1] Ensure you are using a saturating concentration of a well-validated displacer for your receptor subtype (e.g., 10 µM (+)-butaclamol).[9][19]
Key Experimental Protocols & Data
Protocol: Standard Membrane Preparation from Cell Culture
This protocol describes the preparation of a crude membrane fraction from cultured cells expressing dopamine receptors.
-
Cell Harvesting: Harvest cells and place them in an ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a Polytron on a low setting.[9] All steps should be performed on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a suitable storage buffer (e.g., 50 mM Tris, pH 7.4 with 10% glycerol).[9] Determine the protein concentration, aliquot, and store at -80°C.[9]
Data Presentation: Common Radioligands for Dopamine Receptors
The choice of radioligand is critical for a successful binding assay.[20] The table below provides the reported equilibrium dissociation constants (Kd) for several common radioligands.
| Radioligand | Receptor Subtype | Reported Kd (nM) |
| [³H]Spiperone | D2 | 0.02 - 0.23 |
| [³H]Spiperone | D3 | 0.39 - 0.58 |
| [³H]SCH23390 | D1-like | ~1-3 |
| [¹²⁵I]Iodospiperone | D2 | 0.51 |
| [¹²⁵I]Iodospiperone | D3 | 0.1 |
Source: BenchChem Technical Support Team[9]
Visualizing the Process: Experimental Workflow and Signaling
Dopamine Receptor Binding Assay Workflow
Caption: A typical workflow for a dopamine receptor radioligand binding assay.
Simplified Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade following D2 dopamine receptor activation.[21]
By systematically addressing each potential point of failure, from the integrity of your reagents to the specifics of your assay protocol, you can effectively troubleshoot and resolve issues of low signal in your dopamine receptor binding assays.
References
-
Djordjevic, T., et al. (2017). Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(10), 985–997. [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. In Receptor Signal Transduction Protocols (pp. 3-24). Humana Press. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Prozomix. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Wick, M. R., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 666. [Link]
-
Djordjevic, T., et al. (2017). Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. Scientific Reports, 7(1), 7621. [Link]
-
Hill, S. J. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]
-
Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145689. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Schlecht, J., et al. (2012). Optimizing the Expression of Human Dopamine Receptors in Escherichia coli. International Journal of Molecular Sciences, 13(7), 8908–8927. [Link]
-
Neame, K. D. (1978). Sources of error in the channels ratio method for efficiency determination in liquid scintillation counting. Analytical Biochemistry, 91(1), 323-339. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Strange, P. G. (1995). pH Dependence of Ligand Binding to D2 Dopamine Receptors. Journal of Neurochemistry, 64(4), 1826-1833. [Link]
-
Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 16(5), 28-38. [Link]
-
Assay Development and Screening Technologies. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Assay Development and Screening Technologies. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Burt, D. R., Creese, I., & Snyder, S. H. (1976). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 73(11), 3955-3959. [Link]
-
Conway, W. D., & Grace, A. J. (1964). LIQUID SCINTILLATION COUNTING ERRORS DUE TO OXYGEN-QUENCHING OF SAMPLES PREPARED BY THE OXYGEN-FLASK COMBUSTION PROCEDURE. Analytical Biochemistry, 9(4), 487-489. [Link]
-
ResearchGate. (2015). Why does radioligand binding does not reach equilibrium?. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
Newman-Tancredi, A., et al. (2007). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 150(5), 635–647. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. pH dependence of ligand binding to D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sources of error in the channels ratio method for efficiency determination in liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LIQUID SCINTILLATION COUNTING ERRORS DUE TO OXYGEN-QUENCHING OF SAMPLES PREPARED BY THE OXYGEN-FLASK COMBUSTION PROCEDURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. pnas.org [pnas.org]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Alkylation of 2-Aminotetralins
Welcome to the technical support center dedicated to the N-alkylation of 2-aminotetralins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of N-substituted 2-aminotetralin derivatives. These compounds are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1][2][3]
This resource is structured to address common challenges and provide practical, field-proven solutions to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 2-aminotetralins and offers a systematic approach to resolving them.
Issue 1: Low or No Conversion of the Starting 2-Aminotetralin
Question: My N-alkylation reaction is showing very low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
Answer: Low conversion is a frequent challenge in N-alkylation reactions.[4] Several factors related to your substrates, reagents, or reaction conditions could be contributing to this problem. Here is a step-by-step troubleshooting guide:
-
Assess Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your 2-aminotetralin, alkylating agent, solvent, and base. Impurities can poison catalysts or interfere with the reaction.[4][5]
-
Stoichiometry: Carefully verify the molar ratios of your reactants. For direct alkylation with alkyl halides, a slight excess of the alkylating agent may be necessary. However, for reductive amination, the stoichiometry between the amine, carbonyl compound, and reducing agent is critical.[5][6]
-
-
Evaluate Reaction Conditions:
-
Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[4][7] If your reaction is sluggish at room temperature, consider incrementally increasing the temperature. Be mindful that excessively high temperatures can lead to substrate decomposition or unwanted side reactions.[8]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for N-alkylation with alkyl halides as they can stabilize charged intermediates.[4][7] For reductive amination, solvents like methanol, ethanol, or dichloromethane are often employed.[9] Ensure your reactants, including the base, are soluble in the chosen solvent.[4][10]
-
Base (for alkyl halide method): The base is essential for deprotonating the amine or neutralizing the acid formed during the reaction.[5] If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][10] For less reactive systems, a strong base like sodium hydride (NaH) might be necessary, although this requires careful handling and anhydrous conditions.[7]
-
-
Consider the Reactivity of the Alkylating Agent:
-
Leaving Group (for alkyl halide method): The reactivity of the alkyl halide is dependent on the leaving group, following the trend I > Br > Cl.[6] If you are using an alkyl chloride and experiencing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[11]
-
Steric Hindrance: Significant steric bulk on either the 2-aminotetralin or the alkylating agent can impede the reaction.[6] In such cases, higher temperatures or longer reaction times may be necessary.
-
Issue 2: Over-alkylation Leading to a Mixture of Products
Question: My reaction is producing a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a classic problem in the N-alkylation of amines, as the mono-alkylated product is often more nucleophilic than the starting primary amine.[6][12][13]
-
Stoichiometry Control: Using a large excess of the 2-aminotetralin compared to the alkylating agent can statistically favor mono-alkylation.[6][8] However, this can be atom-inefficient and may require challenging chromatographic separation of the product from the unreacted starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance, via a syringe pump, helps to maintain a low concentration of the electrophile. This minimizes the chance of the more reactive secondary amine product reacting further.[6]
-
Employ Reductive Amination: This is often the most effective strategy to achieve selective mono-alkylation.[6][14] The reaction proceeds via the formation of an imine intermediate between the 2-aminotetralin and an aldehyde or ketone, which is then reduced in situ. This method avoids the direct use of reactive alkyl halides and the associated over-alkylation issues.[15]
Caption: Decision workflow for troubleshooting over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for the N-alkylation of 2-aminotetralins: direct alkylation with alkyl halides or reductive amination?
A1: While direct alkylation with alkyl halides is a classical approach, reductive amination is often the preferred method for the controlled and selective N-mono-alkylation of 2-aminotetralins .[6][14][15] This preference is due to the inherent issue of over-alkylation with the alkyl halide method.[13][16] Reductive amination offers greater control and typically results in cleaner reaction profiles and higher yields of the desired secondary amine.[15] However, if the desired product is a tertiary or quaternary amine, direct alkylation with an excess of the alkylating agent is a more direct route.[13]
Q2: What are the best reducing agents for the reductive amination of 2-aminotetralins?
A2: Several reducing agents can be employed for reductive amination. The choice often depends on the scale of the reaction, the sensitivity of the functional groups present in the molecule, and the desired reaction conditions.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp.[9] | Inexpensive, readily available, mild. | Can reduce some sensitive carbonyl groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | More selective for imines over ketones/aldehydes. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temp. | Mild, effective, and does not require pH control. | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, H₂ balloon or Parr shaker | "Green" method with water as the only byproduct. | Requires specialized equipment, may reduce other functional groups. |
Q3: How can I purify my N-alkylated 2-aminotetralin derivative?
A3: The purification strategy will depend on the properties of your product and the impurities present.
-
Extraction: A standard aqueous workup is typically the first step. If your product is basic, you can wash the organic layer with a mild acidic solution (e.g., dilute HCl) to remove any unreacted starting amine, and then wash with a basic solution (e.g., saturated NaHCO₃) to remove any acidic byproducts. Be cautious, as your product may also be extracted into the acidic aqueous layer.
-
Flash Column Chromatography: This is the most common method for purifying N-alkylated 2-aminotetralins.[9] A typical mobile phase is a mixture of hexanes and ethyl acetate, often with a small amount of triethylamine (e.g., 1%) added to the eluent to prevent the basic amine product from streaking on the silica gel.[9]
-
Crystallization/Salt Formation: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a hydrochloride or other salt of the amine can facilitate purification by crystallization.[9]
Q4: Can I use alcohols directly as alkylating agents?
A4: Yes, using alcohols as alkylating agents is a greener and more atom-economical approach known as "hydrogen borrowing" or "auto-transfer" catalysis.[17][18] This method typically requires a transition metal catalyst (e.g., based on Ru, Ir, or Mn) to facilitate the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[19][20][21] The hydrogen atoms "borrowed" from the alcohol are then used to reduce the intermediate imine. The only byproduct of this process is water.[17][18]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable method for the selective mono-N-alkylation of 2-aminotetralins.
Caption: Workflow for reductive amination with STAB.
Step-by-Step Methodology:
-
To a round-bottom flask, add the 2-aminotetralin (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]
-
Horn, A. S., Grol, C. J., & Dijkstra, D. (1978). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Pharmacology, 52(3-4), 335-342. [Link]
- BenchChem. (2025).
-
Ye, R. D., & Li, C. J. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Perry, C. W., et al. (2019). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 10(10), 4353-4366. [Link]
-
Feenstra, M. G., et al. (1986). 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity. Journal of Medicinal Chemistry, 29(9), 1815-1821. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Perry, C. W., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(3), 115262. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. BenchChem.
-
Wang, L. M., et al. (2018). A mixture of two photocatalysts enables rapid N-alkylation of amines with alcohols under light irradiation. Chemical Communications, 54(72), 10146-10149. [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Boukattaya, M., et al. (2022). Reaction conditions for N-alkylation. ResearchGate. [Link]
-
Ma, Z. G., et al. (2018). Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
- BenchChem. (2025).
-
Kaur, M., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(15), 10246-10257. [Link]
-
Bera, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(10), 6537-6552. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of Organic Chemistry, 58(1), 98-105. [Link]
-
Chen, Z., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3073-3077. [Link]
-
Das, S., et al. (2007). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, (40), 4172-4174. [Link]
- BenchChem. (2025).
-
Bermejo-López, A., et al. (2019). N-Alkylation with two different alcohols, and monomethylation of unprotected α-amino acids. ResearchGate. [Link]
-
Bera, M., et al. (2021). Proposed mechanism for catalyst-free-like air-initiated N-alkylation reactions. ResearchGate. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Hanson, A. M., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 2598-2605. [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1836-1851. [Link]
-
Wang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][22]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(48), 5357-5360. [Link]
-
Kim, J., & Lee, D. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 12(34), 6692-6700. [Link]
Sources
- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 2-Amino-5-methoxytetralin
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of 2-amino-5-methoxytetralin. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for conducting forced degradation studies. Our goal is to equip you with the foundational knowledge and practical steps required to predict, identify, and characterize the degradation pathways of this molecule under various stress conditions.
Forced degradation or stress testing is a critical component of the drug development process, providing essential information on a molecule's intrinsic stability.[1][2] These studies help in elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods, which are fundamental for ensuring the safety and efficacy of a final drug product.[1][3]
General Workflow for Forced Degradation Studies
Before delving into specific stress conditions, it's crucial to have a high-level understanding of the experimental workflow. The process is systematic: expose the drug substance to a range of exaggerated conditions, analyze the stressed samples against a control, and identify any resulting degradation products.
Caption: General experimental workflow for a forced degradation study.
FAQs: Hydrolytic Degradation (Acidic & Alkaline Conditions)
Question 1: What are the likely sites of hydrolytic degradation on 2-amino-5-methoxytetralin?
Answer: Based on its chemical structure, 2-amino-5-methoxytetralin (a secondary amine attached to a tetralin ring with a methoxy group) is relatively stable to hydrolysis. The two primary sites to consider are the methoxy ether linkage and the C-N bond of the amine.
-
Methoxy Group (C-O Bond): Ether linkages are generally stable but can be cleaved under harsh acidic conditions, typically requiring strong acids like HBr or HI at high temperatures, which are beyond the scope of standard forced degradation tests. Under typical ICH conditions (e.g., 0.1 M to 1 M HCl), significant cleavage is not expected.
-
Amine Group (C-N Bond): The C-N bond in an aliphatic amine is very stable and not susceptible to hydrolysis. While studies on other molecules like glycosyl amines show that acidic conditions can promote facile hydrolysis[4], the aminotetralin structure lacks the hemiaminal functionality that makes those compounds labile.
Therefore, under standard hydrolytic stress testing, 2-amino-5-methoxytetralin is expected to show high stability. Any observed degradation would be minimal and likely indicate an issue with the experimental setup or a secondary, non-hydrolytic reaction.
Question 2: My acid-stressed sample shows a small, unexpected peak in the chromatogram. What could be the cause?
Answer: If you observe a minor peak under acidic conditions, consider these possibilities:
-
Impurity in the Starting Material: The peak may have been present at a low level in the unstressed sample and is now more apparent as the main peak slightly decreases. Always run a control sample alongside your stressed samples.
-
Reaction with Solvent: If your solvent contains impurities (e.g., aldehydes in methanol), these could react with the primary amine under acidic catalysis to form imine adducts.
-
Oxidative Degradation: If the experiment was not conducted under an inert atmosphere (e.g., nitrogen), dissolved oxygen could cause minor oxidation, which can sometimes be accelerated by pH changes.
-
Salt Formation: Ensure you are comparing apples to apples. If you are using the hydrochloride salt of the amine, dissolving it in a basic solution will form the free base, which may have a slightly different retention time. Conversely, using the free base and stressing with acid will form the corresponding salt in situ.
Troubleshooting Step: Re-run the experiment using high-purity, sparged solvents (to remove oxygen) and ensure your control sample is handled identically to the stressed samples, minus the stressor.
Protocol: Hydrolytic Stress Testing
This protocol is designed to assess the stability of 2-amino-5-methoxytetralin in acidic and alkaline solutions.
Materials:
-
2-amino-5-methoxytetralin (or its HCl salt[5])
-
Methanol (HPLC grade)
-
Purified Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Heating block or water bath capable of maintaining 60°C ± 2°C
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-amino-5-methoxytetralin at approximately 1 mg/mL in a 50:50 methanol:water mixture.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 1 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the flask in a heating bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Alkaline Stress:
-
Repeat the process from step 2, but use 1 M NaOH to achieve a final base concentration of 0.1 M.
-
-
Neutral Hydrolysis (Control):
-
Repeat the process, but add only purified water instead of acid or base.
-
-
Sample Quenching & Analysis:
-
For each aliquot, immediately cool to room temperature.
-
Neutralize the sample: add an equimolar amount of NaOH to the acidic samples and HCl to the alkaline samples.
-
Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze immediately using a validated stability-indicating HPLC method.
-
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | HCl | 0.1 M | 60°C | 24 hours |
| Alkaline Hydrolysis | NaOH | 0.1 M | 60°C | 24 hours |
| Neutral Hydrolysis | Water | N/A | 60°C | 24 hours |
| Table 1: Recommended starting conditions for hydrolytic stress testing. |
FAQs: Oxidative Degradation
Question 1: What are the most probable pathways for oxidative degradation of 2-amino-5-methoxytetralin?
Answer: The molecule has several sites susceptible to oxidation, making this a critical stress condition to evaluate. The primary targets are the amino group and the benzylic carbons of the tetralin ring.
-
N-Oxidation: The primary amine is readily oxidized. Initial oxidation can form a hydroxylamine, which can be further oxidized to a nitroso or nitro compound.
-
Oxidative Deamination: The amine could be oxidized to an imine, which is then hydrolyzed to a ketone, yielding 5-methoxy-2-tetralone.
-
Benzylic Oxidation: The C-H bonds at the benzylic positions (C1 and C4) are activated by the adjacent aromatic ring. Oxidation here would lead to the formation of corresponding ketones (tetralones).
-
Aromatic Ring Oxidation: The electron-rich aromatic ring (activated by the methoxy group) could undergo hydroxylation to form phenolic derivatives.
-
O-Demethylation: The methoxy group could be cleaved to form a phenol.
Caption: Potential oxidative degradation pathways for the molecule.
Question 2: My oxidative stress experiment resulted in almost 100% degradation of the parent compound immediately. How can I achieve the target degradation of 5-20%?
Answer: This is a common issue indicating that your stress conditions are too harsh. The goal of forced degradation is to achieve partial degradation to characterize the primary degradation products, not to destroy the molecule completely.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: If you used 30% H₂O₂, decrease it significantly. Start with 3% and if that is still too strong, go down to 0.3% or even 0.1%.
-
Lower the Temperature: Conduct the experiment at room temperature or even in an ice bath (0-4°C) to slow the reaction rate.
-
Shorten the Exposure Time: Instead of hours, take time points in minutes (e.g., 5, 15, 30, 60 minutes).
-
Change the Oxidant: If H₂O₂ proves difficult to control, consider using a milder oxidant like AIBN or subject the sample to atmospheric oxygen under light and heat.
The key is to titrate the conditions to find a combination of concentration, temperature, and time that yields approximately 5-20% degradation of the parent drug.
Protocol: Oxidative Stress Testing
Materials:
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Other materials as listed in the hydrolytic protocol
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution as described previously.
-
Oxidative Stress:
-
In a volumetric flask protected from light (e.g., wrapped in foil), add a known volume of the stock solution.
-
Add a volume of 30% H₂O₂ to achieve a final concentration of 3%. Note: This is a starting point and may need to be adjusted significantly.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 30 min, 1, 2, 4, 8 hours).
-
-
Sample Quenching & Analysis:
-
There is no universal quenching agent for H₂O₂ that doesn't risk creating new artifacts. The most reliable method is to stop the reaction by significant dilution with the mobile phase immediately before injection.
-
Dilute the sample to the target analytical concentration.
-
Analyze immediately by HPLC.
-
| Degradant | Potential Mass Shift (from Parent Free Base, C₁₁H₁₅NO, MW: 177.24) |
| N-Hydroxylamine | +16 Da (Addition of O) |
| Nitroso | +14 Da (Addition of O, loss of 2H) |
| 5-Methoxy-2-tetralone | -1 Da (Loss of NH₃, addition of O) |
| Benzylic Ketone | +14 Da (Addition of O, loss of 2H) |
| Phenolic Derivative | +16 Da (Addition of O) |
| Table 2: Expected mass shifts for potential oxidative degradants. |
FAQs: Thermal and Photolytic Degradation
Question 1: What should I consider when designing a thermal degradation study?
Answer: Thermal degradation should be assessed on both the solid drug substance and the drug in solution to cover different scenarios.[6]
-
Solid State: Place the solid powder in a controlled-humidity oven at temperatures incrementally higher than those used for accelerated stability testing (e.g., start at 60°C, then 80°C, 100°C). The goal is to find the onset temperature for degradation.
-
Solution State: Use the same solution prepared for hydrolytic studies (in 50:50 methanol:water) and heat it. This tests the stability of the molecule in a solvated state, which can be different from the solid crystal lattice.
-
Melting Point: Be aware of the compound's melting point. Degradation often accelerates significantly once the compound melts.
For aminotetralin structures, thermal stability is generally high. Degradation, when it occurs, might involve complex reactions like dimerization or ring cleavage, but this typically requires very high temperatures.[7][8]
Question 2: My photostability study shows no degradation. Is this sufficient?
Answer: If you followed the conditions specified in ICH Q1B and observed no significant degradation (<1-2%), it suggests the molecule is photostable. However, to ensure your experimental system is valid, you must include a positive control or demonstrate that your analytical method is capable of detecting photodegradation products.
Troubleshooting & Validation:
-
Use a Photolabile Control: Analyze a known photolabile compound (e.g., nifedipine) under the same conditions to prove your light chamber is functioning correctly.
-
Solution vs. Solid: Test for photodegradation in solution as well as in the solid state. Photodegradation pathways can be solvent-mediated.
-
Forced Photodegradation: If no degradation is seen under standard conditions, you can try more extreme measures to probe for vulnerabilities, such as using a different solvent system that might promote degradation or increasing the light intensity/duration beyond ICH guidelines. This is not for regulatory submission but for scientific understanding. Potential photodegradation pathways could involve radical-based oxidation of the amine or benzylic positions.[9]
Protocol: Thermal & Photolytic Stress
Thermal Stress (Solid):
-
Place a thin layer of 2-amino-5-methoxytetralin powder in an open glass vial.
-
Place the vial in an oven at 80°C.
-
At time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.
Photolytic Stress (Solution):
-
Prepare a 1 mg/mL solution as described previously.
-
Place the solution in a quartz cuvette or a photostability chamber.
-
Expose the sample to light conditions as specified in ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Run a dark control sample (wrapped in foil) in parallel under the same temperature conditions.
-
Analyze samples at the end of the exposure.
References
- MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride-SDS. [URL: https://www.medchemexpress.
- ResearchGate. Thermal decomposition of aminotetrazoles | Request PDF. [URL: https://www.researchgate.net/publication/229986326_Thermal_decomposition_of_aminotetrazoles]
- Momose, T., Ohkura, Y., & Goya, S. (1955). Studies of tetralin derivatives. II. Ultraviolet spectra of hydroxytetralins and hydroxytetralons. Pharmaceutical Bulletin, 3(6), 401-406. [URL: https://doi.org/10.1248/cpb1953.3.401]
- MedCrave online. (2016). Forced Degradation Studies. [URL: https://medcraveonline.
- ResearchGate. Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. [URL: https://www.researchgate.net/publication/233857398_Mechanism_and_Kinetics_of_the_Thermal_Decomposition_of_5-Aminotetrazole]
- Elsevier. Thermal decomposition of aminotetrazoles. Part 1. 5Aminotetrazole. [URL: https://www.electronicsandbooks.com/eab1/manual/Therm/TCA/tca02299.pdf]
- MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride-COA. [URL: https://www.medchemexpress.com/COA/146345.html]
- CymitQuimica. (S)-2-Amino-5-methoxytetralin HCl. [URL: https://cymitquimica.com/s-2-amino-5-methoxytetralin-hcl-en]
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [URL: https://www.biopharmaspec.
- Roman, I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11006592/]
- BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [URL: https://www.biopharminternational.
- National Institutes of Health. (2019). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6354432/]
- PubChem. (s)-2-amino-5-methoxytetralin hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12280573]
- CymitQuimica. 2-Amino-5-methoxytetralin. [URL: https://cymitquimica.com/2-amino-5-methoxytetralin-en]
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2014-7-1-19.html]
- University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [URL: https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1021&context=ce_etds]
- Lab901. (s)-2-Amino-5-methoxytetralin (hydrochloride). [URL: https://www.lab901.com/products/s-2-amino-5-methoxytetralin-hydrochloride]
- MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride | Drug Intermediate. [URL: https://www.medchemexpress.com/s-2-amino-5-methoxytetralin-hydrochloride.html]
- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. [URL: https://patents.google.
- ChemicalBook. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51010003.htm]
- RSC Publishing. Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43666f]
- PubMed. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. [URL: https://pubmed.ncbi.nlm.nih.gov/15857211/]
- ResearchGate. Photodegradation study of some triazine-type herbicides. [URL: https://www.researchgate.net/publication/229048325_Photodegradation_study_of_some_triazine-type_herbicides]
- PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [URL: https://pubmed.ncbi.nlm.nih.gov/11499913/]
- Wikipedia. Tetralin. [URL: https://en.wikipedia.org/wiki/Tetralin]
- Jigs Chemical. (S)-2-Amino-5-methoxytetralin (S)-mandelate. [URL: https://www.jigschemical.
- ChemicalBook. 2-AMINO-5-METHOXYTETRALIN - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_4018-91-1.htm]
- National Institutes of Health. (2024). Lifitegrast Degradation: Products and Pathways. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10891500/]
- ResearchGate. Regulation of tetralin biodegradation genes | Request PDF. [URL: https://www.researchgate.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Challenges in the synthesis of Rotigotine from its precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Rotigotine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this non-ergoline dopamine agonist. Here, we address common challenges encountered in the laboratory, providing field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from precursor selection to final product purification.
I. Troubleshooting Guide
This section addresses specific, practical problems that may arise during the synthesis of Rotigotine. Each entry details the potential causes and provides step-by-step corrective actions.
Question 1: My chiral synthesis step is producing low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantiomeric excess for the crucial (S)-aminotetralin intermediate is a primary challenge in Rotigotine synthesis.[1] Low stereoselectivity typically points to issues with the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation: Chiral catalysts, such as phosphoric acids used in asymmetric reductive aminations, are sensitive to air and moisture.[2]
-
Protocol:
-
Ensure the chiral catalyst is fresh and has been stored under an inert atmosphere (Nitrogen or Argon).
-
If catalyst activity is suspect, perform a small-scale control reaction with a previously validated batch of starting materials.
-
Consider catalyst loading. While catalytic, an insufficient amount may lead to a more dominant, non-selective background reaction. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%) to assess the impact on ee.
-
-
-
Presence of Water: Moisture can hydrolyze reagents and interfere with the catalytic cycle.
-
Protocol:
-
Dry all solvents and reagents rigorously before use. Toluene, a common solvent for this reaction, should be distilled over a suitable drying agent.
-
Use molecular sieves (ensure they are properly activated) in the reaction mixture to scavenge any trace amounts of water.[3]
-
Conduct the reaction under a strictly inert atmosphere from start to finish.
-
-
-
Sub-optimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.
-
Protocol:
-
Maintain a consistent and accurate temperature. The conversion of 5-methoxytetralone to the secondary amine using a Hantzsch ester and chiral phosphoric acid catalyst is typically performed at room temperature.[3]
-
Run a temperature screening study (e.g., at 0°C, RT, and 40°C) to determine the optimal balance between reaction rate and enantioselectivity for your specific setup.
-
-
Question 2: I'm observing significant byproducts from over-alkylation on the secondary amine. How can I improve the selectivity of N-alkylation?
Answer:
The alkylation of the secondary amine intermediate can lead to the formation of quaternary ammonium salts or multiple alkylations, complicating purification and reducing yield.[3] Control over stoichiometry and reactivity is key.
Potential Causes & Solutions:
-
Excessive Alkylating Agent: Using a large excess of the alkylating agent (e.g., propyl bromide or 2-(2-thienyl)ethyl tosylate) will drive the reaction towards over-alkylation.
-
Protocol:
-
Carefully control the stoichiometry. Start with 1.05 to 1.1 equivalents of the alkylating agent.
-
Employ slow, dropwise addition of the alkylating agent to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, favoring mono-alkylation.
-
-
-
Reaction Conditions are Too Harsh: High temperatures can increase the rate of the undesired second alkylation.
-
Protocol:
-
Perform the alkylation at the lowest practical temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Choose a base that is strong enough to deprotonate the secondary amine but is sterically hindered to minimize side reactions. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.
-
-
Question 3: My final O-demethylation step with BBr₃ or HBr is giving a low yield and multiple degradation products. What can I do?
Answer:
Cleavage of the aryl methyl ether to yield the phenolic hydroxyl group of Rotigotine is a critical final step. Reagents like boron tribromide (BBr₃) and hydrobromic acid (HBr) are powerful but can cause degradation if not controlled properly.[3]
Potential Causes & Solutions:
-
Extreme Reaction Temperature: BBr₃ reactions are highly exothermic and must be cooled to prevent side reactions and substrate decomposition.
-
Protocol:
-
Initiate the reaction at a very low temperature, such as –78 °C (dry ice/acetone bath).
-
Add the BBr₃ solution dropwise to the substrate solution in a suitable solvent like dichloromethane (DCM).
-
After the addition is complete, allow the reaction to warm slowly to the target temperature (e.g., -40 °C or room temperature) and monitor carefully.[3]
-
-
-
Workup Issues: Quenching the reaction improperly can lead to product degradation or re-methylation.
-
Protocol:
-
Quench the reaction by slowly and carefully adding methanol at a low temperature. This will consume excess BBr₃.
-
Follow with an aqueous workup to remove boron salts. Adjust the pH carefully to ensure the product, which is an amine, is in the correct form for extraction.
-
-
-
Alternative Reagents: If BBr₃ or HBr consistently proves too harsh, consider alternative demethylating agents.
-
Example: Aluminum chloride (AlCl₃) with a scavenger like ethanethiol can be an effective alternative for demethylation.[4]
-
Question 4: HPLC analysis shows my final product is contaminated with oxidative impurities. How do I prevent this?
Answer:
Rotigotine is highly susceptible to oxidation, especially when exposed to air, light, or heat.[][6] The phenolic hydroxyl group and the tertiary amine are both prone to oxidative degradation, forming impurities like N-oxides.[]
Potential Causes & Solutions:
-
Exposure to Atmospheric Oxygen: The primary cause of oxidation is exposure to air during the reaction, workup, purification, or storage.
-
Protocol:
-
Inert Atmosphere: Handle all solutions of Rotigotine and its precursors under an inert atmosphere (argon or nitrogen). This includes sparging solvents with inert gas before use.
-
Antioxidants: During workup and formulation, consider adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT). The Neupro® patch formulation itself contains sodium metabisulfite to prevent oxidative degradation.[7]
-
Storage: Store the final compound and sensitive intermediates under an inert atmosphere, protected from light, and at reduced temperatures (2-8°C).[8]
-
-
-
Photodegradation: Exposure to UV light can catalyze the formation of degradation products.[6]
-
Protocol:
-
Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.
-
Use amber glass vials for storage.
-
-
-
Presence of Metal Contaminants: Trace metals can catalyze oxidation reactions.
-
Protocol:
-
Ensure all glassware is scrupulously clean.
-
If using metal catalysts in prior steps, ensure they are thoroughly removed via filtration or extraction.[] Consider using a metal scavenger if contamination is suspected.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| Low Enantiomeric Excess | Inactive catalyst; presence of moisture. | Use fresh catalyst under inert gas; add activated molecular sieves.[2][3] | Chiral catalysts are often sensitive to air and water, which can poison the catalytic cycle or promote non-selective background reactions. |
| Over-alkylation | Excess alkylating agent; high temperature. | Use 1.05-1.1 eq. of alkylating agent via slow addition; lower reaction temperature.[3] | Slow addition maintains a low concentration of the electrophile, favoring mono-alkylation over the faster, second alkylation at higher concentrations. |
| Degradation during Demethylation | Reaction too hot; improper quench. | Add BBr₃ at -78°C and warm slowly; quench carefully with cold methanol.[3] | Lewis acid-mediated ether cleavage is highly exothermic; low temperatures control the reaction rate and prevent acid-catalyzed degradation of the sensitive aminotetralin core. |
| Oxidative Impurities | Exposure to air, light, or trace metals. | Work under inert atmosphere; protect from light; use antioxidants like sodium metabisulfite.[][6][7] | The electron-rich phenol and tertiary amine moieties in Rotigotine are readily oxidized. Excluding oxygen and light, and scavenging free radicals, is crucial for stability. |
II. Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes to (S)-Rotigotine?
Answer: Most modern syntheses of Rotigotine begin with 5-methoxy-2-tetralone. The key challenge is the stereoselective introduction of the amine at the C2 position. Two dominant strategies are employed:
-
Asymmetric Synthesis: This is the more elegant and efficient approach. It typically involves the direct asymmetric reductive amination of 5-methoxy-2-tetralone with an amine (like n-propylamine) using a chiral catalyst system. Chiral phosphoric acids paired with a Hantzsch ester as the reducing agent have proven effective in establishing the desired (S)-stereocenter with high enantioselectivity.[2] This avoids a resolution step, shortening the overall synthesis.[2]
-
Racemic Synthesis followed by Chiral Resolution: An older but still viable method involves a non-stereoselective reductive amination to produce a racemic mixture of the aminotetralin intermediate. This racemate is then resolved into its constituent enantiomers using a chiral resolving agent, such as L-tartaric acid or a chiral organic phosphonic acid, through diastereomeric salt crystallization.[2] The undesired (R)-enantiomer is discarded, which limits the theoretical maximum yield to 50%.[3]
Once the chiral intermediate, (S)-2-(N-propyl)amino-5-methoxytetralin, is obtained, the synthesis proceeds by N-alkylation with a 2-thienylethyl electrophile, followed by O-demethylation of the methoxy group to afford the final product.[2]
Diagram: Common Synthetic Pathway to Rotigotine
Caption: A generalized synthetic route to (S)-Rotigotine.
Question 2: Why is maintaining chiral purity essential for Rotigotine?
Answer: The pharmacological activity of Rotigotine is stereospecific. The therapeutic effect as a dopamine receptor agonist is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is considered an impurity and does not contribute to the desired clinical effect. Regulatory agencies like the FDA and EMA have stringent requirements for the enantiomeric purity of chiral drugs. Therefore, controlling the stereochemistry during synthesis is not just a matter of maximizing yield but is a critical quality attribute (CQA) essential for the drug's safety and efficacy.[9]
Question 3: What analytical methods are crucial for monitoring the synthesis and ensuring final product quality?
Answer: A robust analytical strategy is vital. The following methods are indispensable:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase HPLC method with UV detection is used to monitor reaction progress, assess the purity of intermediates and the final API, and quantify impurities.[8][10] Stability-indicating methods capable of separating Rotigotine from its known degradation products are essential.[6][8]
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the chiral intermediates and the final Rotigotine product, a specialized chiral HPLC method is required. This typically uses a column with a chiral stationary phase.[9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is used to confirm the identity of intermediates and the final product by their mass-to-charge ratio. It is also invaluable for identifying and characterizing unknown impurities and degradation products.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules at each stage, ensuring that the desired transformations have occurred.
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for diagnosing the source of impurities.
References
-
A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. (2023). Iraqi Academic Scientific Journals. [Link]
-
Identification and Characterization of Rotigotine Degradation Products. Prezi. [Link]
-
Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. (2024). PubMed. [Link]
-
Understanding the Chemical Properties of Rotigotine API. (2024). Qingmu Pharmaceutical. [Link]
- CN104130238A - Preparation method of rotigotine.
-
Rotigotine. (2017). LiverTox - NCBI Bookshelf. [Link]
-
Short Synthesis of Dopamine Agonist Rotigotine. (2024). ResearchGate. [Link]
-
The Chemistry of Relief: Rotigotine's Molecular Structure and Action. Acme Bioscience. [Link]
-
Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Side Effects of Neupro (Rotigotine). (2025). Biomedicus. [Link]
-
Rotigotine. PubChem - NIH. [Link]
-
Rotigotine (transdermal route) - Side effects & dosage. (2025). Mayo Clinic. [Link]
-
A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(1)/[11].pdf]([Link]11].pdf)
-
Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. (2021). PubMed. [Link]
-
Neupro, INN-Rotigotine. European Medicines Agency. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. medkoo.com [medkoo.com]
- 6. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedicus.gr [biomedicus.gr]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prezi.com [prezi.com]
- 11. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Asymmetric Synthesis of (S)-2-amino-5-methoxytetralin HCl
(S)-2-amino-5-methoxytetralin hydrochloride is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably the dopamine D2 agonist N-0923, which has been investigated for the treatment of Parkinson's disease. The stereochemistry at the C2 position is crucial for its biological activity, making enantiomerically pure (S)-2-amino-5-methoxytetralin HCl a valuable building block in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary asymmetric synthesis methods for this compound, offering insights into their efficiency, scalability, and underlying chemical principles to aid researchers in selecting the most suitable approach for their needs.
Introduction to Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry. For (S)-2-amino-5-methoxytetralin HCl, the main synthetic challenge lies in the stereoselective introduction of the amino group at the C2 position of the tetralone core. Historically, classical resolution of a racemic mixture was the go-to method. However, with the advancement of asymmetric synthesis, methods that directly generate the desired enantiomer, such as those employing chiral auxiliaries or biocatalysts, have become increasingly prevalent due to their higher efficiency and atom economy. This guide will delve into three such methods: classical chiral resolution, asymmetric induction via a chiral auxiliary, and a prospective biocatalytic approach.
Method 1: Classical Chiral Resolution with (S)-Mandelic Acid
This method relies on the synthesis of a racemic mixture of 2-amino-5-methoxytetralin, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Scientific Principle
The fundamental principle of chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can thus be separated by conventional techniques like crystallization. In this case, the racemic amine is reacted with an enantiomerically pure acid, (S)-mandelic acid, to form two diastereomeric salts: ((S)-amine)-((S)-mandelic acid) and ((R)-amine)-((S)-mandelic acid). Due to their different spatial arrangements, these salts exhibit different solubilities, allowing for the selective crystallization of one diastereomer. The desired enantiomer can then be recovered by treating the isolated salt with a base.
Experimental Protocol
Step 1: Synthesis of Racemic (±)-2-amino-5-methoxytetralin HCl
The synthesis of the racemic amine is typically achieved through reductive amination of 5-methoxy-2-tetralone.
-
To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as methanol, add an excess of aqueous ammonia.
-
The mixture is hydrogenated over a Raney Nickel catalyst at 70-80°C under a hydrogen atmosphere (2.9-3.9 bar).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude amine is dissolved in a suitable solvent and treated with HCl to precipitate the racemic hydrochloride salt.
Step 2: Diastereomeric Salt Formation and Resolution
-
The racemic (±)-2-amino-5-methoxytetralin HCl is neutralized to the free base.
-
The free base is dissolved in a suitable solvent, and a solution of (S)-mandelic acid (1.01 eq) is added.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.
-
The crystals of the ((S)-amine)-((S)-mandelic acid) salt are collected by filtration.
-
The isolated salt is then treated with an aqueous base to liberate the (S)-2-amino-5-methoxytetralin free base, which is subsequently converted to the hydrochloride salt.
Step 3: Racemization and Recycling of the Undesired (R)-enantiomer
A significant advantage of this method is the ability to racemize the undesired (R)-enantiomer from the mother liquor. The (R)-amine is isolated, and its solution in a high-boiling solvent like xylene is heated at 130°C over a Raney Cobalt catalyst under a hydrogen atmosphere (2.0-2.7 bar) to regenerate the racemic mixture, which can be reintroduced into the resolution process.[1]
Workflow Diagram
Caption: Chiral Resolution Workflow.
Method 2: Asymmetric Induction using a Chiral Auxiliary
This more modern approach introduces chirality early in the synthesis by using a chiral auxiliary, thus avoiding the need for a resolution step and the inherent 50% loss of material in the absence of a recycling process.
Scientific Principle
This method utilizes a chiral amine, R-(+)-α-phenylethylamine, to react with the prochiral 5-methoxy-2-tetralone. This reaction forms a chiral imine intermediate. The steric hindrance from the chiral auxiliary directs the subsequent reduction of the imine from a specific face, leading to the preferential formation of one diastereomer of the secondary amine. Removal of the chiral auxiliary then yields the desired enantiomerically enriched primary amine.
Experimental Protocol
Step 1: Formation of the Chiral Imine (Compound I)
-
A mixture of 5-methoxy-2-tetralone (1.0 eq), R-(+)-α-phenylethylamine (1.25 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap to remove water.[2]
-
The reaction is monitored until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude chiral imine.
Step 2: Diastereoselective Reduction (Compound II)
-
The crude imine is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is cooled to a low temperature (e.g., -30°C to 20°C), and a reducing agent like sodium borohydride is added portion-wise.[3]
-
The reaction is stirred until the imine is fully reduced.
-
The reaction is quenched, and the product, a diastereomerically enriched secondary amine, is extracted.
Step 3: Removal of the Chiral Auxiliary
-
The secondary amine is dissolved in a suitable solvent and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
-
This step cleaves the N-benzyl bond, removing the chiral auxiliary and yielding the desired (S)-2-amino-5-methoxytetralin.
-
The catalyst is filtered off, and the product is isolated and converted to its hydrochloride salt.
Workflow Diagram
Caption: Asymmetric Induction Workflow.
Method 3: Biocatalytic Reductive Amination (Prospective)
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. While a specific protocol for (S)-2-amino-5-methoxytetralin HCl is not widely published, the reductive amination of ketones is a well-established transformation for enzymes like amine dehydrogenases (AmDHs) and reductive aminases (RedAms).
Scientific Principle
These enzymes catalyze the direct conversion of a ketone to a chiral amine. The ketone and an amine source (typically ammonia) bind to the active site of the enzyme in a specific orientation. A hydride from a cofactor, usually NADPH or NADH, is then delivered to one face of the imine intermediate formed in situ, resulting in the formation of a single enantiomer of the amine product. The high stereoselectivity is a result of the precisely controlled three-dimensional arrangement of the substrates within the enzyme's active site.
Prospective Experimental Protocol
Step 1: Reaction Setup
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7-9), dissolve 5-methoxy-2-tetralone (1.0 eq).
-
Add an amine source, such as ammonium chloride or ammonium formate.
-
Add the cofactor (NADP+ or NAD+) and a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH), which regenerates the NADPH/NADH consumed in the main reaction.
-
Initiate the reaction by adding the amine dehydrogenase or reductive aminase enzyme.
Step 2: Reaction Execution and Monitoring
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, by measuring the consumption of the ketone and the formation of the amine product.
Step 3: Product Isolation and Purification
-
Once the reaction is complete, the enzyme is removed, typically by centrifugation or filtration.
-
The aqueous solution is extracted with an organic solvent to isolate the amine product.
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The crude product is then purified, for example, by column chromatography, and converted to the hydrochloride salt.
Workflow Diagram
Caption: Biocatalytic Reductive Amination Workflow.
Comparative Analysis
| Feature | Chiral Resolution | Asymmetric Induction | Biocatalytic Reductive Amination (Prospective) |
| Overall Yield | ~29% (without recycling)[1] | ~68.7%[3] | Potentially high |
| Enantiomeric Excess (ee) | >99.7%[1] | >99.9%[3] | Potentially >99% |
| Key Reagents | Racemic amine, (S)-mandelic acid | 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine, NaBH4, Pd/C | 5-methoxy-2-tetralone, Amine Dehydrogenase, Cofactor, NH3 |
| Scalability | Scalable, but recycling step adds complexity and cost | Good scalability | Potentially highly scalable, dependent on enzyme availability and stability |
| Atom Economy | Low (without recycling) | Moderate | High |
| Environmental Impact | Use of organic solvents and catalysts | Use of organic solvents, borohydride, and palladium | Generally lower, aqueous media, biodegradable catalyst |
| Advantages | Well-established, high ee, potential for recycling | High yield and ee in a more direct route | "Green" process, high selectivity, mild conditions |
| Disadvantages | Low theoretical yield, requires recycling for efficiency | Use of a stoichiometric chiral auxiliary, multi-step process | Requires specific enzyme, potential for enzyme inhibition |
Conclusion
The choice of synthetic method for (S)-2-amino-5-methoxytetralin HCl depends on the specific requirements of the project, including scale, cost, and environmental considerations.
-
Classical chiral resolution remains a viable, albeit less efficient, option, particularly if a robust process for racemizing and recycling the unwanted enantiomer is in place.
-
Asymmetric induction using a chiral auxiliary offers a significant improvement in yield and is a more direct route to the desired enantiomer, making it an attractive option for larger-scale synthesis.[2][3]
-
Biocatalytic reductive amination represents the future of chiral amine synthesis. Although a specific, optimized process for (S)-2-amino-5-methoxytetralin has yet to be widely reported, the potential for high selectivity, yield, and sustainability makes it a highly promising area for future research and development.
For researchers and drug development professionals, a thorough evaluation of these methods against their specific project goals is essential for the successful and efficient synthesis of this important chiral building block.
References
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.
- US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. Google Patents.
-
An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. ACS Publications. Available at: [Link]
Sources
A Researcher's Guide to Characterizing Novel Dopamine D2 Agonists: A Comparative Framework Using 2-amino-5-methoxytetralin
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the dopamine D2 receptor (D2R). While centered on the hypothetical analysis of 2-amino-5-methoxytetralin HCl, the principles, protocols, and comparative logic are broadly applicable to any new chemical entity in dopamine agonist drug discovery. We will benchmark this process against well-established D2R agonists: Bromocriptine, Ropinirole, and Pramipexole.
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for treating disorders like Parkinson's disease and hyperprolactinemia.[1][2][3][4][5][6] Agonists at this receptor mimic the action of endogenous dopamine, but their clinical utility is defined by a nuanced combination of affinity, efficacy, and selectivity.[1][2][3][4][5][6]
Recent research on derivatives of 2-amino-5-methoxytetralin has revealed that substitutions on the amino group can produce compounds with antagonist or even inverse agonist properties at the D2 receptor.[7] This highlights the sensitivity of the aminotetralin scaffold to structural modification and underscores the necessity of thorough experimental characterization to determine the precise pharmacological profile of a new analog like 2-amino-5-methoxytetralin HCl. This compound is also known as an intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist.[8]
Part 1: The Benchmark - Understanding Standard D2 Agonists
Before characterizing a novel compound, it is essential to establish a performance baseline using well-documented drugs. Bromocriptine (an ergot derivative), Ropinirole, and Pramipexole (both non-ergoline agonists) are widely used and provide a robust reference point.[1][2][3][4][5][6] Their key pharmacological parameters, particularly binding affinity (Ki) for the D2 receptor, are summarized below.
Table 1: Comparative Receptor Binding Affinities (Ki) of Standard Dopamine D2 Agonists
| Compound | D2 Ki (nM) | D3 Ki (nM) | D1 Ki (nM) | Selectivity Notes | Source(s) |
| Bromocriptine | ~8 | ~5 | ~440 | High selectivity for D2/D3 over D1. | [9] |
| Ropinirole | ~29 | - | >10,000 | Highly selective for D2-like receptors over D1. | [10] |
| Pramipexole | ~3.9 | ~0.5 | >10,000 | D3-preferring, with high affinity for D2. | [11] |
Note: Ki values can vary between studies based on experimental conditions (e.g., cell type, radioligand, temperature). The values presented are representative figures from the cited literature.
Part 2: Experimental Workflow for Characterizing 2-amino-5-methoxytetralin
The core of this guide is a two-stage experimental plan to determine the binding affinity and functional efficacy of our test compound.
Stage 1: In Vitro Receptor Binding Affinity
The first step is to determine if and how strongly 2-amino-5-methoxytetralin binds to the D2 receptor. This is achieved using a competitive radioligand binding assay.
Principle of the Assay: This assay measures the ability of an unlabeled test compound (2-amino-5-methoxytetralin) to displace a radioactive ligand (the "radioligand") that is known to bind to the D2 receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be converted to the binding affinity constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay).[12]
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well).
-
Add a single, fixed concentration of a D2-selective radioligand, typically near its Kd value (e.g., [³H]Spiperone or [³H]Raclopride).
-
Add serial dilutions of the unlabeled test compound, 2-amino-5-methoxytetralin HCl.
-
Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known D2 antagonist like haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate for a set time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of 2-amino-5-methoxytetralin to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Workflow Visualization: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Stage 2: In Vitro Functional Efficacy and Potency
Binding to the receptor does not guarantee activation. The next critical step is to determine whether 2-amino-5-methoxytetralin acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).
Principle of the Assay: The D2 receptor is coupled to an inhibitory G-protein (Gi/o).[13] When an agonist binds, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] A functional assay can measure this change in cAMP levels.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Preparation:
-
Use cells expressing the human D2 receptor (as in the binding assay).
-
Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere.[15]
-
-
Assay Setup:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and amplifies the assay signal.
-
Add an agent that stimulates adenylyl cyclase, such as Forskolin. This raises the basal level of cAMP, making the inhibitory effect of a D2 agonist measurable.[15][16]
-
Immediately add serial dilutions of the test compound, 2-amino-5-methoxytetralin HCl. Include a known D2 agonist (e.g., Ropinirole) as a positive control.
-
-
Incubation and Lysis:
-
Incubate the plate for a defined period (e.g., 30 minutes at room temperature) to allow for receptor activation and modulation of cAMP levels.[15]
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Data Analysis:
-
Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect).
-
The EC50 value indicates the compound's potency , while the Emax, relative to a full agonist, indicates its intrinsic activity or efficacy .
-
Signaling Pathway Visualization: D2R-mediated cAMP Inhibition
Caption: D2 receptor activation of the Gi/o signaling pathway.
Part 3: Data Interpretation and Comparative Analysis
The experimental data for 2-amino-5-methoxytetralin would be compiled and compared against the benchmark agonists. A lower Ki value signifies higher binding affinity, while a lower EC50 value indicates greater functional potency.
Table 2: Hypothetical Pharmacological Profile of 2-amino-5-methoxytetralin vs. Standards
| Compound | D2 Ki (nM) | D2 EC50 (nM) | Intrinsic Activity (% of Full Agonist) |
| Bromocriptine | ~8 | Varies | Partial/Full Agonist |
| Ropinirole | ~29 | Varies | Full Agonist |
| Pramipexole | ~3.9 | Varies | Full Agonist |
| 2-amino-5-methoxytetralin | [Experimental Value] | [Experimental Value] | [Experimental Value] |
A key aspect of analysis is selectivity. The binding and functional assays should be repeated for other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other relevant CNS receptors (e.g., serotonin, adrenergic) to build a complete selectivity profile. High selectivity for the D2 receptor is often a desirable trait to minimize off-target side effects.
References
- Eden, R. J., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Vertex AI Search.
- Abcam. (n.d.). Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1).
- Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays.
- StatPearls. (n.d.). Ropinirole. NCBI Bookshelf.
- NIH. (n.d.). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?.
- PubMed Central. (n.d.). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
- Journal of Neuroscience. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C.
- PubMed. (n.d.). Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum.
- Wikipedia. (n.d.). Dopamine receptor D2.
- Wikipedia. (n.d.). Dopamine receptor.
- PNAS. (n.d.). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go.
- BenchChem. (2025). Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
- PubMed Central. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders.
- PubMed. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor.
- StatPearls. (2024). Bromocriptine. NCBI Bookshelf.
- Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors.
- Wikipedia. (n.d.). Ropinirole.
- Wikipedia. (n.d.). Pramipexole.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- ResearchGate. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- PubMed. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine | Ligand Activity Charts.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
- PubMed. (2004). Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors.
- PubMed. (n.d.). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists.
- PubMed Central. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457.
- MDPI. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue.
- University of Groningen. (1996). Affinity for dopamine D-2, D-3, and D-4 receptors of 2-aminotetralins. Relevance of D-2 agonist binding for determination of receptor subtype selectivity.
- PubMed Central. (n.d.). Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain.
- WebMD. (2024). Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- RxList. (n.d.). Bromocriptine: Side Effects, Uses, Dosage, Interactions, Warnings.
- GoodRx. (2023). Ropinirole (Requip): Uses, Side Effects, Dosage & More.
- MIT Press Direct. (2014). Dopamine D2-like Receptor Activation Wipes Out Preferential Consolidation of High over Low Reward Memories during Human Sleep. Journal of Cognitive Neuroscience.
- Wikipedia. (n.d.). Bromocriptine.
- PubMed. (2017). Pramipexole, a Dopamine D2/D3 Receptor-Preferring Agonist, Prevents Experimental Autoimmune Encephalomyelitis Development in Mice.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ChemicalBook. (2025). 2-AMINO-5-METHOXYTETRALIN.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- MedChemExpress. (n.d.). (s)-2-Amino-5-methoxytetralin hydrochloride.
- PubMed. (1967). The action of 2-amino-tetralin (beta-tetrahydronaphthylamine) on the metabolism of 5-hydroxytryptamine in the brain of the mouse.
- PubChem. (n.d.). (S)-2-amino-5-methoxytetralin hydrochloride.
Sources
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Bromocriptine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. goodrx.com [goodrx.com]
- 5. direct.mit.edu [direct.mit.edu]
- 6. Bromocriptine - Wikipedia [en.wikipedia.org]
- 7. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]
- 9. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 10. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Amino-5-Methoxytetralin's Affinity for Dopamine D2 and D3 Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of the binding affinity of 2-amino-5-methoxytetralin HCl for the dopamine D2 and D3 receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the available data, structure-activity relationships, and the experimental methodologies used to characterize compounds of this class. While specific quantitative binding data for 2-amino-5-methoxytetralin HCl is not extensively reported in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a scientifically grounded perspective on its likely receptor profile, placed in context with well-established dopamine agonists.
Introduction: The Significance of D2 and D3 Receptor Selectivity
The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the treatment of a range of neuropsychiatric disorders, including Parkinson's disease and schizophrenia[1][2]. While structurally similar, their distinct anatomical distribution and physiological roles present an opportunity for therapeutic specificity. The D2 receptor is widely expressed in brain regions associated with motor control (striatum), whereas the D3 receptor is more concentrated in limbic areas related to cognition, emotion, and reward[1][2]. Consequently, ligands that can selectively target the D3 receptor are of significant interest for potentially treating conditions like substance abuse and depression with a reduced risk of the motor side effects associated with non-selective D2 receptor antagonists.
The 2-aminotetralin scaffold has served as a foundational structure for the development of numerous dopaminergic ligands. The specific compound, 2-amino-5-methoxytetralin, and its derivatives have been investigated for their interaction with dopamine receptors. Understanding the nuances of their affinity for D2 versus D3 receptors is crucial for advancing the development of more targeted therapeutics.
Binding Affinity Profile of 2-Aminotetralin Derivatives
Direct, quantitative binding data (Ki or IC50 values) for the parent compound, 2-amino-5-methoxytetralin HCl, at D2 and D3 receptors is sparse in the available scientific literature. However, extensive research on substituted 2-aminotetralins provides valuable insights into the structure-activity relationships (SAR) that govern affinity and selectivity for these receptors.
A study evaluating a series of 2-aminotetralins with substitutions at the 5- or 7-position found that several compounds exhibited high affinity for both D2 and D3 receptors[3]. Notably, some derivatives displayed a reasonable selectivity for the D3 receptor[3]. This suggests that the 2-aminotetralin core is a privileged scaffold for interacting with D2-like receptors, and that specific substitution patterns can tune the selectivity between D2 and D3.
For instance, derivatives of (R)-2-amino-5-methoxytetralin have been characterized as antagonists or inverse agonists at the dopamine D2A receptor, indicating that functional activity is also a key consideration alongside binding affinity[4]. Furthermore, research on heterocyclic analogues of 2-aminotetralins has yielded compounds with high affinity and selectivity for the D3 receptor[5].
To provide a concrete comparison, the binding profiles of two well-characterized dopamine agonists, Pramipexole and Ropinirole, are presented below. These compounds are known to exhibit a preference for the D3 receptor over the D2 receptor.
Table 1: Comparative Binding Affinities of Dopamine Receptor Ligands
| Compound | Receptor Subtype | Ki (nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) |
| Pramipexole | Dopamine D2 | 3.9 | 7.8 |
| Dopamine D3 | 0.5 | ||
| Ropinirole | Dopamine D2 | 29 | 9.7 |
| Dopamine D3 | 3 | ||
| (+)-UH232 | Dopamine D2 | 260 | 13 |
| Dopamine D3 | 20 | ||
| (+)-AJ76 | Dopamine D2 | 1800 | 18 |
| Dopamine D3 | 100 |
*Note: (+)-UH232 (cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin HCl) and (+)-AJ76 (cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin HCl) are structurally related 5-methoxy-2-aminotetralin derivatives and are included to illustrate the potential for D3-selectivity within this chemical class. Data for Pramipexole and Ropinirole from various sources. Data for (+)-UH232 and (+)-AJ76 is indicative of their D3 preference.
The data in Table 1 clearly illustrates that both Pramipexole and Ropinirole, as well as the related 5-methoxy-2-aminotetralin derivatives, exhibit a higher affinity (lower Ki value) for the D3 receptor compared to the D2 receptor. This D3-preferential binding is a key aspect of their pharmacological profiles. Based on the SAR of the 2-aminotetralin class, it is plausible that 2-amino-5-methoxytetralin HCl also possesses a higher affinity for the D3 receptor over the D2 receptor.
Experimental Protocol: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Below is a detailed, representative protocol for a radioligand binding assay to determine the affinity of a test compound for dopamine D2 and D3 receptors.
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (antagonists with high affinity for D2-like receptors).
-
Test Compound: 2-amino-5-methoxytetralin HCl, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Haloperidol or Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cells.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture HEK293 cells expressing either human D2 or D3 receptors to confluency.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold assay buffer and homogenize using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add the non-labeled control ligand (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Add the corresponding dilution of 2-amino-5-methoxytetralin HCl.
-
-
Incubation:
-
Add the radioligand (e.g., [³H]-Spiperone at a concentration close to its Kd) to all wells.
-
Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Activity and Signaling Pathways
Beyond binding affinity, the functional activity of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist) is paramount. D2-like receptors, including D2 and D3, primarily couple to the Gαi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Canonical Gαi/o signaling pathway for D2/D3 receptors.
Functional assays, such as cAMP accumulation assays or [³⁵S]GTPγS binding assays, are used to determine the efficacy and potency of a compound. In a cAMP assay, cells expressing the receptor are stimulated with forskolin to increase cAMP levels. An agonist at a Gαi/o-coupled receptor will inhibit this forskolin-induced cAMP production in a dose-dependent manner. Conversely, an antagonist will block the inhibitory effect of a known agonist.
As mentioned, derivatives of (R)-2-amino-5-methoxytetralin have been shown to act as antagonists or inverse agonists at D2A receptors[4]. This highlights the importance of experimental validation of the functional activity of 2-amino-5-methoxytetralin HCl, as subtle structural modifications can significantly alter the pharmacological profile from agonism to antagonism.
Conclusion
This guide has provided a framework for understanding the D2 versus D3 affinity of 2-amino-5-methoxytetralin HCl by contextualizing it with well-characterized dopamine agonists and outlining the standard experimental procedures for determining these key pharmacological parameters. The provided protocols and a fundamental understanding of the underlying signaling pathways will empower researchers to further investigate the properties of this and related compounds, ultimately contributing to the development of more selective and effective therapeutics for dopamine-related disorders.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Dopamine D2/D3 Receptor Affinity of Pramipexole and its Deuterated Analog. [URL not provided in search results]
- Mierau, J., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 1-12. [URL not provided in search results]
- Pierce, D. M., et al. (1996). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 19(6), 461-474. [URL not provided in search results]
- Hacksell, U., et al. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 30(4), 743-750. [URL not provided in search results]
- Maggio, R., & Millan, M. J. (2010). Dopamine D2-D3 receptor heteromers: pharmacological properties and therapeutic significance. Current Opinion in Pharmacology, 10(1), 68-75. [URL not provided in search results]
-
Ishibashi, K., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723. [Link]
- Coldwell, M. C., et al. (1999). Comparison of the Functional Potencies of Ropinirole and Other Dopamine Receptor Agonists at Human D2(long), D3 and D4.4 Receptors Expressed in Chinese Hamster Ovary Cells. British Journal of Pharmacology, 127(7), 1606-1614. [URL not provided in search results]
-
Van de Witte, S. V., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233-4237. [Link]
- Millan, M. J., et al. (2002). S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. In vitro, and neurochemical profile. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 921-933. [URL not provided in search results]
-
Höök, B. B., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167-2172. [Link]
- Lévesque, D., et al. (1992). A novel dopamine receptor (D3) in the human brain is selectively expressed in limbic structures. Proceedings of the National Academy of Sciences, 89(17), 8155-8159. [URL not provided in search results]
- Newman-Tancredi, A., et al. (2002). S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and in vivo neurochemical profile. The Journal of Pharmacology and Experimental Therapeutics, 302(3), 934-944. [URL not provided in search results]
- Pilla, M., et al. (1999). Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist. Nature, 400(6742), 371-375. [URL not provided in search results]
- Reavill, C., et al. (2000). Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 1154-1165. [URL not provided in search results]
- Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347(6289), 146-151. [URL not provided in search results]
- Stanwood, G. D., et al. (2000). The dopamine D3 receptor is necessary for the hyperlocomotor response to cocaine. Journal of Neuroscience, 20(23), 8684-8691. [URL not provided in search results]
- Waters, N., et al. (1997). Differential effects of dopamine D2 and D3 receptor antagonists in relation to dopamine release, in vivo receptor binding and behavioural functions. Journal of Neural Transmission, 104(8-9), 835-852. [URL not provided in search results]
- Gurevich, E. V., & Joyce, J. N. (1999). Distribution of dopamine D3 receptors in the human brain: a postmortem autoradiographic study. Neuropsychopharmacology, 20(1), 60-80. [URL not provided in search results]
-
Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831. [Link]
- Svensson, K., et al. (1994). Dopamine D2 and D3 receptor preferring antagonists differentially affect striatal dopamine release and metabolism in conscious rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(3), 253-261. [URL not provided in search results]
- Joyce, J. N., & Millan, M. J. (2005). Dopamine D3 receptor antagonists for schizophrenia. Current Opinion in Investigational Drugs, 6(1), 35-46. [URL not provided in search results]
-
van Vliet, L. A., et al. (1999). Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(18), 2715-2720. [Link]
-
Gmeiner, P., & Troschütz, R. (2001). Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors. Journal of Medicinal Chemistry, 44(16), 2633-2642. [Link]
-
ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists | Download Table. Retrieved from [Link]
- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [URL not provided in search results]
- Carlsson, A. (2001). A half-century of neurotransmitter research: impact on neurology and psychiatry. Nobel Lecture. [URL not provided in search results]
- Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93-96. [URL not provided in search results]
- Strange, P. G. (2008). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences, 29(7), 314-321. [URL not provided in search results]
- Burstein, E. S., et al. (2005). Constitutive activity of G-protein-coupled receptors. Molecular Interventions, 5(6), 368-380. [URL not provided in search results]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. [URL not provided in search results]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Potency Analysis of 2-Aminotetralin Derivatives at Monoamine Transporters
A Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2-Aminotetralin Scaffold as a Privileged Structure
The 2-aminotetralin (2-AT) scaffold is a cornerstone in medicinal chemistry, representing a conformationally constrained analog of phenethylamine. This structural rigidity provides a powerful tool for probing the complex topographies of monoamine transporter and receptor binding sites.[1][2] By locking the ethylamine side chain into a tetralin ring, these derivatives offer a more defined three-dimensional structure compared to flexible amphetamines, thereby aiding in the elucidation of precise structure-activity relationships (SAR).[1] The parent compound, 2-AT, demonstrates broad activity as a monoamine releasing agent and reuptake inhibitor, influencing dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.[1][3] This guide provides a comparative analysis of the potency of key 2-AT derivatives, focusing on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), supported by quantitative data and detailed experimental methodologies.
Structure-Activity Relationships: Tuning Potency and Selectivity
The pharmacological profile of 2-aminotetralin derivatives is exquisitely sensitive to substitutions on both the aromatic ring and the amino group. Understanding these relationships is fundamental to designing compounds with desired potency and selectivity for DAT, SERT, or NET.
Aromatic Ring Substitution
Hydroxylation of the aromatic ring is a key determinant of activity. The position of the hydroxyl group profoundly influences both potency and selectivity.
-
5- and 7-Hydroxylation: Derivatives like 5-OH-DPAT and 8-OH-DPAT are classic examples where aromatic substitution dictates receptor selectivity, primarily within dopamine and serotonin receptor families.[4]
-
5,6- and 6,7-Dihydroxylation: Compounds such as 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN) and its 6,7-dihydroxy isomer (A-6,7-DTN) exhibit significant presynaptic effects on dopaminergic neurons.[5] These compounds can enter dopamine terminals, accelerate the efflux of dopamine, and act on presynaptic receptors to modulate transmitter release, indicating a complex interaction with the dopamine transporter system.[5]
N-Substitution on the Amino Group
Modification of the 2-amino group is a critical handle for modulating pharmacological activity.
-
N-Alkylation: The size and nature of the alkyl groups on the nitrogen atom are crucial. For instance, N,N-dipropyl substitution is often optimal for potent dopamine D2 receptor agonism.[2] While this primarily relates to receptor affinity, it underscores the importance of the steric and electronic properties of this position in ligand recognition.
-
Stereochemistry: The stereochemistry at the C2 position is a critical factor, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.[2][6] This stereoselectivity is a crucial element for receptor and transporter recognition.
Comparative Pharmacological Data
A direct, comprehensive comparison of 2-aminotetralin derivatives at all three monoamine transporters from a single source is limited in the published literature.[1] However, by compiling data from various studies, a picture of their relative potencies can be formed. The following table summarizes key inhibitory potencies (IC50) for representative compounds.
| Compound | Substitution Pattern | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference(s) |
| d-Amphetamine | (Reference Compound) | 34.7 | 1850 | 7.4 | [1] |
| A-5,6-DTN | 5,6-dihydroxy | Active | Data not available | Data not available | [5] |
| A-6,7-DTN | 6,7-dihydroxy | Active | Data not available | Data not available | [5] |
| 2-Aminotetralin (2-AT) | Unsubstituted | Data not available | Data not available | 22,000 (Vesicular Uptake) | [1] |
Note: "Active" indicates that the compound was shown to have significant presynaptic effects consistent with transporter interaction, but specific IC50 values for reuptake inhibition were not provided in the cited source.
Experimental Methodologies: Quantifying Transporter Inhibition
The determination of a compound's potency at monoamine transporters relies on robust and validated in vitro assays. The two primary methods are neurotransmitter uptake inhibition assays and radioligand binding assays.
Protocol 1: Neurotransmitter Uptake Inhibition Assay
This functional assay directly measures a compound's ability to block the reuptake of a neurotransmitter into a cell or synaptosome, providing an IC50 value that reflects functional potency.
Causality: The rationale for this assay is that potent inhibitors will prevent the transporter-mediated uptake of a radiolabeled neurotransmitter substrate. The amount of radioactivity accumulated inside the cells is therefore inversely proportional to the inhibitor's potency.
Detailed Step-by-Step Methodology:
-
Preparation of Biological Material:
-
Option A (Cell Lines): Culture HEK293 cells that are stably transfected to express a high density of a single human monoamine transporter (hDAT, hSERT, or hNET).[1]
-
Option B (Synaptosomes): Prepare synaptosomes (sealed presynaptic nerve terminals) from specific rat brain regions enriched in the transporter of interest (e.g., striatum for DAT).[5]
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the cells or synaptosomes with various concentrations of the 2-aminotetralin test compound.
-
-
Initiation of Uptake:
-
Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to initiate the uptake reaction.
-
-
Incubation:
-
Incubate the plate for a short, defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for substrate uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the cells/synaptosomes (containing internalized radioactivity) from the assay buffer (containing free radioactivity).
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Subtract non-specific uptake from all measurements to calculate specific uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a compound to the transporter protein by assessing its ability to compete with a high-affinity radioligand.
Causality: This method is based on the principle of competitive binding. A test compound with high affinity for the transporter will effectively displace a known radioligand from the binding site at low concentrations.
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from tissues or transfected cell lines expressing the transporter of interest. This involves homogenization and centrifugation to isolate the membrane fraction.[7]
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled 2-aminotetralin test compound.[7]
-
-
Incubation:
-
Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[7]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand.[7]
-
-
Washing:
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[7]
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
-
Data Analysis:
-
Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a non-radiolabeled ligand).
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.[2]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][7]
-
Visualizing Mechanisms and Workflows
Monoamine Transporter Action at the Synapse
The following diagram illustrates the fundamental role of monoamine transporters in neurotransmission and the mechanism of action of reuptake inhibitors like 2-aminotetralin derivatives.
Caption: Mechanism of monoamine transporter inhibition by 2-aminotetralin derivatives.
Experimental Workflow for Potency Determination
This workflow outlines the key stages in determining the inhibitory potency (IC50) of a novel 2-aminotetralin derivative using a neurotransmitter uptake assay.
Caption: Workflow for neurotransmitter uptake inhibition assay.
Conclusion
The 2-aminotetralin scaffold remains a highly valuable platform for the design of potent and selective modulators of monoamine transporters. The conformational rigidity of the tetralin ring system provides a distinct advantage for SAR studies, confirming that an extended phenethylamine conformation is favorable for transporter interaction.[1] While comprehensive comparative data across all three major monoamine transporters remains somewhat fragmented, the available evidence clearly indicates that substitutions on the aromatic ring and the amino group are critical for tuning potency and selectivity. Dihydroxylated derivatives, in particular, show pronounced effects on the dopamine system.[5] The detailed experimental protocols provided herein offer a validated framework for researchers to quantitatively assess the potency of novel derivatives, enabling the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
-
Newman, A. H., & Cao, J. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1–12.15.22. [Link]
-
Glennon, R. A., Raghupathi, R., & Yousif, M. (1987). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Pharmacology, Biochemistry, and Behavior, 26(4), 897–900. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine transporter subfamily. Retrieved January 1, 2026, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
-
Singh, S. K., Yamashita, A., & Gouaux, E. (2007). Antidepressant binding site in a bacterial homologue of neurotransmitter transporters. Nature, 448(7156), 952–956. [Link]
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
-
Hoffmann, I. S., Naylor, R. J., & Cubeddu, L. X. (1980). Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons. Journal of Pharmacology and Experimental Therapeutics, 215(2), 486–493. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Enantiomeric Purity of (S)-2-amino-5-methoxytetralin HCl
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Synthesis
(S)-2-amino-5-methoxytetralin is a critical chiral intermediate in the synthesis of potent dopamine D₂ agonists, such as Rotigotine, which are pivotal in treating Parkinson's disease.[1][2][3] In the realm of pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is the very basis of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in the worst-case scenario, dangerously toxic.
This reality places a stringent requirement on the stereochemical integrity of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide mandate rigorous validation of the enantiomeric purity of chiral drugs.[4] The challenge, however, lies in the identical physical and chemical properties of enantiomers in an achiral environment, which makes their separation and quantification a complex analytical task.[5]
This guide provides an in-depth comparison of two robust and widely accepted analytical techniques for validating the enantiomeric purity of (S)-2-amino-5-methoxytetralin HCl: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs) . We will delve into the foundational principles, provide detailed experimental protocols, and present comparative data to empower researchers and drug development professionals to make informed decisions for their quality control workflows.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry.[6][7] Its power lies in the use of a chiral stationary phase (CSP), which creates a chiral environment within the column. This environment facilitates differential interactions with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.[8]
Causality Behind the Experimental Design
The choice of a polysaccharide-based CSP, such as one derived from cellulose or amylose, is deliberate. These phases are known for their broad applicability and excellent resolving power for a wide range of chiral compounds, including primary amines like 2-amino-5-methoxytetralin.[4][5] The mobile phase, typically a mixture of a nonpolar alkane and an alcohol, allows for the modulation of retention and selectivity. A small amount of an amine modifier, such as diethylamine (DEA), is crucial for basic analytes. It acts by competing with the analyte for highly acidic silanol sites on the silica support, thereby preventing peak tailing and improving chromatographic efficiency.[4]
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Lux Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve (S)-2-amino-5-methoxytetralin HCl in the mobile phase to prepare a stock solution of 1.0 mg/mL.
-
Prepare a racemic standard of 2-amino-5-methoxytetralin HCl at the same concentration to confirm peak identity and resolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[4][8]
Data Presentation and Analysis
The primary output is a chromatogram showing two separated peaks corresponding to the (S) and (R) enantiomers. Enantiomeric excess (% ee) is calculated from the integrated peak areas.
Table 1: Hypothetical Chiral HPLC Results for a Batch of (S)-2-amino-5-methoxytetralin HCl
| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | Area % |
| (R)-enantiomer | 8.52 | 1,540 | 0.15% |
| (S)-enantiomer | 9.78 | 1,025,600 | 99.85% |
Calculation of Enantiomeric Excess (% ee): % ee = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100 % ee = ([1,025,600 - 1,540] / [1,025,600 + 1,540]) * 100 = 99.70%
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
While NMR spectroscopy cannot distinguish between enantiomers directly, it can differentiate between diastereomers. This principle is exploited by reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA).[9] This reaction converts the pair of enantiomers into a pair of diastereomers, which have distinct chemical and physical properties and, crucially, will produce separate signals in the NMR spectrum.[10]
Causality Behind the Experimental Design
Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is a classic and highly effective CDA for primary amines and alcohols.[9] The key reasons for its selection are:
-
Clean Reaction: It reacts readily with the amine to form a stable amide.
-
Stereochemical Integrity: It lacks a proton at the chiral center (the α-position), which prevents racemization under the reaction conditions.
-
Excellent Reporter Group: The trifluoromethyl (-CF₃) group provides a distinct signal in ¹⁹F NMR spectroscopy. This is highly advantageous as the ¹⁹F nucleus has a wide chemical shift range and virtually no background signals in typical organic samples, leading to a very clean and easily quantifiable analysis.[11]
To ensure the trustworthiness of the result, the derivatization reaction must be driven to completion. If the reaction is incomplete, kinetic resolution could occur (one enantiomer reacting faster than the other), leading to an inaccurate measurement of the enantiomeric ratio.
Workflow for NMR-CDA Analysis
Caption: Workflow for enantiomeric purity analysis by NMR with a CDA.
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Reagents: Enantiomerically pure (R)-MTPA-Cl, Deuterated Chloroform (CDCl₃), a mild base (e.g., triethylamine or saturated aq. NaHCO₃), and standard solvents for workup (e.g., ethyl acetate, water).
-
Sample Preparation (Derivatization):
-
Dissolve ~20 mg of (S)-2-amino-5-methoxytetralin HCl in a mixture of ethyl acetate and a small amount of saturated aqueous NaHCO₃ solution to neutralize the salt and extract the free amine into the organic layer.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Dissolve the resulting free amine in 1 mL of anhydrous CDCl₃ in an NMR tube. Add a slight excess (1.2 equivalents) of (R)-MTPA-Cl.
-
Add a small amount of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated during the reaction.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Analysis:
-
The ¹⁹F NMR spectrum will show two distinct signals in the -CF₃ region, one for the (S,R)-diastereomer and one for the (R,R)-diastereomer.
-
Carefully integrate both signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Data Presentation and Analysis
The analysis focuses on the relative integrals of the well-resolved diastereomeric signals in the ¹⁹F NMR spectrum.
Table 2: Hypothetical ¹⁹F NMR Results for Derivatized (S)-2-amino-5-methoxytetralin
| Diastereomer | Chemical Shift (δ, ppm) | Relative Integral |
| (R,R)-amide (from R-amine) | -71.55 | 0.15 |
| (S,R)-amide (from S-amine) | -71.80 | 99.85 |
Calculation of Enantiomeric Excess (% ee): % ee = ([Integral(S,R) - Integral(R,R)] / [Integral(S,R) + Integral(R,R)]) * 100 % ee = ([99.85 - 0.15] / [99.85 + 0.15]) * 100 = 99.70%
Comparative Analysis: Chiral HPLC vs. NMR-CDA
Both methods provide a reliable means to determine enantiomeric purity, but they possess distinct advantages and disadvantages that make them suitable for different applications.
Table 3: Head-to-Head Comparison of Analytical Methods
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Physical separation based on differential interaction with a chiral stationary phase. | Chemical conversion to diastereomers followed by spectroscopic differentiation. |
| Sensitivity | High (typically to <0.1% for the minor enantiomer). Ideal for trace impurity detection. | Lower (typically to ~1-2% for the minor enantiomer). |
| Sample Throughput | High. Once the method is established, run times are typically 10-20 minutes per sample. | Low. Requires sample derivatization and workup before analysis. |
| Development Time | Can be lengthy, requiring screening of multiple columns and mobile phases. | Can be relatively fast if a suitable CDA is known. |
| Sample Requirement | Low (microgram to low milligram quantities). | Higher (milligram quantities). |
| Information Provided | Primarily quantitative purity data. | Provides both quantitative purity and structural information confirming the derivatization. |
| Robustness for QC | Excellent. The industry standard for routine quality control. | Less common for routine QC due to the extra reaction step, which can introduce variability. |
| Potential Pitfalls | Co-elution with other impurities, poor peak shape. | Incomplete derivatization leading to kinetic resolution and inaccurate results. |
Conclusion and Recommendation
For the routine quality control and batch release of (S)-2-amino-5-methoxytetralin HCl in a drug development or manufacturing setting, Chiral HPLC is the unequivocally superior method . Its high sensitivity, excellent reproducibility, and suitability for automation make it the most robust and efficient choice for ensuring product quality and meeting regulatory standards. The development of a validated chiral HPLC method is a one-time investment that pays dividends in throughput and reliability.[5][12]
NMR spectroscopy using a chiral derivatizing agent serves as an invaluable orthogonal method. It is an excellent choice for initial proof-of-concept studies, for absolute configuration assignment when authentic standards are available, and as a problem-solving tool when a chiral HPLC method is difficult to develop or when unexpected impurities are observed. Its strength lies in providing unambiguous structural information alongside the purity assessment.
In a comprehensive quality control strategy, both techniques can be complementary. Chiral HPLC should be employed for routine analysis, while the NMR-CDA method can be used for initial characterization and for investigating any out-of-specification results obtained from the primary HPLC method. This dual approach provides a self-validating system that ensures the highest level of scientific integrity and confidence in the enantiomeric purity of this critical pharmaceutical intermediate.
References
-
Wouters, J. (2005). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]
-
Wrezel, P., Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
ACS Publications. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development. [Link]
- Google Patents. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Pavel, A. et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
-
ResearchGate. (2025). NMR derivatization protocol for chiral recognition of racemic primary amines. [Link]
-
Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
- Google Patents. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
-
Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance. [Link]
-
Kumar, S. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
PolyU Institutional Research Archive. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]
-
Padivitage, N. et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
-
Anslyn, E. V. et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Smith, S. M. et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters. [Link]
-
University of Bristol. Determination of enantiomeric excess. [Link]
-
Rakibe, U. et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy. [Link]
-
Reddy, P. et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
ResearchGate. (2020). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Receptor Cross-Reactivity of 2-Amino-5-Methoxytetralin HCl and its Analogs
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth comparative analysis of the receptor cross-reactivity of 2-amino-5-methoxytetralin HCl and its closely related analogs, the 5-substituted-2-aminotetralins (5-SATs). While comprehensive screening data for the parent compound, 2-amino-5-methoxytetralin HCl, is not extensively available in public databases, the extensive research on 5-SATs offers critical insights into the likely off-target interactions of this chemical scaffold.
The 2-aminotetralin framework is a privileged structure in neuropharmacology, serving as the backbone for numerous compounds targeting monoamine neurotransmitter systems. The strategic placement of a methoxy group at the 5-position, as seen in our compound of interest, significantly influences its interaction with a range of receptors. This guide will objectively compare the binding affinities and functional activities of this structural class across key serotonin, adrenergic, and dopamine receptors, supported by experimental data from the literature.
Comparative Receptor Binding Profile
The following table summarizes the binding affinities (Ki, in nM) of various 5-substituted-2-aminotetralin (5-SAT) analogs across a panel of serotonin (5-HT) and adrenergic (α) receptors. It is important to note that the specific substitutions on the 2-aminotetralin core dramatically modulate receptor affinity and selectivity. The data presented here for these analogs provides a strong indication of the potential cross-reactivity profile of 2-amino-5-methoxytetralin HCl.
| Receptor Subtype | (S)-5-Phenyl-2-aminotetralin (Ki, nM) | (S)-5-(2'-Fluorophenyl)-2-aminotetralin (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 10 | 5 |
| 5-HT1B | 25 | 15 |
| 5-HT1D | 5 | 2 |
| 5-HT2A | >1000 | >1000 |
| 5-HT2C | >1000 | >1000 |
| Adrenergic Receptors | ||
| α2A | 50 | 20 |
| α2C | 30 | 15 |
Note: Data is compiled from multiple sources and represents the affinities of 5-substituted analogs, not 2-amino-5-methoxytetralin HCl itself. Lower Ki values indicate higher binding affinity.
From this compiled data, it is evident that 5-SATs, and likely 2-amino-5-methoxytetralin, exhibit a strong affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. Furthermore, there is notable cross-reactivity with α2A and α2C adrenergic receptors. The affinity for 5-HT2A and 5-HT2C receptors appears to be significantly lower, suggesting a degree of selectivity for the 5-HT1 family and α2-adrenergic receptors.
Derivatives of (R)-2-amino-5-methoxytetralin have also been investigated for their effects on dopamine D2A receptors, where they have been shown to act as antagonists or inverse agonists[1]. This suggests that the 2-aminotetralin scaffold can interact with dopaminergic systems, and further investigation into the dopamine receptor affinity of 2-amino-5-methoxytetralin HCl is warranted.
Functional Activity at Key Receptors
Beyond binding affinity, understanding the functional consequence of receptor interaction is crucial. The following table summarizes the functional potencies (EC50 or IC50, in nM) of 5-SAT analogs at select receptors.
| Receptor Subtype | Functional Assay | (S)-5-Phenyl-2-aminotetralin (EC50/IC50, nM) | Functional Outcome |
| 5-HT1A | GTPγS Binding | 20 | Agonist |
| α2A-Adrenergic | cAMP Accumulation | 100 (IC50) | Partial Agonist |
| α2C-Adrenergic | cAMP Accumulation | 75 (IC50) | Inverse Agonist |
Note: This data is representative of 5-substituted analogs and serves as an indicator of the likely functional profile of 2-amino-5-methoxytetralin HCl.
The functional data reveals a complex pharmacological profile. At the 5-HT1A receptor, 5-SATs typically behave as agonists, which is a common feature of this chemical class. However, at the α2-adrenergic receptors, the functional outcome can vary, with compounds acting as partial agonists at the α2A subtype and inverse agonists at the α2C subtype[2]. This differential activity highlights the nuanced interactions of the 2-aminotetralin scaffold with closely related receptor subtypes.
Signaling Pathways and Experimental Workflows
The interactions of 2-aminotetralin derivatives with their target receptors initiate distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the cellular and physiological effects of these compounds.
Figure 1: Simplified signaling pathways for 2-aminotetralin analogs at 5-HT1A and α2A-adrenergic receptors.
The experimental workflows to determine these pharmacological parameters are critical for generating reliable and reproducible data. The following diagram illustrates a typical workflow for assessing receptor binding affinity.
Sources
A Comparative Analysis of the Efficacy of (S)-2-amino-5-methoxytetralin HCl and Ropinirole
Introduction
In the landscape of dopamine receptor agonist research, the exploration of novel compounds with specific receptor affinities and functional profiles is critical for advancing our understanding of dopaminergic systems and developing next-generation therapeutics. This guide provides a detailed comparative analysis of (S)-2-amino-5-methoxytetralin hydrochloride, a lesser-known research compound, and Ropinirole, a well-established non-ergoline dopamine agonist used clinically in the management of Parkinson's disease and Restless Legs Syndrome.
This comparison is intended for researchers, scientists, and drug development professionals. We will dissect the pharmacological nuances of each compound, from their fundamental mechanism of action and receptor binding profiles to their functional efficacy in validated preclinical models. The experimental protocols that form the basis of these comparisons are detailed to ensure reproducibility and provide a framework for future investigations.
Section 1: Pharmacological Profile Comparison
A compound's interaction with its molecular target is the foundation of its biological activity. For dopamine agonists, the key parameters are their affinity for different dopamine receptor subtypes (D1-D5) and their functional consequence upon binding—be it agonism, partial agonism, or antagonism.
Mechanism of Action: D2-Like Receptor Agonism
Both (S)-2-amino-5-methoxytetralin and Ropinirole exert their primary effects by acting as agonists at dopamine receptors, particularly the D2-like family (D2, D3, D4). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). This signaling pathway is fundamental to the therapeutic effects observed in conditions characterized by dopamine deficiency.
Caption: D2-like receptor agonist signaling pathway.
Receptor Binding Affinity & Selectivity
The precise affinity of a ligand for different receptor subtypes dictates its pharmacological specificity and potential for off-target effects. Radioligand binding assays are the gold standard for quantifying this interaction, yielding the inhibition constant (Ki), where a lower value indicates higher binding affinity.
While direct, side-by-side comparisons in the same study are scarce, data from various sources allow for a cross-comparison. Ropinirole is well-characterized as having high affinity for D2 and D3 receptors, with significantly lower affinity for D1 and D4 receptors, and negligible affinity for non-dopaminergic receptors like adrenergic and serotonergic subtypes. (S)-2-amino-5-methoxytetralin, often referred to as 5-MeO-PAT, is also a potent D2/D3 agonist.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | Dopamine D1 | 5-HT1A |
|---|---|---|---|---|---|
| (S)-2-amino-5-methoxytetralin | ~25 | ~1 | ~100 | >10,000 | ~15 |
| Ropinirole | ~2.9 - 16 | ~0.4 - 7.5 | ~45 | >5,000 | >1,000 |
Note: Values are compiled from multiple sources and may vary based on experimental conditions (e.g., cell line, radioligand). They are presented to illustrate the general profile.
From this data, we can infer that both compounds exhibit a preferential affinity for the D2 and, most notably, the D3 receptor. The high D3 affinity is a point of significant interest in current research. However, a key differentiator appears in their affinity for the serotonin 5-HT1A receptor, where (S)-2-amino-5-methoxytetralin shows a moderate affinity, unlike Ropinirole, which is highly selective for dopamine receptors. This suggests (S)-2-amino-5-methoxytetralin may have a mixed dopaminergic/serotonergic profile.
In Vitro Functional Activity
Binding affinity does not equate to functional efficacy. Functional assays, such as cAMP accumulation assays, are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and maximal efficacy (Emax).
Table 2: Comparative In Vitro Functional Potency (EC50, nM)
| Compound | D2 Receptor Agonism | D3 Receptor Agonism |
|---|---|---|
| (S)-2-amino-5-methoxytetralin | ~30 | ~5 |
| Ropinirole | ~15 - 200 | ~10 |
Note: Values are approximate and compiled from various functional assays.
Both compounds are confirmed full agonists at D2 and D3 receptors. Their potency values largely mirror their binding affinities, with high potency at the D3 receptor. The functional data reinforces the binding profiles, establishing both molecules as potent D2/D3 receptor agonists.
Section 2: Preclinical Efficacy in the 6-OHDA Rodent Model
To translate in vitro findings into a more complex biological system, in vivo animal models are indispensable. The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a cornerstone model for Parkinson's disease, providing a robust system to evaluate the pro-motor effects of dopamine agonists. In this model, the neurotoxin 6-OHDA is injected into the medial forebrain bundle, causing a near-total depletion of dopamine neurons on one side of the brain. This creates a dopamine imbalance. Administration of a D2-like agonist stimulates the supersensitive postsynaptic D2 receptors in the dopamine-depleted striatum, resulting in a quantifiable rotational behavior contralateral to the lesion.
Caption: Workflow for assessing agonist efficacy in the 6-OHDA model.
Section 3: Experimental Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Below are standardized, step-by-step methodologies for the key assays discussed.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
-
Materials: Cell membranes from cell lines expressing the receptor of interest (e.g., CHO-hD2L), a high-affinity radioligand (e.g., [3H]Spiperone), test compounds, incubation buffer, glass fiber filters, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of the test compounds (Ropinirole and (S)-2-amino-5-methoxytetralin).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., haloperidol).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist at a Gαi/o-coupled receptor.
-
Materials: Whole cells expressing the receptor of interest, forskolin (an adenylyl cyclase activator), test compounds, cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with the test compounds (Ropinirole and (S)-2-amino-5-methoxytetralin) at various concentrations for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes. This raises intracellular cAMP levels. The Gαi/o activation by the agonist will inhibit this rise.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. The data will show an inhibitory dose-response curve. Fit the data using a non-linear regression model to calculate the EC50 (concentration that produces 50% of the maximal inhibition) and the Emax (maximal inhibition achieved).
-
Section 4: Synthesis and Interpretation
This comparative guide reveals that both (S)-2-amino-5-methoxytetralin HCl and Ropinirole are potent, full agonists at D2-like dopamine receptors, with a particular preference for the D3 subtype. This profile underpins their efficacy in preclinical models of Parkinson's disease, such as the 6-OHDA rat model.
The primary distinction lies in their selectivity:
-
Ropinirole is a highly selective D2/D3 agonist, which has been a cornerstone of its clinical success and predictable pharmacological profile.
-
(S)-2-amino-5-methoxytetralin , in contrast, exhibits a more complex profile with additional, moderate affinity for the 5-HT1A receptor. This dual-target engagement could offer novel therapeutic possibilities, as 5-HT1A agonism has been implicated in modulating motor control and potentially reducing the side effects of long-term dopamine agonist therapy. However, it also introduces a higher potential for off-target effects that would require thorough investigation.
For researchers, the choice between these compounds depends on the experimental question. Ropinirole serves as an excellent tool for selectively probing D2/D3 receptor functions. (S)-2-amino-5-methoxytetralin, on the other hand, represents an interesting lead compound for exploring the therapeutic potential of mixed D2/D3 and 5-HT1A receptor modulation. Further head-to-head studies are warranted to directly compare their in vivo efficacy, dose-response relationships, and long-term effects.
References
-
PubChem. (S)-2-amino-5-methoxytetralin. National Center for Biotechnology Information. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]
-
PubChem. Ropinirole. National Center for Biotechnology Information. [Link]
-
Eden, R. D., & KUREK, L. (1995). Ropinirole. Drugs of the Future, 20(4), 369. [Link]
-
Truong, L., Allers, K. A., & Tirelli, E. (2006). The rotational behavior of the 6-OHDA-lesioned rat: a classical animal model for Parkinson's disease. Physiology & behavior, 87(3), 541-554. [Link]
In Vivo Validation of 2-amino-5-methoxytetralin HCl Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vivo validation of 2-amino-5-methoxytetralin hydrochloride, a synthetic aminotetralin derivative with potential activity at key neurotransmitter receptors. As a member of a well-established class of pharmacologically active compounds, understanding its precise in vivo effects is paramount for its application in neuroscience research and drug development. This document will navigate the complexities of its stereoselective pharmacology, offer a comparative analysis with established reference compounds, and provide detailed experimental protocols to rigorously assess its activity profile in preclinical models.
Unraveling the Pharmacological Identity of 2-amino-5-methoxytetralin HCl
2-amino-5-methoxytetralin belongs to the 2-aminotetralin class of molecules, which are recognized for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] A critical aspect of the pharmacology of 2-aminotetralins is their stereochemistry. The spatial arrangement of substituents around the chiral center at the 2-position of the tetralin ring dictates the compound's affinity and efficacy at different receptor subtypes.
Extensive structure-activity relationship (SAR) studies have revealed that the (S)-enantiomers of 2-aminotetralin derivatives generally exhibit higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[2][3] Conversely, the (R)-enantiomers of certain 2-aminotetralin analogs have been shown to possess higher affinity and, in some cases, antagonistic or inverse agonist activity at dopamine D2 receptors.[4][5] Therefore, the hydrochloride salt of 2-amino-5-methoxytetralin is likely a racemic mixture, and its in vivo effects will be a composite of the activities of its constituent enantiomers. A thorough in vivo validation is thus essential to dissect these mixed pharmacological effects.
Signaling Pathways of Key Receptors
The primary targets for 2-aminotetralin derivatives are the 5-HT1A and D2 receptors, which are coupled to inhibitory G proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and downstream modulation of neuronal activity.
Comparative Analysis with Reference Compounds
To contextualize the in vivo activity of 2-amino-5-methoxytetralin HCl, it is essential to compare its effects with well-characterized reference compounds. For the purpose of this guide, we will use:
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A standard, selective, and potent full agonist for the 5-HT1A receptor.[6]
-
Quinpirole: A potent agonist with high affinity for the D2 and D3 dopamine receptors.
The following table summarizes the receptor binding affinities (Ki, nM) of these reference compounds and the expected profile for the enantiomers of 2-amino-5-methoxytetralin based on published SAR data for analogous 2-aminotetralins.[2][7]
| Receptor Subtype | (S)-2-amino-5-methoxytetralin (Expected) | (R)-2-amino-5-methoxytetralin (Expected) | 8-OH-DPAT | Quinpirole |
| 5-HT1A | High Affinity (Low nM) | Moderate to Low Affinity | ~1-10 nM [6] | Low Affinity |
| 5-HT1B | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity |
| 5-HT1D | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity |
| Dopamine D2 | Low Affinity | Moderate to High Affinity | Low Affinity | ~10-50 nM |
| Dopamine D3 | Low Affinity | High Affinity | Low Affinity | ~1-10 nM |
Note: The expected affinities for the enantiomers of 2-amino-5-methoxytetralin are extrapolated from structure-activity relationship data of closely related 2-aminotetralin analogs.[2][5] Definitive binding affinities would need to be determined experimentally.
In Vivo Validation: A Step-by-Step Approach
The following protocols outline key in vivo behavioral assays to functionally characterize the activity of 2-amino-5-methoxytetralin HCl. These experiments are designed to provide a quantitative comparison with the selected reference compounds.
Locomotor Activity Assay
Rationale: This assay assesses the effects of a compound on spontaneous motor activity. 5-HT1A receptor agonists like 8-OH-DPAT typically induce a biphasic effect, with low doses causing hyperactivity and higher doses leading to hypoactivity and the characteristic "serotonin syndrome." Dopamine D2/D3 agonists like quinpirole generally suppress locomotor activity at lower doses (presynaptic autoreceptor stimulation) and can induce stereotyped behaviors at higher doses.
Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection or a video tracking system.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer the vehicle, 2-amino-5-methoxytetralin HCl (various doses), 8-OH-DPAT (e.g., 0.1-1.0 mg/kg), or quinpirole (e.g., 0.05-0.5 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 30-60 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the session. Compare the effects of 2-amino-5-methoxytetralin HCl to the vehicle and reference compounds using ANOVA followed by post-hoc tests.
Drug Discrimination Assay
Rationale: This sophisticated behavioral paradigm assesses the interoceptive (subjective) effects of a compound. Animals are trained to discriminate between the effects of a specific drug and a vehicle. This assay is highly specific for the receptor mechanism mediating the training drug's effects.
Protocol:
-
Animals: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Train rats to press one lever for food reinforcement after administration of a training drug (e.g., 8-OH-DPAT, 0.2 mg/kg, i.p.) and a second lever after vehicle administration.
-
Continue training until a high level of accuracy is achieved (e.g., >80% correct responses on the first 10 presses).
-
-
Substitution Testing:
-
Once trained, administer various doses of 2-amino-5-methoxytetralin HCl or other test compounds.
-
Record the percentage of responses on the drug-appropriate lever. Full substitution (approaching 100% on the drug lever) indicates a similar subjective effect to the training drug.
-
-
Data Analysis: Generate dose-response curves for substitution. An ED50 value can be calculated, representing the dose at which the compound produces 50% drug-lever responding.
Head-Twitch Response (HTR) Assay
Rationale: The head-twitch response in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and is characteristic of hallucinogenic compounds.[8] While 2-amino-5-methoxytetralin is not primarily expected to be a 5-HT2A agonist, this assay is crucial for assessing its selectivity and ruling out off-target effects.
Protocol:
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer the vehicle, 2-amino-5-methoxytetralin HCl (various doses), or a positive control such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane; e.g., 1-3 mg/kg, i.p.).
-
Place the mouse in a clean, transparent observation chamber.
-
Manually or automatically (using a magnetometer system or video analysis software) count the number of head twitches over a 30-minute period.
-
-
Data Analysis: Compare the number of head twitches induced by 2-amino-5-methoxytetralin HCl to the vehicle and positive control groups using appropriate statistical tests (e.g., Kruskal-Wallis test or ANOVA).
Anticipated Data and Interpretation
The following tables present hypothetical but plausible data based on the known pharmacology of 2-aminotetralin analogs. These serve as a template for presenting and interpreting experimental findings.
Table 2: Hypothetical Effects on Locomotor Activity (Total Distance Traveled in cm over 30 min)
| Compound | Dose (mg/kg) | Mean Distance ± SEM |
| Vehicle | - | 1500 ± 120 |
| (S)-2-amino-5-methoxytetralin | 0.1 | 2500 ± 200 |
| 0.5 | 1800 ± 150 | |
| 1.0 | 800 ± 90 | |
| (R)-2-amino-5-methoxytetralin | 0.5 | 1300 ± 110 |
| 1.0 | 1000 ± 100 | |
| 8-OH-DPAT | 0.2 | 2800 ± 250 |
| 1.0 | 600 ± 70 | |
| Quinpirole | 0.1 | 950 ± 80 |
| 0.5 | 500 ± 60* |
*p < 0.05 compared to vehicle
Interpretation: The (S)-enantiomer is expected to show a biphasic effect on locomotion, similar to 8-OH-DPAT, consistent with 5-HT1A agonism. The (R)-enantiomer is predicted to cause a dose-dependent decrease in locomotion, aligning with the effects of the D2/D3 agonist quinpirole.
Table 3: Hypothetical Drug Discrimination Data (Substitution for 8-OH-DPAT)
| Compound | Dose (mg/kg) | % Drug Lever Responding ± SEM |
| Vehicle | - | 10 ± 5 |
| (S)-2-amino-5-methoxytetralin | 0.05 | 45 ± 8 |
| 0.1 | 85 ± 7 | |
| (R)-2-amino-5-methoxytetralin | 1.0 | 15 ± 6 |
| 8-OH-DPAT | 0.2 | 90 ± 5 |
| Quinpirole | 0.5 | 5 ± 3 |
*p < 0.05 compared to vehicle
Interpretation: Full substitution of the (S)-enantiomer for the 8-OH-DPAT cue would strongly indicate 5-HT1A agonist activity. The lack of substitution for the (R)-enantiomer and quinpirole would demonstrate the specificity of the 8-OH-DPAT cue for 5-HT1A-mediated effects.
Discussion and Conclusion
The in vivo validation of 2-amino-5-methoxytetralin HCl requires a multi-faceted approach that considers its stereoselective pharmacology. The experimental framework provided in this guide, which combines locomotor activity assessment, drug discrimination paradigms, and selectivity assays like the head-twitch response, allows for a comprehensive characterization of its activity profile.
By comparing its effects to well-established reference compounds such as 8-OH-DPAT and quinpirole, researchers can elucidate the relative contributions of its serotonergic and dopaminergic actions. The (S)-enantiomer is predicted to exhibit a profile consistent with a 5-HT1A receptor agonist, while the (R)-enantiomer is likely to show activity at dopamine D2/D3 receptors. The racemic mixture will therefore produce a complex behavioral output reflecting the combined actions at these different receptor systems.
Ultimately, the rigorous in vivo validation outlined here is an indispensable step in determining the utility of 2-amino-5-methoxytetralin HCl as a tool for neuropharmacological research and for guiding future drug discovery efforts based on the 2-aminotetralin scaffold.
References
-
Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 256-274. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(4), 115262. [Link]
-
Hacksell, U., et al. (1989). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. Journal of Medicinal Chemistry, 32(2), 422-429. [Link]
-
Seiler, M. P., et al. (1987). Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. Journal of Pharmacy and Pharmacology, 39(4), 286-291. [Link]
-
Morgan, D., et al. (2014). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive antagonist/5-HT2B Inverse Agonist With Preclinical Efficacy for Psychoses. The Journal of Pharmacology and Experimental Therapeutics, 349(2), 342-354. [Link]
-
Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 256-274. [Link]
-
Caliendo, G., et al. (2010). 5-HT 1A Ligands Derived from 2-Aminotetralins. Current Medicinal Chemistry, 17(24), 2603-2637. [Link]
-
Dutta, A. K., et al. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 12(4), 619-622. [Link]
-
McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]
-
Höök, B. B., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167-2172. [Link]
-
Sonesson, C., et al. (1994). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 37(16), 2735-2753. [Link]
-
PubChem. (2024). (S)-2-amino-5-methoxytetralin hydrochloride. National Center for Biotechnology Information. [Link]
-
Oberlender, R., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 259(2), 141-148. [Link]
-
PubChem. (2024). (S)-5-Methoxy-2-aminotetralin. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Tchekalarova, J., et al. (2021). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 22(16), 8781. [Link]
-
Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research, 277, 99-120. [Link]
-
Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]
-
Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and serotonergic consequences of decreasing or increasing hippocampus brain-derived neurotrophic factor protein levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking the Neuroprotective Effects of Novel Aminotetralins
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of therapies for neurodegenerative diseases, the aminotetralin scaffold has emerged as a privileged structure, offering a versatile backbone for designing potent neuroprotective agents. This guide provides a comprehensive framework for benchmarking novel aminotetralin derivatives, moving beyond simple efficacy readouts to a robust, mechanism-driven comparative analysis. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear strategy for data interpretation, empowering you to rigorously evaluate and advance promising new chemical entities.
The Rationale: Why Aminotetralins and Why a Multi-Tiered Benchmarking Approach?
The 2-aminotetralin structure is a well-established pharmacophore, present in molecules targeting a range of central nervous system (CNS) receptors, including dopamine and serotonin receptors[1][2]. Its rigid, bicyclic structure allows for precise stereochemical control, making it an ideal starting point for developing targeted neuroprotective agents. These agents are designed to combat the multifactorial nature of neuronal cell death, which involves a complex interplay of oxidative stress, apoptosis, and inflammation[3][4].
A successful benchmarking strategy, therefore, cannot rely on a single assay. It must be a multi-tiered system that:
-
Confirms primary neuroprotective activity: Does the compound prevent cell death in a relevant disease model?
-
Elucidates the mechanism of action: How does the compound protect the neurons? Is it by reducing oxidative stress, inhibiting apoptosis, or both?
-
Provides a quantitative comparison: How does its potency and efficacy compare to established reference compounds?
This guide will focus on a validated in vitro screening cascade, a critical and cost-effective step before advancing to more complex in vivo models.
The In Vitro Gauntlet: A Step-by-Step Workflow for Comparative Analysis
Our benchmarking workflow is designed to systematically evaluate novel aminotetralins, starting with broad assessments of cell health and progressively narrowing down to specific mechanistic pathways.
Caption: The Keap1-Nrf2 antioxidant response pathway.
To test if NAT-1 activates this pathway, a follow-up experiment using Western blotting to measure the nuclear translocation of Nrf2 and the upregulation of its downstream target, HO-1, would be the logical next step.
Conclusion and Future Directions
This guide outlines a robust, tiered approach to benchmarking novel aminotetralins for neuroprotective activity. By integrating assays for cell viability, cytotoxicity, oxidative stress, and apoptosis, researchers can build a comprehensive profile of a compound's efficacy and mechanism. The hypothetical data for "NAT-1" illustrates how this strategy can differentiate a promising candidate with a multi-modal mechanism from a standard antioxidant.
The crucial next steps for a compound like NAT-1 would involve:
-
Confirming Nrf2 pathway activation via Western Blot or reporter assays.
-
Expanding to more complex in vitro models, such as primary neuronal cultures or co-cultures with glial cells to assess anti-inflammatory effects.[1][5]
-
Transitioning to in vivo models of neurodegeneration (e.g., MPTP-induced Parkinsonism in mice) to evaluate bioavailability, safety, and efficacy in a whole organism system.[6]
By employing this systematic and mechanistically-grounded benchmarking strategy, drug development professionals can make more informed decisions, ensuring that only the most promising candidates are advanced toward clinical development.
References
- 2-Aminotetraline derivative protects from ischemia/reperfusion brain injury with a broad therapeutic window. PubMed.
- The role of Nrf2 signaling pathways in nerve damage repair. PubMed Central.
- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective str
- Benchmarking Progabide's Neuroprotective Effects Against Newer Compounds: A Compar
- Caspase-Glo® 3/7 Assay Protocol.
- An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
- Natural Products as Modulators of Nrf2 Signaling P
- Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. MDPI.
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
- Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. PubMed.
- Oxidative stress in neurodegener
- Substituted 2-aminoindane. Wikipedia.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
- In vitro neurology assays. InnoSer.
- Caspase 3 Activity Assay Kit. MP Biomedicals.
- Natural Products as Modulators of Nrf2 Signaling P
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers.
- Oxidative Stress: A Key Modulator in Neurodegener
- Development of a novel in vitro assay to screen for neuroprotective drugs against i
- Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke. PubMed Central.
- Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences.
- Caspase Activity Assay.
- Caspase Protocols in Mice. PubMed Central.
- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI.
- Oxidative Stress in the Pathogenesis of Neurodegener
- Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. PubMed.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
- In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers.
- Role of NRF2 in Pathogenesis of Alzheimer's Disease. MDPI.
- Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegener
- Memory Lift Reviews 2026 (Pros And Cons): My Honest Experience & Results. Deccan Herald.
- Nrf2 pathways in neuroprotection: Alleviating mitochondrial dysfunction and cognitive impairment in aging. Semantic Scholar.
Sources
- 1. 2-Aminotetraline derivative protects from ischemia/reperfusion brain injury with a broad therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-5-methoxytetralin HCl
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of potent research compounds like 2-amino-5-methoxytetralin HCl extends beyond the bench; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-amino-5-methoxytetralin HCl, grounded in established safety protocols and regulatory principles. Our objective is to move beyond mere procedure and explain the causality behind these critical steps, ensuring a culture of safety and responsibility in the laboratory.
Core Directive: Hazard Assessment and Risk Mitigation
Before any handling or disposal procedure begins, the foundational step is a thorough understanding of the compound's specific risks. This proactive assessment is not a suggestion but a mandatory prerequisite for safe laboratory operations.
The first and most critical action is to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for 2-amino-5-methoxytetralin HCl.[1] As the generator of the chemical waste, you are legally and ethically responsible for correctly identifying it as hazardous.[1][2]
Hazard Profile
2-amino-5-methoxytetralin HCl is classified with multiple hazards that dictate its handling and disposal requirements.[3][4] Understanding these classifications is essential for appreciating the potential risks of improper handling.
| Hazard Classification | GHS Hazard Statement | Description & Rationale |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed.[3][4] This necessitates preventing any possibility of ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] Direct contact can lead to inflammation, requiring the use of chemical-resistant gloves. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] The risk of severe eye damage mandates the use of safety goggles or a face shield. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[4] Repeated exposure could lead to an allergic response, reinforcing the need for consistent glove use. |
| Specific Target Organ Toxicity | H335 / H370 | May cause respiratory irritation and causes damage to organs.[3][4] Inhalation of the powdered form must be avoided by handling it within a fume hood or ventilated enclosure. |
| Aquatic Hazard, Long-Term | H413 | May cause long lasting harmful effects to aquatic life.[4] This directly prohibits disposal down the drain, as it can harm aquatic ecosystems. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. Each piece of equipment is chosen to counteract a specific hazard identified in the SDS.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Inspect gloves for integrity before use.[5] Use proper removal technique to avoid contaminating your skin.[5] This prevents dermal absorption and skin irritation/sensitization. |
| Eye Protection | Safety goggles or a face shield | Must be worn to prevent airborne particles or splashes from causing serious eye irritation.[3][5] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N/A (with proper engineering controls) | Respiratory protection is generally not required if the compound is handled in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust.[3][5] |
Waste Segregation and Containment Protocol
Proper segregation is fundamental to safe waste management. It prevents inadvertent chemical reactions and ensures that the waste stream is handled by qualified disposal personnel correctly.
Step 1: Designate a Hazardous Waste Container Use a designated, leak-proof container that is chemically compatible with 2-amino-5-methoxytetralin HCl.[1]
Step 2: Collect Waste Streams Separately
-
Solid Waste: Collect unadulterated, expired, or off-spec 2-amino-5-methoxytetralin HCl powder, along with any grossly contaminated items like weigh boats or disposable spatulas, directly into the waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Contaminated Sharps: Needles or other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Empty Containers: The original container of 2-amino-5-methoxytetralin HCl is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol); this rinsate must be collected and disposed of as hazardous waste.[1]
Step 3: Label the Container Correctly The moment the first piece of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste ".[1]
-
The full, unabbreviated chemical name: "2-amino-5-methoxytetralin HCl ".[1]
-
The approximate quantity or concentration of the waste.[1]
Step 4: Store in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within the laboratory.[1] This area should be under the control of the lab personnel, away from drains, and segregated from incompatible chemicals.[3][6] The container must remain closed at all times except when waste is being added.[1]
Spill Decontamination Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
Immediate Actions:
-
ALERT: Announce the spill to notify all personnel in the immediate area.
-
EVACUATE: If the spill is large or in a poorly ventilated space, evacuate the area.
-
NOTIFY: Inform your laboratory supervisor and institutional EHS department.
Cleaning a Small Spill (Solid or Liquid):
-
Don appropriate PPE before entering the spill area.[7]
-
For solid spills, gently cover with a damp paper towel or absorbent pad to avoid raising dust.[8]
-
For liquid spills, cover with an absorbent material like diatomite or a universal binder.[3]
-
Working from the outside edge of the spill inward, carefully collect all contaminated materials using tongs or a scoop.[7]
-
Place all contaminated absorbents and cleaning materials into the designated hazardous waste container.[3][8]
-
Decontaminate the spill surface by scrubbing with alcohol.[3]
-
Remove PPE carefully and wash hands thoroughly.
Final Disposal Workflow: From Bench to Manifest
The disposal process follows a clear, regulated path that ensures safety and compliance from the moment waste is generated to its final treatment. The following workflow illustrates the decision-making process.
Caption: Decision workflow for the compliant disposal of 2-amino-5-methoxytetralin HCl.
Once your hazardous waste container is full or has been stored for the maximum allowable time per institutional and EPA guidelines, you must contact your EHS department to arrange for a pickup.[1][6] Do not attempt to transport the hazardous waste off-site yourself.[1] EHS will ensure the waste is collected, properly manifested, and transported to a licensed treatment, storage, and disposal facility (TSDF), completing the chain of custody for your research chemical.
References
-
(S)-2-amino-5-methoxytetralin hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Decontamination. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (n.d.). Google Patents.
-
Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. [Link]
-
National Institute for Occupational Safety and Health (NIOSH) Guidelines for the Handling of Dangerous Drugs. (2012). PPEKits.com. [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2025). US EPA. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]
-
Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]
-
LIST OF PHARMACEUTICALS THAT ARE POTENTIALLY HAZARDOUS WASTES WHEN DISCARDED. (2017). Florida Department of Environmental Protection. [Link]
-
Hazardous Waste Listings. (n.d.). US EPA. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. floridadep.gov [floridadep.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canbipharm.com [canbipharm.com]
- 6. epa.gov [epa.gov]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-5-methoxytetralin HCl
Researchers and drug development professionals handling 2-amino-5-methoxytetralin hydrochloride (HCl) must adhere to stringent safety protocols to mitigate potential risks. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
2-amino-5-methoxytetralin HCl is a synthetic chemical compound used in laboratory research.[1] A thorough understanding of its hazard profile is the cornerstone of effective PPE selection. The primary risks associated with this compound include:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
Furthermore, the tetralin structure itself presents hazards, as related compounds are known irritants to the eyes, skin, and mucous membranes.[4][5] Given that this compound is a hydrochloride salt, it is a halogenated organic compound, which requires specific considerations for waste disposal.
Table 1: Hazard Identification for 2-amino-5-methoxytetralin HCl
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation[2] |
Core Principles of PPE Selection: A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling 2-amino-5-methoxytetralin HCl in a solid form and in solution.
Handling Solid 2-amino-5-methoxytetralin HCl
When handling the powdered form of this compound, the primary risks are inhalation of dust particles and direct skin or eye contact.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine dust particles. In poorly ventilated areas, a full-face respirator may be necessary.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities, to protect the entire face from splashes or airborne particles.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a recommended best practice to provide an additional layer of protection.
-
Body Protection: A fully fastened laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls are recommended.
Handling Solutions of 2-amino-5-methoxytetralin HCl
When the compound is in solution, the risk of aerosol generation and splashing increases.
-
Respiratory Protection: If there is a potential for aerosolization, a respirator is still necessary. The choice of cartridge should be appropriate for organic vapors.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles provides maximum protection.[7]
-
Hand Protection: The choice of glove material is critical and depends on the solvent used. Always verify the compatibility of the glove material with the specific solvent. As with the solid form, double-gloving is recommended.
-
Body Protection: A chemical-resistant apron worn over a lab coat provides an additional barrier against splashes. In cases of significant splash risk, a chemical-resistant suit may be warranted.
Procedural Guidance: From Donning to Disposal
A disciplined, step-by-step approach to PPE usage is critical to ensure its effectiveness.
Donning PPE: A Deliberate Sequence
Caption: Sequential process for donning PPE.
Doffing PPE: Minimizing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for doffing PPE.
Waste Disposal: A Critical Final Step
Proper disposal of contaminated PPE and chemical waste is paramount to protect both personnel and the environment.
PPE Disposal
All disposable PPE, including gloves, coveralls, and respirator cartridges, that has come into contact with 2-amino-5-methoxytetralin HCl should be considered hazardous waste.
-
Collection: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste bag.
-
Storage: Store the waste bag in a designated satellite accumulation area away from general laboratory traffic.
Chemical Waste Disposal
As a halogenated organic compound, 2-amino-5-methoxytetralin HCl waste must be segregated from non-halogenated waste streams.[8][9]
-
Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[10][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "2-amino-5-methoxytetralin HCl."[10]
-
Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and have a tightly sealing lid.[10]
Table 2: Waste Management Plan
| Waste Stream | Collection Container | Labeling Requirements | Disposal Protocol |
| Contaminated Disposable PPE | Labeled Hazardous Waste Bag | "Hazardous Waste - Contaminated PPE" | Follow institutional guidelines for hazardous waste pickup. |
| Solid 2-amino-5-methoxytetralin HCl Waste | Designated Halogenated Solid Waste Container | "Hazardous Waste - Halogenated Organics: 2-amino-5-methoxytetralin HCl" | Follow institutional guidelines for chemical waste disposal. |
| 2-amino-5-methoxytetralin HCl Solutions | Designated Halogenated Liquid Waste Container | "Hazardous Waste - Halogenated Organics: 2-amino-5-methoxytetralin HCl in [Solvent Name]" | Follow institutional guidelines for chemical waste disposal. |
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
By adhering to these comprehensive guidelines, researchers can handle 2-amino-5-methoxytetralin HCl with a high degree of safety, ensuring the well-being of all laboratory personnel and maintaining a secure research environment.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- (s)-2-Amino-5-methoxytetralin hydrochloride-SDS-MedChemExpress. (2024, September 10). MedChemExpress.
- (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica. (n.d.). CymitQuimica.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573. (n.d.). PubChem.
- Nomination Background: Tetralin (CASRN: 119-64-2). (n.d.).
- MATERIAL SAFETY DATA SHEET TETRALIN. (n.d.). oxfordlabchem.com.
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
- Organic Solvents. (n.d.). Cornell EHS.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA).
Sources
- 1. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. hsa.ie [hsa.ie]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
